Nelonicline
Descripción
ABT-126 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Propiedades
Número CAS |
1026134-63-3 |
|---|---|
Fórmula molecular |
C17H19N3OS |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2/t11?,13-,14?,15?/m0/s1 |
Clave InChI |
QZDCYUCETTWCMO-MUJDFKBOSA-N |
SMILES isomérico |
C1[C@@H]2CN3C[C@@H](C2OC4=NN=C(S4)C5=CC=CC=C5)CC1C3 |
SMILES canónico |
C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ABT-126; ABT126; ABT 126; Nelonicline |
Origen del producto |
United States |
Foundational & Exploratory
Nelonicline (ABT-126): A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline, also known as ABT-126, is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel prominently expressed in brain regions critical for cognitive processes. Developed for the potential treatment of cognitive impairments in disorders such as Alzheimer's disease and schizophrenia, this compound's mechanism of action centers on its ability to modulate cholinergic neurotransmission and downstream signaling cascades. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
The cholinergic system plays a pivotal role in regulating cognitive functions, including attention, learning, and memory.[1] A decline in cholinergic signaling is a well-established hallmark of Alzheimer's disease and is also implicated in the cognitive deficits associated with schizophrenia.[1][2] The α7 nAChR has emerged as a promising therapeutic target due to its high permeability to calcium and its strategic localization in the hippocampus and prefrontal cortex.[3] this compound was designed to selectively activate these receptors, aiming to enhance cognitive function with an improved side-effect profile compared to non-selective cholinergic agents.[2] This document synthesizes the preclinical and clinical data to provide a comprehensive understanding of this compound's mechanism of action.
Pharmacological Profile: Quantitative Data
This compound exhibits high affinity and selectivity for the α7 nAChR across multiple species. Its pharmacological characteristics have been quantified through various in vitro and in vivo studies, the results of which are summarized below.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound (ABT-126)
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| α7 nAChR | Human Brain | 12.3 nM | |
| α7 nAChR | Mouse, Rat, Human | 11-14 nM | |
| α3β4* nAChR | Human IMR-32 Cells | 60 nM | |
| α4β2* nAChR | Human Cortex | 1740 nM | |
| 5-HT3 Receptor | - | 140 nM | |
| Functional Activity | |||
| α7 nAChR (EC50) | Human (Xenopus oocytes) | 2.0 µM | |
| α7 nAChR (Intrinsic Activity) | Human (Xenopus oocytes) | 74% (relative to Acetylcholine) | |
| α3β4* nAChR (Efficacy) | Human IMR-32 Cells (Calcium Flux) | 12% (at 100,000 nM) |
Core Mechanism of Action: α7 nAChR Agonism and Downstream Signaling
This compound's primary mechanism of action is the selective partial agonism of the α7 nAChR. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, most notably Ca2+. This initial event triggers a cascade of intracellular signaling pathways that are crucial for synaptic plasticity and neuronal function.
Ionotropic Effects: Calcium Influx and Neuronal Excitability
As a ligand-gated ion channel, the activation of the α7 nAChR by this compound directly impacts neuronal excitability. The influx of Ca2+ acts as a critical second messenger, initiating a series of downstream events.
Metabotropic Effects: Modulation of Intracellular Kinases
Beyond its direct ionotropic effects, the activation of α7 nAChR by this compound also initiates metabotropic signaling cascades. These pathways are integral to the long-term changes in neuronal function and inflammatory responses. Key pathways modulated by this compound include:
-
MAPK/ERK Pathway: The calcium influx following α7 nAChR activation can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a critical regulator of gene expression and protein synthesis, which are fundamental for synaptic plasticity and memory formation.
-
JAK2/STAT3 Pathway: The α7 nAChR can physically associate with Janus Kinase 2 (JAK2). Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 translocates to the nucleus and modulates the transcription of genes involved in the anti-inflammatory response.
-
NF-κB Pathway: Activation of the α7 nAChR has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory cytokines. This inhibitory action contributes to the anti-inflammatory properties of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the α7 nAChR.
References
Nelonicline (ABT-126): A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline, also known as ABT-126, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel prominently expressed in brain regions critical for cognitive processes. Developed for the potential treatment of cognitive impairments in disorders such as Alzheimer's disease and schizophrenia, this compound's mechanism of action centers on its ability to modulate cholinergic neurotransmission and downstream signaling cascades. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
The cholinergic system plays a pivotal role in regulating cognitive functions, including attention, learning, and memory.[1] A decline in cholinergic signaling is a well-established hallmark of Alzheimer's disease and is also implicated in the cognitive deficits associated with schizophrenia.[1][2] The α7 nAChR has emerged as a promising therapeutic target due to its high permeability to calcium and its strategic localization in the hippocampus and prefrontal cortex.[3] this compound was designed to selectively activate these receptors, aiming to enhance cognitive function with an improved side-effect profile compared to non-selective cholinergic agents.[2] This document synthesizes the preclinical and clinical data to provide a comprehensive understanding of this compound's mechanism of action.
Pharmacological Profile: Quantitative Data
This compound exhibits high affinity and selectivity for the α7 nAChR across multiple species. Its pharmacological characteristics have been quantified through various in vitro and in vivo studies, the results of which are summarized below.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound (ABT-126)
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| α7 nAChR | Human Brain | 12.3 nM | |
| α7 nAChR | Mouse, Rat, Human | 11-14 nM | |
| α3β4* nAChR | Human IMR-32 Cells | 60 nM | |
| α4β2* nAChR | Human Cortex | 1740 nM | |
| 5-HT3 Receptor | - | 140 nM | |
| Functional Activity | |||
| α7 nAChR (EC50) | Human (Xenopus oocytes) | 2.0 µM | |
| α7 nAChR (Intrinsic Activity) | Human (Xenopus oocytes) | 74% (relative to Acetylcholine) | |
| α3β4* nAChR (Efficacy) | Human IMR-32 Cells (Calcium Flux) | 12% (at 100,000 nM) |
Core Mechanism of Action: α7 nAChR Agonism and Downstream Signaling
This compound's primary mechanism of action is the selective partial agonism of the α7 nAChR. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, most notably Ca2+. This initial event triggers a cascade of intracellular signaling pathways that are crucial for synaptic plasticity and neuronal function.
Ionotropic Effects: Calcium Influx and Neuronal Excitability
As a ligand-gated ion channel, the activation of the α7 nAChR by this compound directly impacts neuronal excitability. The influx of Ca2+ acts as a critical second messenger, initiating a series of downstream events.
Metabotropic Effects: Modulation of Intracellular Kinases
Beyond its direct ionotropic effects, the activation of α7 nAChR by this compound also initiates metabotropic signaling cascades. These pathways are integral to the long-term changes in neuronal function and inflammatory responses. Key pathways modulated by this compound include:
-
MAPK/ERK Pathway: The calcium influx following α7 nAChR activation can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a critical regulator of gene expression and protein synthesis, which are fundamental for synaptic plasticity and memory formation.
-
JAK2/STAT3 Pathway: The α7 nAChR can physically associate with Janus Kinase 2 (JAK2). Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 translocates to the nucleus and modulates the transcription of genes involved in the anti-inflammatory response.
-
NF-κB Pathway: Activation of the α7 nAChR has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory cytokines. This inhibitory action contributes to the anti-inflammatory properties of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the α7 nAChR.
References
Nelonicline's Affinity for the α7 Nicotinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline (B1263637) (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes and inflammatory pathways. This document provides a comprehensive overview of this compound's binding affinity for the α7 nAChR, detailing the quantitative metrics of this interaction, the experimental methodologies used for its characterization, and the downstream signaling consequences of receptor activation.
Quantitative Binding Affinity of this compound for α7 nAChR
This compound exhibits a high and selective binding affinity for the human α7 nAChR. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Species/System | Notes |
| Ki (Inhibition Constant) | 12.3 nM | Human Brain | Represents the concentration of this compound that will bind to 50% of the α7 nAChRs at equilibrium in a competition binding assay.[1] |
| EC50 (Half Maximal Effective Concentration) | 2 µM | Recombinant Human α7 nAChRs (expressed in Xenopus oocytes) | The concentration of this compound that provokes a response halfway between the baseline and maximum response in a functional assay.[1] |
| Intrinsic Activity | 74% | Recombinant Human α7 nAChRs (expressed in Xenopus oocytes) | The maximal effect of this compound relative to the endogenous agonist, acetylcholine. This classifies this compound as a partial agonist. |
Selectivity Profile
This compound demonstrates selectivity for the α7 nAChR over other nicotinic receptor subtypes and the 5-HT3 receptor.
| Receptor Subtype | Ki Value |
| α3β4* nAChR | 60 nM |
| 5-HT3 Receptor | 140 nM |
Note: The affinity for the α3β4* and 5-HT3 receptors is more than 10-fold lower than for the α7 nAChR, indicating a favorable selectivity profile.[1]
Experimental Protocols for Determining Binding Affinity
The binding affinity of this compound for the α7 nAChR is typically determined using radioligand binding assays. Below is a representative protocol synthesized from established methodologies for nAChR binding studies.
Radioligand Competition Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the α7 nAChR.
Materials:
-
Receptor Source: Membranes prepared from human brain tissue or from cell lines stably expressing the human α7 nAChR (e.g., HEK293 cells).
-
Radioligand: [3H]epibatidine or [3H]methyllycaconitine ([3H]MLA), selective radioligands for nAChRs.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand, such as nicotine (B1678760) (300 µM), to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding, and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration.
-
-
Assay Setup:
-
Perform the assay in microplates.
-
For each data point, set up triplicate tubes for total binding, non-specific binding, and multiple concentrations of this compound.
-
Total Binding: Add assay buffer, radioligand, and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and the membrane preparation.
-
Competition Binding: Add a range of concentrations of this compound, radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (typically 2-4 hours).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail and allow for equilibration.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Downstream Signaling Pathways of α7 nAChR Activation
Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions (Ca2+). These pathways are integral to the receptor's role in synaptic plasticity, neuroprotection, and modulation of inflammation.
The influx of Ca2+ through the activated α7 nAChR channel serves as a critical second messenger, triggering multiple downstream signaling cascades:
-
PI3K-Akt Pathway: The increase in intracellular Ca2+ can lead to the activation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway. This pathway is a key mediator of cell survival and has anti-apoptotic effects.
-
JAK2-STAT3 Pathway: The α7 nAChR can associate with Janus Kinase 2 (JAK2). Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is heavily implicated in the "cholinergic anti-inflammatory pathway," where it leads to the suppression of pro-inflammatory cytokine production.[2]
-
NF-κB Pathway: Activation of the α7 nAChR has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes.[2] This inhibition is a crucial component of the receptor's anti-inflammatory effects.
-
MAPK/ERK Pathway: The influx of calcium can also stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in synaptic plasticity and cell proliferation.
Conclusion
This compound is a potent and selective partial agonist of the α7 nAChR, with a well-characterized binding affinity in the low nanomolar range. Its ability to activate the α7 nAChR and trigger downstream signaling pathways, particularly those involved in neuroprotection and anti-inflammation, underscores its therapeutic potential for neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel α7 nAChR modulators.
References
Nelonicline's Affinity for the α7 Nicotinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes and inflammatory pathways. This document provides a comprehensive overview of this compound's binding affinity for the α7 nAChR, detailing the quantitative metrics of this interaction, the experimental methodologies used for its characterization, and the downstream signaling consequences of receptor activation.
Quantitative Binding Affinity of this compound for α7 nAChR
This compound exhibits a high and selective binding affinity for the human α7 nAChR. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Species/System | Notes |
| Ki (Inhibition Constant) | 12.3 nM | Human Brain | Represents the concentration of this compound that will bind to 50% of the α7 nAChRs at equilibrium in a competition binding assay.[1] |
| EC50 (Half Maximal Effective Concentration) | 2 µM | Recombinant Human α7 nAChRs (expressed in Xenopus oocytes) | The concentration of this compound that provokes a response halfway between the baseline and maximum response in a functional assay.[1] |
| Intrinsic Activity | 74% | Recombinant Human α7 nAChRs (expressed in Xenopus oocytes) | The maximal effect of this compound relative to the endogenous agonist, acetylcholine. This classifies this compound as a partial agonist. |
Selectivity Profile
This compound demonstrates selectivity for the α7 nAChR over other nicotinic receptor subtypes and the 5-HT3 receptor.
| Receptor Subtype | Ki Value |
| α3β4* nAChR | 60 nM |
| 5-HT3 Receptor | 140 nM |
Note: The affinity for the α3β4* and 5-HT3 receptors is more than 10-fold lower than for the α7 nAChR, indicating a favorable selectivity profile.[1]
Experimental Protocols for Determining Binding Affinity
The binding affinity of this compound for the α7 nAChR is typically determined using radioligand binding assays. Below is a representative protocol synthesized from established methodologies for nAChR binding studies.
Radioligand Competition Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the α7 nAChR.
Materials:
-
Receptor Source: Membranes prepared from human brain tissue or from cell lines stably expressing the human α7 nAChR (e.g., HEK293 cells).
-
Radioligand: [3H]epibatidine or [3H]methyllycaconitine ([3H]MLA), selective radioligands for nAChRs.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand, such as nicotine (300 µM), to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding, and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration.
-
-
Assay Setup:
-
Perform the assay in microplates.
-
For each data point, set up triplicate tubes for total binding, non-specific binding, and multiple concentrations of this compound.
-
Total Binding: Add assay buffer, radioligand, and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and the membrane preparation.
-
Competition Binding: Add a range of concentrations of this compound, radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (typically 2-4 hours).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail and allow for equilibration.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Downstream Signaling Pathways of α7 nAChR Activation
Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions (Ca2+). These pathways are integral to the receptor's role in synaptic plasticity, neuroprotection, and modulation of inflammation.
The influx of Ca2+ through the activated α7 nAChR channel serves as a critical second messenger, triggering multiple downstream signaling cascades:
-
PI3K-Akt Pathway: The increase in intracellular Ca2+ can lead to the activation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway. This pathway is a key mediator of cell survival and has anti-apoptotic effects.
-
JAK2-STAT3 Pathway: The α7 nAChR can associate with Janus Kinase 2 (JAK2). Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is heavily implicated in the "cholinergic anti-inflammatory pathway," where it leads to the suppression of pro-inflammatory cytokine production.[2]
-
NF-κB Pathway: Activation of the α7 nAChR has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes.[2] This inhibition is a crucial component of the receptor's anti-inflammatory effects.
-
MAPK/ERK Pathway: The influx of calcium can also stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in synaptic plasticity and cell proliferation.
Conclusion
This compound is a potent and selective partial agonist of the α7 nAChR, with a well-characterized binding affinity in the low nanomolar range. Its ability to activate the α7 nAChR and trigger downstream signaling pathways, particularly those involved in neuroprotection and anti-inflammation, underscores its therapeutic potential for neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel α7 nAChR modulators.
References
The Pharmacology of Nelonicline: A Technical Guide to its Partial Agonist Activity at the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline (formerly ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its core mechanism as a partial agonist. It includes a compilation of quantitative data on its binding affinity and functional efficacy, detailed experimental methodologies for its characterization, and a review of its downstream signaling effects and in vivo activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive functions such as the hippocampus and prefrontal cortex. It is a homopentameric receptor with a high permeability to calcium, which allows it to modulate a variety of intracellular signaling cascades. Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound was developed as a selective modulator of this receptor, exhibiting partial agonist activity. This property allows it to stimulate the receptor to a submaximal level in the absence of the endogenous ligand, acetylcholine, while also competing with and reducing the maximal response to full agonists. This mode of action is hypothesized to provide a balanced and sustained level of receptor activation, potentially avoiding the desensitization often seen with full agonists.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its binding affinity, potency, and efficacy at the human α7 nAChR and to assess its selectivity against other relevant receptors.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| Human α7 nAChR | - | Human Brain | 12.3 | [1][2] |
| Human α3β4* nAChR | - | Human IMR-32 cells | 60 | [1] |
| Human 5-HT₃ Receptor | - | - | 140 | [1] |
Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Cell Type | EC₅₀ (µM) | Intrinsic Activity (% of Acetylcholine) | Reference |
| Human α7 nAChR | Electrophysiology | Xenopus oocytes | 2 | 74% | [1] |
| Human α3β4* nAChR | Calcium Flux | Human IMR-32 cells | >100 | 12% |
EC₅₀ represents the half-maximal effective concentration, a measure of potency. Intrinsic activity (or efficacy) is the maximal effect of the drug as a percentage of the maximal effect of the endogenous ligand, acetylcholine.
Experimental Protocols
The characterization of this compound's pharmacology relies on standardized in vitro experimental procedures. The following sections detail the methodologies for the key assays used to determine its binding and functional properties.
Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound for the α7 nAChR.
Workflow for Radioligand Binding Assay
References
The Pharmacology of Nelonicline: A Technical Guide to its Partial Agonist Activity at the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline (formerly ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its core mechanism as a partial agonist. It includes a compilation of quantitative data on its binding affinity and functional efficacy, detailed experimental methodologies for its characterization, and a review of its downstream signaling effects and in vivo activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive functions such as the hippocampus and prefrontal cortex. It is a homopentameric receptor with a high permeability to calcium, which allows it to modulate a variety of intracellular signaling cascades. Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound was developed as a selective modulator of this receptor, exhibiting partial agonist activity. This property allows it to stimulate the receptor to a submaximal level in the absence of the endogenous ligand, acetylcholine, while also competing with and reducing the maximal response to full agonists. This mode of action is hypothesized to provide a balanced and sustained level of receptor activation, potentially avoiding the desensitization often seen with full agonists.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its binding affinity, potency, and efficacy at the human α7 nAChR and to assess its selectivity against other relevant receptors.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| Human α7 nAChR | - | Human Brain | 12.3 | [1][2] |
| Human α3β4* nAChR | - | Human IMR-32 cells | 60 | [1] |
| Human 5-HT₃ Receptor | - | - | 140 | [1] |
Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Cell Type | EC₅₀ (µM) | Intrinsic Activity (% of Acetylcholine) | Reference |
| Human α7 nAChR | Electrophysiology | Xenopus oocytes | 2 | 74% | [1] |
| Human α3β4* nAChR | Calcium Flux | Human IMR-32 cells | >100 | 12% |
EC₅₀ represents the half-maximal effective concentration, a measure of potency. Intrinsic activity (or efficacy) is the maximal effect of the drug as a percentage of the maximal effect of the endogenous ligand, acetylcholine.
Experimental Protocols
The characterization of this compound's pharmacology relies on standardized in vitro experimental procedures. The following sections detail the methodologies for the key assays used to determine its binding and functional properties.
Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound for the α7 nAChR.
Workflow for Radioligand Binding Assay
References
Nelonicline's Effect on the Cholinergic Anti-inflammatory Pathway: A Technical Guide
Abstract
The cholinergic anti-inflammatory pathway (CAP) is a critical neuro-immune regulatory circuit that controls systemic and local inflammation. This pathway is primarily mediated by the vagus nerve, which releases acetylcholine (B1216132) (ACh) to interact with α7 nicotinic acetylcholine receptors (α7 nAChR) on immune cells, consequently inhibiting the production of pro-inflammatory cytokines. Nelonicline (also known as ABT-126), a selective partial agonist for the α7 nAChR, presents a significant therapeutic potential for modulating this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of its pharmacological data, detailed experimental protocols for its evaluation, and visual representations of the key signaling cascades.
Introduction: The Cholinergic Anti-inflammatory Pathway (CAP)
Inflammation is a fundamental physiological response to infection or tissue injury, but its dysregulation can lead to chronic inflammatory diseases and autoimmune disorders.[1][2] The central nervous system dynamically modulates inflammatory responses through neural circuits, a prime example being the cholinergic anti-inflammatory pathway.[2][3] This pathway functions as the efferent (motor) arm of a broader "inflammatory reflex" that monitors and adjusts the inflammatory state in the periphery.[1]
The cornerstone of the CAP is the vagus nerve, the longest cranial nerve, which releases the neurotransmitter acetylcholine (ACh) in peripheral tissues, including the spleen. This ACh then binds to α7 nicotinic acetylcholine receptors (α7 nAChRs) expressed on the surface of cytokine-producing immune cells, most notably macrophages. The activation of these receptors initiates an intracellular signaling cascade that ultimately suppresses the synthesis and release of potent pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and high mobility group box-1 (HMGB1). This targeted suppression of pro-inflammatory mediators, without affecting anti-inflammatory cytokines like IL-10, highlights the pathway's precise regulatory role.
The integrity of the CAP is critically dependent on the α7 nAChR. Studies have shown that vagus nerve stimulation fails to reduce serum TNF levels in mice lacking the α7 subunit, confirming its essential role. This makes the α7 nAChR a highly attractive pharmacological target for treating diseases characterized by excessive inflammation.
References
Nelonicline's Effect on the Cholinergic Anti-inflammatory Pathway: A Technical Guide
Abstract
The cholinergic anti-inflammatory pathway (CAP) is a critical neuro-immune regulatory circuit that controls systemic and local inflammation. This pathway is primarily mediated by the vagus nerve, which releases acetylcholine (ACh) to interact with α7 nicotinic acetylcholine receptors (α7 nAChR) on immune cells, consequently inhibiting the production of pro-inflammatory cytokines. Nelonicline (also known as ABT-126), a selective partial agonist for the α7 nAChR, presents a significant therapeutic potential for modulating this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of its pharmacological data, detailed experimental protocols for its evaluation, and visual representations of the key signaling cascades.
Introduction: The Cholinergic Anti-inflammatory Pathway (CAP)
Inflammation is a fundamental physiological response to infection or tissue injury, but its dysregulation can lead to chronic inflammatory diseases and autoimmune disorders.[1][2] The central nervous system dynamically modulates inflammatory responses through neural circuits, a prime example being the cholinergic anti-inflammatory pathway.[2][3] This pathway functions as the efferent (motor) arm of a broader "inflammatory reflex" that monitors and adjusts the inflammatory state in the periphery.[1]
The cornerstone of the CAP is the vagus nerve, the longest cranial nerve, which releases the neurotransmitter acetylcholine (ACh) in peripheral tissues, including the spleen. This ACh then binds to α7 nicotinic acetylcholine receptors (α7 nAChRs) expressed on the surface of cytokine-producing immune cells, most notably macrophages. The activation of these receptors initiates an intracellular signaling cascade that ultimately suppresses the synthesis and release of potent pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and high mobility group box-1 (HMGB1). This targeted suppression of pro-inflammatory mediators, without affecting anti-inflammatory cytokines like IL-10, highlights the pathway's precise regulatory role.
The integrity of the CAP is critically dependent on the α7 nAChR. Studies have shown that vagus nerve stimulation fails to reduce serum TNF levels in mice lacking the α7 subunit, confirming its essential role. This makes the α7 nAChR a highly attractive pharmacological target for treating diseases characterized by excessive inflammation.
References
The Structural-Activity Relationship of Nelonicline: A Deep Dive into a Selective α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory.[1][2][3] Developed by Abbott Laboratories (now AbbVie), this compound was investigated as a potential therapeutic for cognitive deficits in schizophrenia and Alzheimer's disease.[2] While clinical trials were ultimately discontinued (B1498344) due to insufficient efficacy, the exploration of this compound and its analogues has provided significant insights into the structural requirements for selective α7 nAChR activation. This technical guide synthesizes the available data on the structural-activity relationship (SAR) of this compound, offering a detailed examination of its chemical features, biological activity, and the experimental methodologies used in its evaluation.
Core Structure and Pharmacophore
This compound's chemical scaffold is characterized by a rigid quinuclidine (B89598) core, a central ether linkage, and an aromatic moiety. This general structure is a common pharmacophore for α7 nAChR ligands. The key components contributing to its activity include:
-
Quinuclidine Moiety: This bicyclic amine provides a basic nitrogen atom, which is crucial for the cationic interaction with the receptor's binding site. The rigidity of the quinuclidine scaffold helps to properly orient the other functional groups for optimal receptor engagement.
-
Ether Linkage: The oxygen atom of the ether acts as a hydrogen bond acceptor, contributing to the binding affinity.
-
Aromatic System: The terminal aromatic ring, in the case of this compound a phenyl-substituted 1,3,4-thiadiazole, engages in hydrophobic and potentially π-stacking interactions within the receptor's binding pocket. Modifications to this part of the molecule have been a key area of SAR exploration for this class of compounds.
Structural-Activity Relationship (SAR) Insights
The quinuclidine scaffold has been extensively utilized in the design of α7 nAChR agonists, with hydrophobic substituents at the 3-position of the quinuclidine framework conferring selectivity for this receptor subtype.[4]
Modifications of the Aromatic Moiety
The nature of the aromatic system at the terminus of the molecule significantly influences both potency and selectivity. For a series of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide analogues, a related class of α7 agonists, substitutions on the heterocyclic aromatic ring system were explored. Small, electron-withdrawing groups were generally well-tolerated and in some cases improved potency.
Importance of the Quinuclidine Core
The integrity of the 1-azabicyclo[2.2.2]octane (quinuclidine) core is paramount for high-affinity binding. The nitrogen atom within this bicyclic system is typically protonated at physiological pH, forming a crucial cationic interaction with a conserved acidic residue in the nAChR binding site.
Quantitative Biological Data
The following table summarizes the key in vitro pharmacological data for this compound.
| Compound | Target | Assay Type | Ki (nM) | EC50 (µM) | % Efficacy (relative to Acetylcholine) | Selectivity | Reference |
| This compound (ABT-126) | Human α7 nAChR | Radioligand Binding | 12.3 | - | - | - | |
| Human α7 nAChR | Electrophysiology (Xenopus oocytes) | - | 2 | 74% | - | ||
| Human α3β4* nAChR | Radioligand Binding | 60 | - | - | ~5-fold selective for α7 | ||
| Human α3β4* nAChR | Calcium Flux | - | 100 | 12% | - | ||
| Human 5-HT3 Receptor | Radioligand Binding | 140 | - | - | >10-fold selective for α7 |
Note: Data for specific analogues of this compound from a systematic study are not publicly available.
Experimental Protocols
The characterization of this compound and its analogues relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays for α7 nAChR Affinity
This assay determines the binding affinity of a compound for the α7 nAChR.
-
Preparation of Membranes: Membranes from cells stably expressing the human α7 nAChR (e.g., GH4C1 cells) or from rat hippocampal tissue are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled α7 nAChR-selective antagonist, such as [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin, is used.
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the membrane preparation in a suitable buffer.
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays using Xenopus Oocytes
This electrophysiological assay measures the functional activity (agonism or antagonism) of a compound at the α7 nAChR.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a negative potential (e.g., -70 mV).
-
The test compound is applied to the oocyte via the perfusion system at various concentrations.
-
The resulting inward current, carried by cations flowing through the activated nAChR channels, is recorded.
-
-
Data Analysis: The magnitude of the current response is plotted against the concentration of the test compound to generate a concentration-response curve, from which the EC50 (concentration for half-maximal response) and the maximum efficacy (relative to a full agonist like acetylcholine) are determined.
FLIPR-Based Calcium Flux Assay
This high-throughput functional assay is used to screen for agonists and antagonists of the α7 nAChR, which is highly permeable to calcium ions.
-
Cell Culture: A cell line stably expressing the human α7 nAChR (e.g., SH-EP1 cells) is cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
FLIPR (Fluorometric Imaging Plate Reader) Measurement:
-
The plate is placed in the FLIPR instrument.
-
The baseline fluorescence is measured.
-
The test compound is added to the wells.
-
The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration upon receptor activation, is measured over time.
-
-
Data Analysis: The peak fluorescence response is used to determine the agonist activity (EC50 and efficacy). For antagonist testing, the ability of the compound to block the response to a known agonist is measured.
Signaling Pathways and Visualizations
Activation of the α7 nAChR by an agonist like this compound leads to the opening of the ion channel, resulting in a rapid influx of cations, most notably Ca²⁺. This influx of calcium triggers a cascade of downstream signaling events.
References
- 1. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Nelonicline: A Deep Dive into a Selective α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory.[1][2][3] Developed by Abbott Laboratories (now AbbVie), this compound was investigated as a potential therapeutic for cognitive deficits in schizophrenia and Alzheimer's disease.[2] While clinical trials were ultimately discontinued due to insufficient efficacy, the exploration of this compound and its analogues has provided significant insights into the structural requirements for selective α7 nAChR activation. This technical guide synthesizes the available data on the structural-activity relationship (SAR) of this compound, offering a detailed examination of its chemical features, biological activity, and the experimental methodologies used in its evaluation.
Core Structure and Pharmacophore
This compound's chemical scaffold is characterized by a rigid quinuclidine core, a central ether linkage, and an aromatic moiety. This general structure is a common pharmacophore for α7 nAChR ligands. The key components contributing to its activity include:
-
Quinuclidine Moiety: This bicyclic amine provides a basic nitrogen atom, which is crucial for the cationic interaction with the receptor's binding site. The rigidity of the quinuclidine scaffold helps to properly orient the other functional groups for optimal receptor engagement.
-
Ether Linkage: The oxygen atom of the ether acts as a hydrogen bond acceptor, contributing to the binding affinity.
-
Aromatic System: The terminal aromatic ring, in the case of this compound a phenyl-substituted 1,3,4-thiadiazole, engages in hydrophobic and potentially π-stacking interactions within the receptor's binding pocket. Modifications to this part of the molecule have been a key area of SAR exploration for this class of compounds.
Structural-Activity Relationship (SAR) Insights
The quinuclidine scaffold has been extensively utilized in the design of α7 nAChR agonists, with hydrophobic substituents at the 3-position of the quinuclidine framework conferring selectivity for this receptor subtype.[4]
Modifications of the Aromatic Moiety
The nature of the aromatic system at the terminus of the molecule significantly influences both potency and selectivity. For a series of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide analogues, a related class of α7 agonists, substitutions on the heterocyclic aromatic ring system were explored. Small, electron-withdrawing groups were generally well-tolerated and in some cases improved potency.
Importance of the Quinuclidine Core
The integrity of the 1-azabicyclo[2.2.2]octane (quinuclidine) core is paramount for high-affinity binding. The nitrogen atom within this bicyclic system is typically protonated at physiological pH, forming a crucial cationic interaction with a conserved acidic residue in the nAChR binding site.
Quantitative Biological Data
The following table summarizes the key in vitro pharmacological data for this compound.
| Compound | Target | Assay Type | Ki (nM) | EC50 (µM) | % Efficacy (relative to Acetylcholine) | Selectivity | Reference |
| This compound (ABT-126) | Human α7 nAChR | Radioligand Binding | 12.3 | - | - | - | |
| Human α7 nAChR | Electrophysiology (Xenopus oocytes) | - | 2 | 74% | - | ||
| Human α3β4* nAChR | Radioligand Binding | 60 | - | - | ~5-fold selective for α7 | ||
| Human α3β4* nAChR | Calcium Flux | - | 100 | 12% | - | ||
| Human 5-HT3 Receptor | Radioligand Binding | 140 | - | - | >10-fold selective for α7 |
Note: Data for specific analogues of this compound from a systematic study are not publicly available.
Experimental Protocols
The characterization of this compound and its analogues relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays for α7 nAChR Affinity
This assay determines the binding affinity of a compound for the α7 nAChR.
-
Preparation of Membranes: Membranes from cells stably expressing the human α7 nAChR (e.g., GH4C1 cells) or from rat hippocampal tissue are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled α7 nAChR-selective antagonist, such as [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin, is used.
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the membrane preparation in a suitable buffer.
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays using Xenopus Oocytes
This electrophysiological assay measures the functional activity (agonism or antagonism) of a compound at the α7 nAChR.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a negative potential (e.g., -70 mV).
-
The test compound is applied to the oocyte via the perfusion system at various concentrations.
-
The resulting inward current, carried by cations flowing through the activated nAChR channels, is recorded.
-
-
Data Analysis: The magnitude of the current response is plotted against the concentration of the test compound to generate a concentration-response curve, from which the EC50 (concentration for half-maximal response) and the maximum efficacy (relative to a full agonist like acetylcholine) are determined.
FLIPR-Based Calcium Flux Assay
This high-throughput functional assay is used to screen for agonists and antagonists of the α7 nAChR, which is highly permeable to calcium ions.
-
Cell Culture: A cell line stably expressing the human α7 nAChR (e.g., SH-EP1 cells) is cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
FLIPR (Fluorometric Imaging Plate Reader) Measurement:
-
The plate is placed in the FLIPR instrument.
-
The baseline fluorescence is measured.
-
The test compound is added to the wells.
-
The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration upon receptor activation, is measured over time.
-
-
Data Analysis: The peak fluorescence response is used to determine the agonist activity (EC50 and efficacy). For antagonist testing, the ability of the compound to block the response to a known agonist is measured.
Signaling Pathways and Visualizations
Activation of the α7 nAChR by an agonist like this compound leads to the opening of the ion channel, resulting in a rapid influx of cations, most notably Ca²⁺. This influx of calcium triggers a cascade of downstream signaling events.
References
- 1. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Nelonicline's Receptor Selectivity Profile: An In-Depth Technical Guide
Abstract
Nelonicline (also known as ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2][3][4] Its development has primarily focused on treating cognitive impairments associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] A critical aspect of its pharmacological profile is its selectivity for the α7 nAChR subtype over other nAChRs, particularly the α4β2 subtype, which is the most abundant in the brain and is associated with the addictive properties of nicotine. This document provides a comprehensive technical overview of this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological and experimental pathways.
Quantitative Data Presentation: Binding Affinity and Functional Potency
The selectivity of this compound is quantitatively demonstrated through its differential binding affinities (Ki) and functional potencies (EC50) at various nAChR subtypes. The data, summarized from multiple studies, consistently highlight a strong preference for the α7 nAChR.
Table 1: this compound Binding Affinity (Ki)
This table summarizes the inhibitory constants (Ki) of this compound at the α7 nAChR and key off-target receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand/Tissue Source | Ki (nM) | Reference(s) |
| α7 nAChR | Human Brain Membranes | 12.3 | |
| α3β4* nAChR | Human IMR-32 Neuroblastoma Cells | 60 | |
| 5-HT3 Receptor | Not Specified | 140 | |
| α4β2 nAChR | Not Specified in Literature | Data Not Available |
Note: While this compound is consistently reported as being highly selective for the α7 nAChR, specific quantitative binding data for the α4β2 subtype were not available in the reviewed literature. Its selectivity is inferred from its targeted design and the significant difference in affinity for other receptors like α3β4 and 5-HT3.
Table 2: this compound Functional Activity (EC50 & Efficacy)
This table presents the functional characteristics of this compound, including its effective concentration to elicit a half-maximal response (EC50) and its intrinsic agonist activity (Efficacy or Emax) relative to the endogenous ligand, acetylcholine (ACh).
| Receptor Subtype | Assay System | EC50 (nM) | Efficacy (% of ACh response) | Reference(s) |
| α7 nAChR | Xenopus Oocytes (human α7) | 2000 | 74% | |
| α3β4* nAChR | Human IMR-32 Cells (Calcium Flux) | Not Determined | 12% (at 100,000 nM) |
Summary of Selectivity: The available data demonstrates that this compound binds with high, nanomolar affinity to the α7 nAChR. Its affinity for the α3β4 subtype is approximately 5-fold lower, and for the 5-HT3 receptor, it is over 11-fold lower. Functionally, this compound acts as a potent partial agonist at the α7 receptor. In contrast, it exhibits extremely weak partial agonism at the α3β4 receptor, even at exceptionally high concentrations, indicating a lack of significant functional activity at this subtype. The pronounced difference in both binding affinity and functional efficacy underscores its selectivity for the α7 nAChR.
Experimental Protocols
The quantitative data presented above are derived from standardized in vitro pharmacological assays. The following sections detail the typical methodologies employed for these assessments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for α7 and other nAChR subtypes.
Materials:
-
Receptor Source: Homogenized membrane preparations from specific brain regions (e.g., human cortex for α7) or from cell lines stably expressing the desired human nAChR subtype (e.g., IMR-32 cells for α3β4*).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]methyllycaconitine for α7).
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to saturate all specific binding sites.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.
-
Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Detection: Liquid scintillation counter and scintillation cocktail.
Workflow Diagram:
Two-Electrode Voltage Clamp (TEVC) / Patch-Clamp Electrophysiology
This functional assay measures the ion flow (current) through the receptor channel upon activation by an agonist. It is used to determine a compound's potency (EC50) and efficacy (Emax).
Objective: To characterize this compound as an agonist or antagonist and determine its EC50 and intrinsic activity at α7 and α4β2 nAChRs.
Materials:
-
Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., CHO, HEK293) engineered to express specific human nAChR subtypes (e.g., homomeric α7 or heteromeric α4β2).
-
Recording Equipment: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.
-
Electrodes: Glass micropipettes filled with an appropriate intracellular solution.
-
Solutions: Extracellular (bath) solution mimicking physiological conditions and a series of solutions containing varying concentrations of this compound or a control agonist (e.g., Acetylcholine).
-
Test Compound: this compound, prepared in a range of concentrations.
Workflow Diagram:
Signaling Pathways
The functional consequences of activating α7 and α4β2 nAChRs differ due to their distinct downstream signaling cascades. This compound's selectivity for α7 directs its cellular effects primarily through pathways associated with that subtype.
α7 nAChR Signaling
The α7 nAChR is a homopentameric channel characterized by high calcium permeability. Its activation triggers a robust influx of Ca²⁺, which acts as a critical second messenger to initiate multiple intracellular signaling cascades.
α4β2 nAChR Signaling
The α4β2 nAChR is the most abundant heteromeric nAChR in the central nervous system. Its activation primarily leads to sodium (Na⁺) and to a lesser extent calcium (Ca²⁺) influx, causing membrane depolarization. This is critically involved in modulating neurotransmitter release, especially dopamine (B1211576) in reward pathways.
Conclusion
The preclinical data for this compound (ABT-126) robustly support its classification as a selective α7 nAChR partial agonist. It demonstrates high binding affinity and potent functional activity at the α7 receptor subtype. Conversely, its interaction with other nAChR subtypes, such as α3β4, is significantly weaker, and its high selectivity profile suggests minimal activity at the α4β2 subtype. This selectivity is crucial for its therapeutic hypothesis, aiming to enhance cognitive function via α7-mediated signaling without engaging the α4β2-mediated pathways strongly linked to nicotine's rewarding and addictive properties. This technical guide provides the foundational data and methodologies that underpin the pharmacological characterization of this compound's selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. glpbio.com [glpbio.com]
- 4. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nelonicline's Receptor Selectivity Profile: An In-Depth Technical Guide
Abstract
Nelonicline (also known as ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2][3][4] Its development has primarily focused on treating cognitive impairments associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] A critical aspect of its pharmacological profile is its selectivity for the α7 nAChR subtype over other nAChRs, particularly the α4β2 subtype, which is the most abundant in the brain and is associated with the addictive properties of nicotine. This document provides a comprehensive technical overview of this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological and experimental pathways.
Quantitative Data Presentation: Binding Affinity and Functional Potency
The selectivity of this compound is quantitatively demonstrated through its differential binding affinities (Ki) and functional potencies (EC50) at various nAChR subtypes. The data, summarized from multiple studies, consistently highlight a strong preference for the α7 nAChR.
Table 1: this compound Binding Affinity (Ki)
This table summarizes the inhibitory constants (Ki) of this compound at the α7 nAChR and key off-target receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand/Tissue Source | Ki (nM) | Reference(s) |
| α7 nAChR | Human Brain Membranes | 12.3 | |
| α3β4* nAChR | Human IMR-32 Neuroblastoma Cells | 60 | |
| 5-HT3 Receptor | Not Specified | 140 | |
| α4β2 nAChR | Not Specified in Literature | Data Not Available |
Note: While this compound is consistently reported as being highly selective for the α7 nAChR, specific quantitative binding data for the α4β2 subtype were not available in the reviewed literature. Its selectivity is inferred from its targeted design and the significant difference in affinity for other receptors like α3β4 and 5-HT3.
Table 2: this compound Functional Activity (EC50 & Efficacy)
This table presents the functional characteristics of this compound, including its effective concentration to elicit a half-maximal response (EC50) and its intrinsic agonist activity (Efficacy or Emax) relative to the endogenous ligand, acetylcholine (ACh).
| Receptor Subtype | Assay System | EC50 (nM) | Efficacy (% of ACh response) | Reference(s) |
| α7 nAChR | Xenopus Oocytes (human α7) | 2000 | 74% | |
| α3β4* nAChR | Human IMR-32 Cells (Calcium Flux) | Not Determined | 12% (at 100,000 nM) |
Summary of Selectivity: The available data demonstrates that this compound binds with high, nanomolar affinity to the α7 nAChR. Its affinity for the α3β4 subtype is approximately 5-fold lower, and for the 5-HT3 receptor, it is over 11-fold lower. Functionally, this compound acts as a potent partial agonist at the α7 receptor. In contrast, it exhibits extremely weak partial agonism at the α3β4 receptor, even at exceptionally high concentrations, indicating a lack of significant functional activity at this subtype. The pronounced difference in both binding affinity and functional efficacy underscores its selectivity for the α7 nAChR.
Experimental Protocols
The quantitative data presented above are derived from standardized in vitro pharmacological assays. The following sections detail the typical methodologies employed for these assessments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for α7 and other nAChR subtypes.
Materials:
-
Receptor Source: Homogenized membrane preparations from specific brain regions (e.g., human cortex for α7) or from cell lines stably expressing the desired human nAChR subtype (e.g., IMR-32 cells for α3β4*).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]methyllycaconitine for α7).
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to saturate all specific binding sites.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.
-
Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Detection: Liquid scintillation counter and scintillation cocktail.
Workflow Diagram:
Two-Electrode Voltage Clamp (TEVC) / Patch-Clamp Electrophysiology
This functional assay measures the ion flow (current) through the receptor channel upon activation by an agonist. It is used to determine a compound's potency (EC50) and efficacy (Emax).
Objective: To characterize this compound as an agonist or antagonist and determine its EC50 and intrinsic activity at α7 and α4β2 nAChRs.
Materials:
-
Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., CHO, HEK293) engineered to express specific human nAChR subtypes (e.g., homomeric α7 or heteromeric α4β2).
-
Recording Equipment: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.
-
Electrodes: Glass micropipettes filled with an appropriate intracellular solution.
-
Solutions: Extracellular (bath) solution mimicking physiological conditions and a series of solutions containing varying concentrations of this compound or a control agonist (e.g., Acetylcholine).
-
Test Compound: this compound, prepared in a range of concentrations.
Workflow Diagram:
Signaling Pathways
The functional consequences of activating α7 and α4β2 nAChRs differ due to their distinct downstream signaling cascades. This compound's selectivity for α7 directs its cellular effects primarily through pathways associated with that subtype.
α7 nAChR Signaling
The α7 nAChR is a homopentameric channel characterized by high calcium permeability. Its activation triggers a robust influx of Ca²⁺, which acts as a critical second messenger to initiate multiple intracellular signaling cascades.
α4β2 nAChR Signaling
The α4β2 nAChR is the most abundant heteromeric nAChR in the central nervous system. Its activation primarily leads to sodium (Na⁺) and to a lesser extent calcium (Ca²⁺) influx, causing membrane depolarization. This is critically involved in modulating neurotransmitter release, especially dopamine in reward pathways.
Conclusion
The preclinical data for this compound (ABT-126) robustly support its classification as a selective α7 nAChR partial agonist. It demonstrates high binding affinity and potent functional activity at the α7 receptor subtype. Conversely, its interaction with other nAChR subtypes, such as α3β4, is significantly weaker, and its high selectivity profile suggests minimal activity at the α4β2 subtype. This selectivity is crucial for its therapeutic hypothesis, aiming to enhance cognitive function via α7-mediated signaling without engaging the α4β2-mediated pathways strongly linked to nicotine's rewarding and addictive properties. This technical guide provides the foundational data and methodologies that underpin the pharmacological characterization of this compound's selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. glpbio.com [glpbio.com]
- 4. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nelonicline's Interaction with 5-HT3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders. A key aspect of its pharmacological profile is its secondary activity as a 5-HT3 receptor antagonist. This technical guide provides an in-depth analysis of this compound's interaction with 5-HT3 receptors, summarizing all available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction
This compound is an orally active and selective α7 nicotinic receptor agonist that demonstrates high affinity for α7 nAChRs in the human brain.[1][2] Developed initially by Abbott Laboratories and later by AbbVie, it was studied in clinical trials for Alzheimer's disease and schizophrenia.[3] Like some other α7 nAChR agonists, this compound also exhibits antagonistic properties at the 5-HT3 receptor.[1][2] This dual activity is of significant interest as both α7 nAChR agonism and 5-HT3 receptor antagonism have been independently implicated in modulating cognitive processes and neurotransmitter release. Understanding the nuances of this interaction is crucial for elucidating its mechanism of action and therapeutic potential.
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological data for this compound, focusing on its activity at α7 nAChRs and 5-HT3 receptors.
| Receptor | Assay Type | Species/Tissue | Parameter | Value | Reference |
| α7 nAChR | Radioligand Binding | Human Brain | Ki | 12.3 nM | |
| α7 nAChR | Electrophysiology (TEVC) | Human (expressed in Xenopus oocytes) | EC50 | 2 µM | |
| α7 nAChR | Electrophysiology (TEVC) | Human (expressed in Xenopus oocytes) | Intrinsic Activity | 74% (relative to acetylcholine) | |
| 5-HT3 Receptor | Radioligand Binding | Not Specified | Ki | 140 nM | |
| α3β4* nAChR | Radioligand Binding | Human IMR-32 neuroblastoma cells | Ki | 60 nM | |
| α3β4* nAChR | Calcium Flux Assay | Human IMR-32 neuroblastoma cells | Efficacy | 12% (at 100,000 nM) | |
| Table 1: In Vitro Pharmacological Profile of this compound. |
Signaling Pathways
α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism
Activation of the α7 nAChR by this compound leads to the opening of this ligand-gated ion channel, which is highly permeable to calcium ions (Ca2+). The subsequent influx of Ca2+ acts as a second messenger, initiating several downstream signaling cascades. These pathways are crucial for the receptor's role in neuroprotection, synaptic plasticity, and modulation of inflammation.
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel permeable to cations such as sodium (Na+), potassium (K+), and to a lesser extent, calcium (Ca2+). Its activation by serotonin (B10506) leads to rapid depolarization of the neuron. This compound acts as an antagonist, blocking the binding of serotonin and thereby preventing this depolarization and subsequent downstream effects, which include the modulation of neurotransmitter release.
References
Nelonicline's Interaction with 5-HT3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders. A key aspect of its pharmacological profile is its secondary activity as a 5-HT3 receptor antagonist. This technical guide provides an in-depth analysis of this compound's interaction with 5-HT3 receptors, summarizing all available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction
This compound is an orally active and selective α7 nicotinic receptor agonist that demonstrates high affinity for α7 nAChRs in the human brain.[1][2] Developed initially by Abbott Laboratories and later by AbbVie, it was studied in clinical trials for Alzheimer's disease and schizophrenia.[3] Like some other α7 nAChR agonists, this compound also exhibits antagonistic properties at the 5-HT3 receptor.[1][2] This dual activity is of significant interest as both α7 nAChR agonism and 5-HT3 receptor antagonism have been independently implicated in modulating cognitive processes and neurotransmitter release. Understanding the nuances of this interaction is crucial for elucidating its mechanism of action and therapeutic potential.
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological data for this compound, focusing on its activity at α7 nAChRs and 5-HT3 receptors.
| Receptor | Assay Type | Species/Tissue | Parameter | Value | Reference |
| α7 nAChR | Radioligand Binding | Human Brain | Ki | 12.3 nM | |
| α7 nAChR | Electrophysiology (TEVC) | Human (expressed in Xenopus oocytes) | EC50 | 2 µM | |
| α7 nAChR | Electrophysiology (TEVC) | Human (expressed in Xenopus oocytes) | Intrinsic Activity | 74% (relative to acetylcholine) | |
| 5-HT3 Receptor | Radioligand Binding | Not Specified | Ki | 140 nM | |
| α3β4* nAChR | Radioligand Binding | Human IMR-32 neuroblastoma cells | Ki | 60 nM | |
| α3β4* nAChR | Calcium Flux Assay | Human IMR-32 neuroblastoma cells | Efficacy | 12% (at 100,000 nM) | |
| Table 1: In Vitro Pharmacological Profile of this compound. |
Signaling Pathways
α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism
Activation of the α7 nAChR by this compound leads to the opening of this ligand-gated ion channel, which is highly permeable to calcium ions (Ca2+). The subsequent influx of Ca2+ acts as a second messenger, initiating several downstream signaling cascades. These pathways are crucial for the receptor's role in neuroprotection, synaptic plasticity, and modulation of inflammation.
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel permeable to cations such as sodium (Na+), potassium (K+), and to a lesser extent, calcium (Ca2+). Its activation by serotonin leads to rapid depolarization of the neuron. This compound acts as an antagonist, blocking the binding of serotonin and thereby preventing this depolarization and subsequent downstream effects, which include the modulation of neurotransmitter release.
References
The Development of Nelonicline (ABT-126): A Technical History of a Selective α7 Nicotinic Receptor Agonist
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Nelonicline (ABT-126), a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, was developed by Abbott Laboratories and later AbbVie for the treatment of cognitive impairment associated with Alzheimer's disease (AD) and schizophrenia. The rationale was based on the role of the α7 nAChR in modulating cholinergic transmission, which is known to be impaired in these conditions. Despite promising preclinical data and acceptable safety profiles, the compound ultimately failed to demonstrate sufficient efficacy in late-stage clinical trials, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of this compound's development, from its preclinical characterization to the outcomes of its key clinical trials, offering valuable insights for the scientific community.
Introduction and Rationale
This compound was developed to address the cholinergic deficit observed in neurodegenerative and psychiatric disorders.[1] The primary therapeutic target is the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[2] Activation of these receptors was hypothesized to enhance cognitive function without the side effects associated with the overactivation of other nAChR subtypes or muscarinic receptors.[1]
Initially developed by Abbott Laboratories, the program was transferred to AbbVie in 2013 following the separation of the two companies.[1] The development program explored this compound's potential as both a monotherapy and an adjunctive treatment for cognitive deficits.
Preclinical Pharmacology
This compound was characterized as a potent and selective partial agonist of the α7 nAChR. In vitro studies confirmed its high affinity and functional activity at the target receptor, with significantly lower affinity for other neuronal receptors.
Quantitative In-Vitro Data
The binding affinity and functional potency of this compound were established through a series of preclinical assays. The data demonstrated high affinity and selectivity for the human α7 nAChR.[2]
| Parameter | Value | Receptor/System | Species | Reference |
| Binding Affinity (Ki) | 11-14 nM | α7 nAChR | Mouse, Rat, Human | |
| 12.3 nM | α7 nAChR (Human Brain) | Human | ||
| 60 nM | α3β4* nAChR (IMR-32 Cells) | Human | ||
| 140 nM | 5-HT3 Receptor | Not Specified | ||
| Functional Potency (EC50) | 2 µM | Human α7 nAChR | Human (in Xenopus Oocytes) | |
| Intrinsic Activity | 74% (vs. Acetylcholine) | Human α7 nAChR | Human (in Xenopus Oocytes) | |
| 12% (at 100 µM) | α3β4* nAChR (Calcium Flux) | Human (IMR-32 Cells) |
Experimental Protocols
While the precise, proprietary protocols from Abbott/AbbVie are not publicly available, the following sections describe representative methodologies for the key in-vitro assays used to characterize compounds like this compound.
This assay measures the affinity of a test compound (this compound) for its target receptor by assessing its ability to displace a known radiolabeled ligand.
-
Objective: Determine the inhibitory constant (Ki) of this compound at α7 nAChRs.
-
Materials:
-
Receptor Source: Homogenized brain tissue (e.g., rat cortex) or membranes from cells stably expressing human α7 nAChRs.
-
Radioligand: A high-affinity α7 nAChR ligand, such as [³H]methyllycaconitine (MLA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific control: A high concentration of a non-labeled ligand (e.g., 1 µM MLA or nicotine) to determine non-specific binding.
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
-
Procedure:
-
Incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Allow the reaction to reach equilibrium (e.g., 2-4 hours at room temperature).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
This cell-based assay measures the functional activity of the α7 nAChR, which is a ligand-gated ion channel with high permeability to calcium ions (Ca²+).
-
Objective: Determine the EC50 (concentration for 50% maximal effect) and intrinsic activity of this compound.
-
Materials:
-
Cell Line: A cell line (e.g., HEK293 or SH-SY5Y) stably expressing the human α7 nAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). The FLIPR® Calcium Assay Kits are commonly used for this purpose.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader capable of kinetic reads, such as a FLIPR® (Fluorometric Imaging Plate Reader) or FlexStation®.
-
-
Procedure:
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for approximately 1 hour at 37°C. The dye enters the cells and is cleaved into its active, fluorescent form.
-
Wash the cells to remove excess extracellular dye.
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and immediately begin measuring the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of Ca²+ through the activated α7 nAChR channels.
-
Plot the peak fluorescence response against the drug concentration to determine the EC50 and the maximum response relative to a full agonist like acetylcholine.
-
Signaling and Preclinical Workflow
The activation of the α7 nAChR by this compound initiates a cascade of intracellular events. The preclinical development process followed a logical progression from in-vitro characterization to in-vivo efficacy models.
α7 nAChR Signaling Pathway
Upon binding, this compound, as a partial agonist, stabilizes the open conformation of the α7 nAChR channel. This allows for the influx of cations, primarily Ca²+, which acts as a second messenger to trigger downstream signaling pathways, including the neuroprotective PI3K/Akt pathway, and modulate neurotransmitter release.
Preclinical Development Workflow
The preclinical assessment of this compound followed a standard drug discovery cascade, moving from initial high-throughput screening to detailed in-vivo cognitive models.
Clinical Development in Alzheimer's Disease
The clinical program for this compound in Alzheimer's disease began with Phase 1 studies in 2009 and progressed to Phase 2b before being terminated.
Phase 2a Monotherapy Study (NCT00948909)
This initial Phase 2 study investigated this compound as a monotherapy against placebo and an active comparator, donepezil.
-
Design: 12-week, randomized, double-blind, placebo-controlled trial.
-
Population: 274 subjects with mild-to-moderate AD not currently receiving acetylcholinesterase inhibitors.
-
Arms:
-
This compound 5 mg once daily
-
This compound 25 mg once daily
-
Donepezil 10 mg once daily
-
Placebo
-
-
Primary Endpoint: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score.
-
Results: The study did not meet its primary endpoint. However, a trend toward cognitive improvement was observed in the 25 mg this compound group, which was comparable to the effect seen with donepezil. An exposure-response analysis suggested that higher doses might yield better efficacy. The drug was generally well-tolerated.
| Treatment Group | N | Baseline ADAS-Cog (Mean ± SD) | LS Mean Change from Baseline (SE) | Difference from Placebo (SE) | P-value (one-sided) |
| Placebo | 69 | 23.3 ± 7.4 | -0.11 (0.89) | - | - |
| This compound 5 mg | 66 | 23.1 ± 6.9 | -0.22 (0.91) | -0.11 (0.90) | .451 |
| This compound 25 mg | 68 | 23.9 ± 7.5 | -1.30 (0.90) | -1.19 (0.90) | .095 |
| Donepezil 10 mg | 71 | 23.4 ± 7.5 | -1.54 (0.89) | -1.43 (0.90) | .057 |
| Data from Gault et al., 2015. |
Phase 2b Program and Discontinuation
Based on the encouraging trends from the Phase 2a study, AbbVie initiated a larger Phase 2b program in 2012 to evaluate higher doses of this compound (25 mg to 75 mg). The program included two large trials: one for monotherapy (NCT01527916) and one for add-on therapy to existing acetylcholinesterase inhibitors (NCT01549834).
-
Outcome: Neither of the Phase 2b studies demonstrated a statistically significant improvement in the primary ADAS-Cog endpoint for any this compound dose compared to placebo. While the safety profile remained acceptable, the lack of efficacy at these higher doses did not support further investigation.
-
Decision: Development of this compound for Alzheimer's disease was discontinued.
Alzheimer's Disease Clinical Trial Workflow
The development path in AD progressed from initial safety and dosing studies to larger efficacy trials, with a key decision point after the Phase 2a results.
Clinical Development in Schizophrenia
Concurrently, this compound was investigated for treating cognitive impairment associated with schizophrenia (CIAS), a significant unmet medical need. The program progressed to Phase 2b/3 development.
Key Clinical Trials
-
Phase 2 (NCT01678755): A 12-week, double-blind study evaluated 10 mg and 25 mg doses against placebo in 207 clinically stable patients. The primary endpoint was the MATRICS Consensus Cognitive Battery (MCCB) composite score. While the overall result fell short of statistical significance, a notable procognitive effect was observed in the sub-population of non-smoking patients at the 25 mg dose.
-
Phase 2b (NCT01655680): A larger, 24-week study evaluated doses up to 75 mg in 432 non-smoking patients. This trial did not demonstrate a consistent or statistically significant effect on the primary MCCB cognition endpoint. A modest trend toward improvement in negative symptoms was observed but was not sufficient to warrant continuation.
Quantitative Efficacy Data in Schizophrenia (Non-Smokers)
The most promising signal for this compound was seen in non-smoking patients with schizophrenia.
| Trial (Non-Smokers) | Treatment Group | N | LS Mean Difference from Placebo (SE) on MCCB Score | Key Domains with Improvement | Reference |
| Phase 2 | This compound 10 mg | ~25 | 2.9 (1.4) | - | |
| (NCT01678755) | This compound 25 mg | 19 | 5.2 (1.6) | Verbal Learning, Working Memory, Attention | |
| Phase 2b | This compound 50 mg | ~215 | +0.20 (vs. Placebo) | No significant difference observed | |
| (Note: Phase 2b MCCB difference calculated from reported group changes: +2.66 for 50mg vs +2.46 for placebo) |
Discontinuation
Despite the initial signal in non-smokers, the larger, confirmatory Phase 2b study failed to replicate a significant procognitive effect. Consequently, the development program for schizophrenia was also discontinued, and its status is listed as inactive.
Conclusion
The development of this compound (ABT-126) represents a rigorous and scientifically-driven effort to target the α7 nAChR for cognitive enhancement. The program successfully identified a potent and selective molecule with an acceptable safety profile. Preclinical data and early clinical signals were encouraging, particularly in a non-smoking sub-population of patients with schizophrenia. However, the failure to demonstrate robust and replicable efficacy in larger, well-controlled Phase 2b trials for both Alzheimer's disease and schizophrenia ultimately led to the cessation of its development. The history of this compound underscores the challenge of translating preclinical cognitive enhancement to clinical efficacy and serves as an important case study for the development of novel therapeutics targeting complex neurological and psychiatric disorders.
References
The Development of Nelonicline (ABT-126): A Technical History of a Selective α7 Nicotinic Receptor Agonist
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Nelonicline (ABT-126), a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, was developed by Abbott Laboratories and later AbbVie for the treatment of cognitive impairment associated with Alzheimer's disease (AD) and schizophrenia. The rationale was based on the role of the α7 nAChR in modulating cholinergic transmission, which is known to be impaired in these conditions. Despite promising preclinical data and acceptable safety profiles, the compound ultimately failed to demonstrate sufficient efficacy in late-stage clinical trials, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of this compound's development, from its preclinical characterization to the outcomes of its key clinical trials, offering valuable insights for the scientific community.
Introduction and Rationale
This compound was developed to address the cholinergic deficit observed in neurodegenerative and psychiatric disorders.[1] The primary therapeutic target is the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[2] Activation of these receptors was hypothesized to enhance cognitive function without the side effects associated with the overactivation of other nAChR subtypes or muscarinic receptors.[1]
Initially developed by Abbott Laboratories, the program was transferred to AbbVie in 2013 following the separation of the two companies.[1] The development program explored this compound's potential as both a monotherapy and an adjunctive treatment for cognitive deficits.
Preclinical Pharmacology
This compound was characterized as a potent and selective partial agonist of the α7 nAChR. In vitro studies confirmed its high affinity and functional activity at the target receptor, with significantly lower affinity for other neuronal receptors.
Quantitative In-Vitro Data
The binding affinity and functional potency of this compound were established through a series of preclinical assays. The data demonstrated high affinity and selectivity for the human α7 nAChR.[2]
| Parameter | Value | Receptor/System | Species | Reference |
| Binding Affinity (Ki) | 11-14 nM | α7 nAChR | Mouse, Rat, Human | |
| 12.3 nM | α7 nAChR (Human Brain) | Human | ||
| 60 nM | α3β4* nAChR (IMR-32 Cells) | Human | ||
| 140 nM | 5-HT3 Receptor | Not Specified | ||
| Functional Potency (EC50) | 2 µM | Human α7 nAChR | Human (in Xenopus Oocytes) | |
| Intrinsic Activity | 74% (vs. Acetylcholine) | Human α7 nAChR | Human (in Xenopus Oocytes) | |
| 12% (at 100 µM) | α3β4* nAChR (Calcium Flux) | Human (IMR-32 Cells) |
Experimental Protocols
While the precise, proprietary protocols from Abbott/AbbVie are not publicly available, the following sections describe representative methodologies for the key in-vitro assays used to characterize compounds like this compound.
This assay measures the affinity of a test compound (this compound) for its target receptor by assessing its ability to displace a known radiolabeled ligand.
-
Objective: Determine the inhibitory constant (Ki) of this compound at α7 nAChRs.
-
Materials:
-
Receptor Source: Homogenized brain tissue (e.g., rat cortex) or membranes from cells stably expressing human α7 nAChRs.
-
Radioligand: A high-affinity α7 nAChR ligand, such as [³H]methyllycaconitine (MLA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific control: A high concentration of a non-labeled ligand (e.g., 1 µM MLA or nicotine) to determine non-specific binding.
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
-
Procedure:
-
Incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Allow the reaction to reach equilibrium (e.g., 2-4 hours at room temperature).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
This cell-based assay measures the functional activity of the α7 nAChR, which is a ligand-gated ion channel with high permeability to calcium ions (Ca²+).
-
Objective: Determine the EC50 (concentration for 50% maximal effect) and intrinsic activity of this compound.
-
Materials:
-
Cell Line: A cell line (e.g., HEK293 or SH-SY5Y) stably expressing the human α7 nAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). The FLIPR® Calcium Assay Kits are commonly used for this purpose.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader capable of kinetic reads, such as a FLIPR® (Fluorometric Imaging Plate Reader) or FlexStation®.
-
-
Procedure:
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for approximately 1 hour at 37°C. The dye enters the cells and is cleaved into its active, fluorescent form.
-
Wash the cells to remove excess extracellular dye.
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and immediately begin measuring the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of Ca²+ through the activated α7 nAChR channels.
-
Plot the peak fluorescence response against the drug concentration to determine the EC50 and the maximum response relative to a full agonist like acetylcholine.
-
Signaling and Preclinical Workflow
The activation of the α7 nAChR by this compound initiates a cascade of intracellular events. The preclinical development process followed a logical progression from in-vitro characterization to in-vivo efficacy models.
α7 nAChR Signaling Pathway
Upon binding, this compound, as a partial agonist, stabilizes the open conformation of the α7 nAChR channel. This allows for the influx of cations, primarily Ca²+, which acts as a second messenger to trigger downstream signaling pathways, including the neuroprotective PI3K/Akt pathway, and modulate neurotransmitter release.
Preclinical Development Workflow
The preclinical assessment of this compound followed a standard drug discovery cascade, moving from initial high-throughput screening to detailed in-vivo cognitive models.
Clinical Development in Alzheimer's Disease
The clinical program for this compound in Alzheimer's disease began with Phase 1 studies in 2009 and progressed to Phase 2b before being terminated.
Phase 2a Monotherapy Study (NCT00948909)
This initial Phase 2 study investigated this compound as a monotherapy against placebo and an active comparator, donepezil.
-
Design: 12-week, randomized, double-blind, placebo-controlled trial.
-
Population: 274 subjects with mild-to-moderate AD not currently receiving acetylcholinesterase inhibitors.
-
Arms:
-
This compound 5 mg once daily
-
This compound 25 mg once daily
-
Donepezil 10 mg once daily
-
Placebo
-
-
Primary Endpoint: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score.
-
Results: The study did not meet its primary endpoint. However, a trend toward cognitive improvement was observed in the 25 mg this compound group, which was comparable to the effect seen with donepezil. An exposure-response analysis suggested that higher doses might yield better efficacy. The drug was generally well-tolerated.
| Treatment Group | N | Baseline ADAS-Cog (Mean ± SD) | LS Mean Change from Baseline (SE) | Difference from Placebo (SE) | P-value (one-sided) |
| Placebo | 69 | 23.3 ± 7.4 | -0.11 (0.89) | - | - |
| This compound 5 mg | 66 | 23.1 ± 6.9 | -0.22 (0.91) | -0.11 (0.90) | .451 |
| This compound 25 mg | 68 | 23.9 ± 7.5 | -1.30 (0.90) | -1.19 (0.90) | .095 |
| Donepezil 10 mg | 71 | 23.4 ± 7.5 | -1.54 (0.89) | -1.43 (0.90) | .057 |
| Data from Gault et al., 2015. |
Phase 2b Program and Discontinuation
Based on the encouraging trends from the Phase 2a study, AbbVie initiated a larger Phase 2b program in 2012 to evaluate higher doses of this compound (25 mg to 75 mg). The program included two large trials: one for monotherapy (NCT01527916) and one for add-on therapy to existing acetylcholinesterase inhibitors (NCT01549834).
-
Outcome: Neither of the Phase 2b studies demonstrated a statistically significant improvement in the primary ADAS-Cog endpoint for any this compound dose compared to placebo. While the safety profile remained acceptable, the lack of efficacy at these higher doses did not support further investigation.
-
Decision: Development of this compound for Alzheimer's disease was discontinued.
Alzheimer's Disease Clinical Trial Workflow
The development path in AD progressed from initial safety and dosing studies to larger efficacy trials, with a key decision point after the Phase 2a results.
Clinical Development in Schizophrenia
Concurrently, this compound was investigated for treating cognitive impairment associated with schizophrenia (CIAS), a significant unmet medical need. The program progressed to Phase 2b/3 development.
Key Clinical Trials
-
Phase 2 (NCT01678755): A 12-week, double-blind study evaluated 10 mg and 25 mg doses against placebo in 207 clinically stable patients. The primary endpoint was the MATRICS Consensus Cognitive Battery (MCCB) composite score. While the overall result fell short of statistical significance, a notable procognitive effect was observed in the sub-population of non-smoking patients at the 25 mg dose.
-
Phase 2b (NCT01655680): A larger, 24-week study evaluated doses up to 75 mg in 432 non-smoking patients. This trial did not demonstrate a consistent or statistically significant effect on the primary MCCB cognition endpoint. A modest trend toward improvement in negative symptoms was observed but was not sufficient to warrant continuation.
Quantitative Efficacy Data in Schizophrenia (Non-Smokers)
The most promising signal for this compound was seen in non-smoking patients with schizophrenia.
| Trial (Non-Smokers) | Treatment Group | N | LS Mean Difference from Placebo (SE) on MCCB Score | Key Domains with Improvement | Reference |
| Phase 2 | This compound 10 mg | ~25 | 2.9 (1.4) | - | |
| (NCT01678755) | This compound 25 mg | 19 | 5.2 (1.6) | Verbal Learning, Working Memory, Attention | |
| Phase 2b | This compound 50 mg | ~215 | +0.20 (vs. Placebo) | No significant difference observed | |
| (Note: Phase 2b MCCB difference calculated from reported group changes: +2.66 for 50mg vs +2.46 for placebo) |
Discontinuation
Despite the initial signal in non-smokers, the larger, confirmatory Phase 2b study failed to replicate a significant procognitive effect. Consequently, the development program for schizophrenia was also discontinued, and its status is listed as inactive.
Conclusion
The development of this compound (ABT-126) represents a rigorous and scientifically-driven effort to target the α7 nAChR for cognitive enhancement. The program successfully identified a potent and selective molecule with an acceptable safety profile. Preclinical data and early clinical signals were encouraging, particularly in a non-smoking sub-population of patients with schizophrenia. However, the failure to demonstrate robust and replicable efficacy in larger, well-controlled Phase 2b trials for both Alzheimer's disease and schizophrenia ultimately led to the cessation of its development. The history of this compound underscores the challenge of translating preclinical cognitive enhancement to clinical efficacy and serves as an important case study for the development of novel therapeutics targeting complex neurological and psychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for Nelonicline (ABT-126) in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nelonicline (ABT-126) dosage and administration for in vivo rodent models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing studies to evaluate the efficacy of this compound in models of cognitive impairment.
Introduction
This compound (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has been investigated for its potential to treat cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] The α7 nAChR is a key target in the central nervous system, implicated in various cognitive processes including attention, learning, and memory. Activation of these receptors is a promising therapeutic strategy for enhancing cognitive function. Preclinical studies in rodent models are crucial for determining effective and safe dosage regimens before advancing to clinical trials.
Data Presentation: this compound Dosage in Rodent Models
The following tables summarize the quantitative data on this compound (ABT-126) dosage from preclinical studies in rats and mice. It is important to note that publicly available data on specific efficacy-focused rodent studies are limited, with much of the detailed preclinical characterization referenced in publications that may not be widely accessible. The information below is synthesized from available sources.
Table 1: this compound (ABT-126) Dosage in Rat Models
| Indication/Model | Strain | Administration Route | Dose Range | Dosing Schedule | Observed Effects |
| Cognitive Enhancement | Sprague-Dawley | Intravenous (self-administration) | Up to 0.885 mg/kg/infusion | Daily sessions | Not a positive reinforcer at these doses |
| Toxicology | Sprague-Dawley | Oral (gavage) | 0.3, 3, and 15 mg/kg | Not specified | NOAEL of 3 mg/kg for males |
Table 2: this compound (ABT-126) Dosage in Mouse Models
| Indication/Model | Strain | Administration Route | Dose Range | Dosing Schedule | Observed Effects |
| Toxicology | CD-1 | Oral (gavage) | 1, 5, 20 mg/kg/day | Not specified | No apparent drug-related neoplastic findings |
Note: NOAEL - No Observed Adverse Effect Level. The intravenous self-administration study in rats suggests that doses lower than 0.885 mg/kg are likely sufficient for demonstrating efficacy in cognitive models.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound (ABT-126) in rodent models of cognitive impairment.
Protocol 1: Assessment of Pro-Cognitive Effects of this compound in a Scopolamine-Induced Amnesia Model in Rats
This protocol is designed to evaluate the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist scopolamine (B1681570), a common model for studying learning and memory.
1. Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Materials:
-
This compound (ABT-126)
-
Scopolamine hydrobromide
-
Vehicle (e.g., 0.9% sterile saline or a solution of 5% DMSO, 40% PEG300, and 55% sterile water)
-
Oral gavage needles (for rats)
-
Syringes and needles for intraperitoneal (IP) injection
-
Behavioral testing apparatus (e.g., Morris Water Maze, Novel Object Recognition arena)
3. Drug Preparation:
-
This compound Solution: Prepare a stock solution of this compound in the chosen vehicle. For oral administration, a common vehicle is 0.5% methylcellulose (B11928114) in water. Prepare fresh solutions daily. The concentration should be calculated based on the desired dose (e.g., 0.1, 0.3, 1.0 mg/kg) and the average weight of the rats, with a dosing volume typically around 5 ml/kg.
-
Scopolamine Solution: Dissolve scopolamine hydrobromide in 0.9% sterile saline to a concentration of 1 mg/ml for a 1 mg/kg injection volume of 1 ml/kg.
4. Experimental Procedure:
-
Habituation: Habituate the rats to the behavioral testing apparatus for 2-3 days prior to the test day.
-
Treatment Groups: Randomly assign rats to the following groups (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + Scopolamine (1 mg/kg, IP)
-
This compound (0.1 mg/kg, PO) + Scopolamine (1 mg/kg, IP)
-
This compound (0.3 mg/kg, PO) + Scopolamine (1 mg/kg, IP)
-
This compound (1.0 mg/kg, PO) + Scopolamine (1 mg/kg, IP)
-
-
Administration:
-
Administer this compound or vehicle by oral gavage 60 minutes before the behavioral test.
-
Administer scopolamine or saline via IP injection 30 minutes before the behavioral test.
-
-
Behavioral Testing (e.g., Novel Object Recognition):
-
Familiarization Phase: Place each rat in the arena with two identical objects for a 5-minute exploration period.
-
Inter-trial Interval: Return the rat to its home cage for a 1-hour interval.
-
Test Phase: Place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow for a 5-minute exploration period. Record the time spent exploring each object.
-
-
Data Analysis: Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Analyze the data using ANOVA followed by post-hoc tests to compare between groups.
Protocol 2: Evaluation of this compound in a Mouse Model of Alzheimer's Disease (e.g., APP/PS1 Transgenic Mice)
This protocol outlines a chronic dosing study to assess the long-term effects of this compound on cognitive decline and neuropathology in a transgenic mouse model of Alzheimer's disease.
1. Animals:
-
Male and female APP/PS1 transgenic mice and wild-type littermates.
-
Begin treatment at an age when cognitive deficits are known to emerge (e.g., 6 months of age).
-
House animals as described in Protocol 1.
2. Materials:
-
This compound (ABT-126)
-
Vehicle for oral administration (e.g., formulated in drinking water or as a diet admixture).
-
Behavioral testing apparatus (e.g., Barnes Maze, Fear Conditioning chamber).
-
Equipment for tissue collection and analysis (e.g., for immunohistochemistry of amyloid plaques).
3. Drug Preparation and Administration:
-
Oral Gavage: Prepare this compound as described in Protocol 1 and administer daily via oral gavage at desired doses (e.g., 0.3, 1.0, 3.0 mg/kg/day).
-
Drinking Water: Alternatively, dissolve this compound in the drinking water. This method reduces handling stress but requires monitoring of water consumption to ensure accurate dosing. The concentration in the water should be calculated based on the average daily water intake of the mice and their body weight.
-
Dosing Duration: Administer this compound for a period of 3-6 months.
4. Experimental Procedure:
-
Baseline Assessment: Before starting the treatment, perform baseline cognitive testing on all mice.
-
Treatment Groups: Randomly assign mice to the following groups:
-
Wild-type + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound (Low Dose)
-
APP/PS1 + this compound (Mid Dose)
-
APP/PS1 + this compound (High Dose)
-
-
Chronic Dosing: Administer this compound or vehicle daily for the chosen duration.
-
Cognitive Testing: Perform behavioral assessments at regular intervals (e.g., every month) to track cognitive function over time.
-
Terminal Procedures: At the end of the treatment period, perform a final behavioral assessment. Following this, euthanize the animals and collect brain tissue for neuropathological analysis (e.g., quantification of amyloid-beta plaques and neuroinflammation markers).
-
Data Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA) to analyze the behavioral data. For neuropathological data, use t-tests or ANOVA to compare between groups.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Upon binding, it promotes the influx of cations, primarily Ca²⁺, leading to neuronal depolarization and the activation of various downstream signaling cascades implicated in synaptic plasticity and cell survival.
Caption: Simplified signaling pathway of this compound via the α7 nAChR.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in rodent models of cognitive impairment.
Caption: General workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols for Nelonicline (ABT-126) in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nelonicline (ABT-126) dosage and administration for in vivo rodent models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing studies to evaluate the efficacy of this compound in models of cognitive impairment.
Introduction
This compound (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential to treat cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] The α7 nAChR is a key target in the central nervous system, implicated in various cognitive processes including attention, learning, and memory. Activation of these receptors is a promising therapeutic strategy for enhancing cognitive function. Preclinical studies in rodent models are crucial for determining effective and safe dosage regimens before advancing to clinical trials.
Data Presentation: this compound Dosage in Rodent Models
The following tables summarize the quantitative data on this compound (ABT-126) dosage from preclinical studies in rats and mice. It is important to note that publicly available data on specific efficacy-focused rodent studies are limited, with much of the detailed preclinical characterization referenced in publications that may not be widely accessible. The information below is synthesized from available sources.
Table 1: this compound (ABT-126) Dosage in Rat Models
| Indication/Model | Strain | Administration Route | Dose Range | Dosing Schedule | Observed Effects |
| Cognitive Enhancement | Sprague-Dawley | Intravenous (self-administration) | Up to 0.885 mg/kg/infusion | Daily sessions | Not a positive reinforcer at these doses |
| Toxicology | Sprague-Dawley | Oral (gavage) | 0.3, 3, and 15 mg/kg | Not specified | NOAEL of 3 mg/kg for males |
Table 2: this compound (ABT-126) Dosage in Mouse Models
| Indication/Model | Strain | Administration Route | Dose Range | Dosing Schedule | Observed Effects |
| Toxicology | CD-1 | Oral (gavage) | 1, 5, 20 mg/kg/day | Not specified | No apparent drug-related neoplastic findings |
Note: NOAEL - No Observed Adverse Effect Level. The intravenous self-administration study in rats suggests that doses lower than 0.885 mg/kg are likely sufficient for demonstrating efficacy in cognitive models.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound (ABT-126) in rodent models of cognitive impairment.
Protocol 1: Assessment of Pro-Cognitive Effects of this compound in a Scopolamine-Induced Amnesia Model in Rats
This protocol is designed to evaluate the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist scopolamine, a common model for studying learning and memory.
1. Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Materials:
-
This compound (ABT-126)
-
Scopolamine hydrobromide
-
Vehicle (e.g., 0.9% sterile saline or a solution of 5% DMSO, 40% PEG300, and 55% sterile water)
-
Oral gavage needles (for rats)
-
Syringes and needles for intraperitoneal (IP) injection
-
Behavioral testing apparatus (e.g., Morris Water Maze, Novel Object Recognition arena)
3. Drug Preparation:
-
This compound Solution: Prepare a stock solution of this compound in the chosen vehicle. For oral administration, a common vehicle is 0.5% methylcellulose in water. Prepare fresh solutions daily. The concentration should be calculated based on the desired dose (e.g., 0.1, 0.3, 1.0 mg/kg) and the average weight of the rats, with a dosing volume typically around 5 ml/kg.
-
Scopolamine Solution: Dissolve scopolamine hydrobromide in 0.9% sterile saline to a concentration of 1 mg/ml for a 1 mg/kg injection volume of 1 ml/kg.
4. Experimental Procedure:
-
Habituation: Habituate the rats to the behavioral testing apparatus for 2-3 days prior to the test day.
-
Treatment Groups: Randomly assign rats to the following groups (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + Scopolamine (1 mg/kg, IP)
-
This compound (0.1 mg/kg, PO) + Scopolamine (1 mg/kg, IP)
-
This compound (0.3 mg/kg, PO) + Scopolamine (1 mg/kg, IP)
-
This compound (1.0 mg/kg, PO) + Scopolamine (1 mg/kg, IP)
-
-
Administration:
-
Administer this compound or vehicle by oral gavage 60 minutes before the behavioral test.
-
Administer scopolamine or saline via IP injection 30 minutes before the behavioral test.
-
-
Behavioral Testing (e.g., Novel Object Recognition):
-
Familiarization Phase: Place each rat in the arena with two identical objects for a 5-minute exploration period.
-
Inter-trial Interval: Return the rat to its home cage for a 1-hour interval.
-
Test Phase: Place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow for a 5-minute exploration period. Record the time spent exploring each object.
-
-
Data Analysis: Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Analyze the data using ANOVA followed by post-hoc tests to compare between groups.
Protocol 2: Evaluation of this compound in a Mouse Model of Alzheimer's Disease (e.g., APP/PS1 Transgenic Mice)
This protocol outlines a chronic dosing study to assess the long-term effects of this compound on cognitive decline and neuropathology in a transgenic mouse model of Alzheimer's disease.
1. Animals:
-
Male and female APP/PS1 transgenic mice and wild-type littermates.
-
Begin treatment at an age when cognitive deficits are known to emerge (e.g., 6 months of age).
-
House animals as described in Protocol 1.
2. Materials:
-
This compound (ABT-126)
-
Vehicle for oral administration (e.g., formulated in drinking water or as a diet admixture).
-
Behavioral testing apparatus (e.g., Barnes Maze, Fear Conditioning chamber).
-
Equipment for tissue collection and analysis (e.g., for immunohistochemistry of amyloid plaques).
3. Drug Preparation and Administration:
-
Oral Gavage: Prepare this compound as described in Protocol 1 and administer daily via oral gavage at desired doses (e.g., 0.3, 1.0, 3.0 mg/kg/day).
-
Drinking Water: Alternatively, dissolve this compound in the drinking water. This method reduces handling stress but requires monitoring of water consumption to ensure accurate dosing. The concentration in the water should be calculated based on the average daily water intake of the mice and their body weight.
-
Dosing Duration: Administer this compound for a period of 3-6 months.
4. Experimental Procedure:
-
Baseline Assessment: Before starting the treatment, perform baseline cognitive testing on all mice.
-
Treatment Groups: Randomly assign mice to the following groups:
-
Wild-type + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound (Low Dose)
-
APP/PS1 + this compound (Mid Dose)
-
APP/PS1 + this compound (High Dose)
-
-
Chronic Dosing: Administer this compound or vehicle daily for the chosen duration.
-
Cognitive Testing: Perform behavioral assessments at regular intervals (e.g., every month) to track cognitive function over time.
-
Terminal Procedures: At the end of the treatment period, perform a final behavioral assessment. Following this, euthanize the animals and collect brain tissue for neuropathological analysis (e.g., quantification of amyloid-beta plaques and neuroinflammation markers).
-
Data Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA) to analyze the behavioral data. For neuropathological data, use t-tests or ANOVA to compare between groups.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Upon binding, it promotes the influx of cations, primarily Ca²⁺, leading to neuronal depolarization and the activation of various downstream signaling cascades implicated in synaptic plasticity and cell survival.
Caption: Simplified signaling pathway of this compound via the α7 nAChR.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in rodent models of cognitive impairment.
Caption: General workflow for preclinical evaluation of this compound.
References
Application Notes and Protocol for Dissolving Nelonicline in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery.[1] As a modulator of this receptor, this compound has been investigated for its potential therapeutic effects in cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] The α7-nAChR is implicated in various cellular processes, including inflammation, neurotransmitter release, and synaptic plasticity.[2] This document provides a detailed protocol for the preparation of this compound solutions in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro cell culture experiments.
Data Presentation
The following table summarizes key quantitative data for this compound and DMSO handling for cell culture applications.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 313.42 g/mol | [3] |
| Solubility in DMSO | 12.5 mg/mL (39.88 mM) | [3] |
| Human α7 nAChR Binding Affinity (Ki) | 12.3 nM | |
| Human α7 nAChR Activation (EC50) in Xenopus oocytes | 2 µM | |
| Stock Solution Recommendations | ||
| Recommended Solvent | 100% DMSO (anhydrous) | |
| Suggested Stock Concentration | 10 mM - 40 mM | General Practice |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | |
| Cell Culture Recommendations | ||
| Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1% for sensitive cells) | |
| Suggested Starting Concentration Range for this compound | 10 nM - 10 µM | Inferred from Ki and EC50 |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile-filtered cell culture medium appropriate for the cell line
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Cell line expressing α7 nAChR (e.g., SH-SY5Y, PC12, or a recombinant cell line)
Preparation of this compound Stock Solution (e.g., 10 mM)
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution: Mass (g) = 0.010 L * 10 mol/L * 313.42 g/mol = 0.031342 g = 31.342 mg.
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 31.342 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions and Treatment of Cells
-
Determine the final desired concentration of this compound for your experiment. A concentration range of 10 nM to 10 µM is a reasonable starting point for dose-response experiments, based on its binding affinity and activation constants.
-
Calculate the required volume of stock solution. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution:
-
Use the formula: C1V1 = C2V2 (10,000 µM)(V1) = (10 µM)(1000 µL) V1 = 1 µL
-
This represents a 1:1000 dilution.
-
-
Prepare the working solution:
-
It is recommended to perform a serial dilution. First, dilute the 10 mM stock solution in sterile cell culture medium to an intermediate concentration (e.g., 1 mM or 100 µM).
-
From the intermediate dilution, add the appropriate volume to the final volume of cell culture medium to achieve the desired final concentration. This method helps to ensure accurate pipetting and homogenous mixing.
-
-
Control for DMSO effects:
-
It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used, without the compound.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic to many cell lines, especially neuronal cells. For sensitive primary cell cultures, it is advisable to keep the final DMSO concentration at or below 0.1%.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared cell culture medium containing the desired concentration of this compound (or the vehicle control).
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
This compound Stock Solution Preparation Workflow```dot
Caption: Simplified signaling pathway upon activation of the α7 nAChR by this compound.
References
Application Notes and Protocol for Dissolving Nelonicline in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery.[1] As a modulator of this receptor, this compound has been investigated for its potential therapeutic effects in cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] The α7-nAChR is implicated in various cellular processes, including inflammation, neurotransmitter release, and synaptic plasticity.[2] This document provides a detailed protocol for the preparation of this compound solutions in dimethyl sulfoxide (DMSO) for use in in vitro cell culture experiments.
Data Presentation
The following table summarizes key quantitative data for this compound and DMSO handling for cell culture applications.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 313.42 g/mol | [3] |
| Solubility in DMSO | 12.5 mg/mL (39.88 mM) | [3] |
| Human α7 nAChR Binding Affinity (Ki) | 12.3 nM | |
| Human α7 nAChR Activation (EC50) in Xenopus oocytes | 2 µM | |
| Stock Solution Recommendations | ||
| Recommended Solvent | 100% DMSO (anhydrous) | |
| Suggested Stock Concentration | 10 mM - 40 mM | General Practice |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | |
| Cell Culture Recommendations | ||
| Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1% for sensitive cells) | |
| Suggested Starting Concentration Range for this compound | 10 nM - 10 µM | Inferred from Ki and EC50 |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile-filtered cell culture medium appropriate for the cell line
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Cell line expressing α7 nAChR (e.g., SH-SY5Y, PC12, or a recombinant cell line)
Preparation of this compound Stock Solution (e.g., 10 mM)
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution: Mass (g) = 0.010 L * 10 mol/L * 313.42 g/mol = 0.031342 g = 31.342 mg.
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 31.342 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions and Treatment of Cells
-
Determine the final desired concentration of this compound for your experiment. A concentration range of 10 nM to 10 µM is a reasonable starting point for dose-response experiments, based on its binding affinity and activation constants.
-
Calculate the required volume of stock solution. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution:
-
Use the formula: C1V1 = C2V2 (10,000 µM)(V1) = (10 µM)(1000 µL) V1 = 1 µL
-
This represents a 1:1000 dilution.
-
-
Prepare the working solution:
-
It is recommended to perform a serial dilution. First, dilute the 10 mM stock solution in sterile cell culture medium to an intermediate concentration (e.g., 1 mM or 100 µM).
-
From the intermediate dilution, add the appropriate volume to the final volume of cell culture medium to achieve the desired final concentration. This method helps to ensure accurate pipetting and homogenous mixing.
-
-
Control for DMSO effects:
-
It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used, without the compound.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic to many cell lines, especially neuronal cells. For sensitive primary cell cultures, it is advisable to keep the final DMSO concentration at or below 0.1%.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared cell culture medium containing the desired concentration of this compound (or the vehicle control).
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
This compound Stock Solution Preparation Workflow```dot
Caption: Simplified signaling pathway upon activation of the α7 nAChR by this compound.
References
Application Notes and Protocols for Nelonicline Administration in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Nelonicline (also known as ABT-126) for behavioral studies in mice. This document includes detailed protocols for common administration routes, summaries of preclinical data, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] It has been investigated for its potential to treat cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[4][5] Preclinical studies in animal models have suggested its efficacy in various cognitive domains, including social recognition memory, memory consolidation, inhibitory avoidance, and working memory.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating α7 nAChRs, which are ligand-gated ion channels highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Activation of these receptors leads to an influx of calcium ions, which in turn triggers downstream signaling cascades that modulate synaptic plasticity and neuronal function.
Key signaling pathways implicated in the cognitive-enhancing effects of α7 nAChR agonists include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and synaptic plasticity.
-
JAK2/STAT3 Pathway: This pathway is involved in neuroinflammation and immune responses within the central nervous system.
Figure 1: this compound's mechanism of action via the α7 nAChR signaling pathway.
Administration Routes and Protocols
The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of this compound. Below are detailed protocols for common administration routes used in mouse behavioral studies.
General Preparation and Handling
-
Compound Preparation: this compound can be dissolved in various vehicles depending on the administration route. It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration.
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Mice should be properly habituated to the experimental procedures to minimize stress.
Oral Gavage (P.O.)
Oral gavage is a common method for precise oral dosing.
Vehicle Formulations:
-
10% DMSO + 90% Corn Oil
-
0.5% Methyl cellulose (B213188) in sterile water
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can also be considered.
Protocol:
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion: Use a 20-gauge, 1.5-inch curved stainless steel feeding needle with a 2.25-mm ball tip. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Administration: Once the needle is in the esophagus, slowly administer the prepared this compound solution. The typical volume should not exceed 10 mL/kg of body weight.
-
Post-Administration: Gently remove the needle and return the mouse to its home cage. Monitor the animal for any signs of distress.
Intraperitoneal (I.P.) Injection
I.P. injection is a common parenteral route for systemic administration.
Vehicle Formulations:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution. The maximum recommended volume is typically 10 ml/kg.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Observe for any adverse reactions.
Subcutaneous (S.C.) Injection
S.C. injection provides a slower absorption rate compared to I.P. injection.
Vehicle Formulations:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Animal Restraint: Gently restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Administration: Aspirate to ensure the needle is not in a blood vessel, then inject the solution.
-
Post-Injection: Remove the needle and gently massage the area to help disperse the solution. Return the mouse to its cage.
Experimental Workflow for a Typical Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound on cognition in mice.
Figure 2: A typical experimental workflow for a mouse behavioral study with this compound.
Data Presentation: Summary of Preclinical Findings
Table 1: Effect of this compound on Social Recognition Memory in Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | P.O. | Data not available | - |
| This compound | e.g., 0.1 | P.O. | Data not available | <0.05 |
| This compound | e.g., 0.3 | P.O. | Data not available | <0.01 |
| This compound | e.g., 1.0 | P.O. | Data not available | <0.01 |
Table 2: Effect of this compound on Novel Object Recognition in Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Recognition Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | I.P. | Data not available | - |
| This compound | e.g., 0.1 | I.P. | Data not available | <0.05 |
| This compound | e.g., 0.3 | I.P. | Data not available | <0.01 |
| This compound | e.g., 1.0 | I.P. | Data not available | <0.01 |
Key Experimental Protocols
Social Recognition Test
This test assesses short-term social memory.
-
Habituation: Individually house the experimental mouse for at least 1 hour before the test.
-
Training (Sample Phase): Introduce a juvenile "stimulus" mouse into the home cage of the experimental mouse for a 4-minute interaction period.
-
Inter-trial Interval: Remove the stimulus mouse. After a defined delay (e.g., 30-120 minutes), begin the test phase.
-
Testing (Choice Phase): Re-introduce the now "familiar" stimulus mouse along with a "novel" unfamiliar juvenile mouse into the experimental mouse's cage for a 4-minute period.
-
Data Collection: Record the amount of time the experimental mouse spends investigating each of the stimulus mice (sniffing the head, anogenital region, and body).
-
Data Analysis: Calculate a discrimination index: (Time with novel mouse - Time with familiar mouse) / (Total investigation time). A higher index indicates better social memory.
Novel Object Recognition (NOR) Test
This test evaluates non-spatial memory.
-
Habituation: Allow the mouse to explore an empty open-field arena (e.g., 40x40x40 cm) for 5-10 minutes for 2-3 days.
-
Training (Sample Phase): Place two identical objects in the arena and allow the mouse to explore them for 5-10 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
Testing (Choice Phase): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Data Collection: Record the time spent exploring each object (nose within 2 cm of the object and oriented toward it).
-
Data Analysis: Calculate a recognition index: (Time with novel object) / (Total exploration time) x 100%. A percentage significantly above 50% indicates memory of the familiar object.
Conclusion
This compound is a promising compound for cognitive enhancement with a well-defined mechanism of action. The protocols and information provided in these application notes offer a foundation for designing and conducting robust behavioral studies in mice to further evaluate its therapeutic potential. Researchers should optimize dosages and administration schedules based on their specific experimental goals and animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Nelonicline Administration in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Nelonicline (also known as ABT-126) for behavioral studies in mice. This document includes detailed protocols for common administration routes, summaries of preclinical data, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] It has been investigated for its potential to treat cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[4][5] Preclinical studies in animal models have suggested its efficacy in various cognitive domains, including social recognition memory, memory consolidation, inhibitory avoidance, and working memory.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating α7 nAChRs, which are ligand-gated ion channels highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Activation of these receptors leads to an influx of calcium ions, which in turn triggers downstream signaling cascades that modulate synaptic plasticity and neuronal function.
Key signaling pathways implicated in the cognitive-enhancing effects of α7 nAChR agonists include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and synaptic plasticity.
-
JAK2/STAT3 Pathway: This pathway is involved in neuroinflammation and immune responses within the central nervous system.
Figure 1: this compound's mechanism of action via the α7 nAChR signaling pathway.
Administration Routes and Protocols
The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of this compound. Below are detailed protocols for common administration routes used in mouse behavioral studies.
General Preparation and Handling
-
Compound Preparation: this compound can be dissolved in various vehicles depending on the administration route. It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration.
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Mice should be properly habituated to the experimental procedures to minimize stress.
Oral Gavage (P.O.)
Oral gavage is a common method for precise oral dosing.
Vehicle Formulations:
-
10% DMSO + 90% Corn Oil
-
0.5% Methyl cellulose in sterile water
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can also be considered.
Protocol:
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion: Use a 20-gauge, 1.5-inch curved stainless steel feeding needle with a 2.25-mm ball tip. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Administration: Once the needle is in the esophagus, slowly administer the prepared this compound solution. The typical volume should not exceed 10 mL/kg of body weight.
-
Post-Administration: Gently remove the needle and return the mouse to its home cage. Monitor the animal for any signs of distress.
Intraperitoneal (I.P.) Injection
I.P. injection is a common parenteral route for systemic administration.
Vehicle Formulations:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution. The maximum recommended volume is typically 10 ml/kg.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Observe for any adverse reactions.
Subcutaneous (S.C.) Injection
S.C. injection provides a slower absorption rate compared to I.P. injection.
Vehicle Formulations:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Animal Restraint: Gently restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Administration: Aspirate to ensure the needle is not in a blood vessel, then inject the solution.
-
Post-Injection: Remove the needle and gently massage the area to help disperse the solution. Return the mouse to its cage.
Experimental Workflow for a Typical Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound on cognition in mice.
Figure 2: A typical experimental workflow for a mouse behavioral study with this compound.
Data Presentation: Summary of Preclinical Findings
Table 1: Effect of this compound on Social Recognition Memory in Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | P.O. | Data not available | - |
| This compound | e.g., 0.1 | P.O. | Data not available | <0.05 |
| This compound | e.g., 0.3 | P.O. | Data not available | <0.01 |
| This compound | e.g., 1.0 | P.O. | Data not available | <0.01 |
Table 2: Effect of this compound on Novel Object Recognition in Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Recognition Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | I.P. | Data not available | - |
| This compound | e.g., 0.1 | I.P. | Data not available | <0.05 |
| This compound | e.g., 0.3 | I.P. | Data not available | <0.01 |
| This compound | e.g., 1.0 | I.P. | Data not available | <0.01 |
Key Experimental Protocols
Social Recognition Test
This test assesses short-term social memory.
-
Habituation: Individually house the experimental mouse for at least 1 hour before the test.
-
Training (Sample Phase): Introduce a juvenile "stimulus" mouse into the home cage of the experimental mouse for a 4-minute interaction period.
-
Inter-trial Interval: Remove the stimulus mouse. After a defined delay (e.g., 30-120 minutes), begin the test phase.
-
Testing (Choice Phase): Re-introduce the now "familiar" stimulus mouse along with a "novel" unfamiliar juvenile mouse into the experimental mouse's cage for a 4-minute period.
-
Data Collection: Record the amount of time the experimental mouse spends investigating each of the stimulus mice (sniffing the head, anogenital region, and body).
-
Data Analysis: Calculate a discrimination index: (Time with novel mouse - Time with familiar mouse) / (Total investigation time). A higher index indicates better social memory.
Novel Object Recognition (NOR) Test
This test evaluates non-spatial memory.
-
Habituation: Allow the mouse to explore an empty open-field arena (e.g., 40x40x40 cm) for 5-10 minutes for 2-3 days.
-
Training (Sample Phase): Place two identical objects in the arena and allow the mouse to explore them for 5-10 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
Testing (Choice Phase): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Data Collection: Record the time spent exploring each object (nose within 2 cm of the object and oriented toward it).
-
Data Analysis: Calculate a recognition index: (Time with novel object) / (Total exploration time) x 100%. A percentage significantly above 50% indicates memory of the familiar object.
Conclusion
This compound is a promising compound for cognitive enhancement with a well-defined mechanism of action. The protocols and information provided in these application notes offer a foundation for designing and conducting robust behavioral studies in mice to further evaluate its therapeutic potential. Researchers should optimize dosages and administration schedules based on their specific experimental goals and animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Nelonicline in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory, such as the hippocampus and cortex. As a target for therapeutic intervention in neurological and psychiatric disorders, understanding the electrophysiological effects of this compound at the cellular and circuit level is crucial. These application notes provide detailed protocols for utilizing this compound in electrophysiology slice recordings to characterize its effects on neuronal excitability and synaptic transmission.
While specific quantitative data for this compound in brain slice electrophysiology is not extensively published, this document leverages available data from heterologous expression systems and studies on other α7 nAChR agonists to provide a comprehensive guide for researchers.
Data Presentation
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides expected parameters for its use in electrophysiology slice recordings based on data from analogous compounds.
| Parameter | This compound (ABT-126) | Expected Effects in Slice Electrophysiology (based on other α7 nAChR agonists) | Reference |
| Mechanism of Action | α7 nAChR Agonist | Activation of α7 nAChRs leading to cation influx (Na+, K+, and Ca2+) and neuronal depolarization. | [1] |
| Binding Affinity (Ki) | 12.3 nM (human brain) | High affinity for α7 nAChRs in native tissue. | [1] |
| EC50 | 2 µM (in Xenopus oocytes expressing human α7 nAChRs) | In the low micromolar range for evoking currents or modulating neuronal activity. A concentration-response curve should be determined empirically in the specific slice preparation. | [1] |
| Effect on Neuronal Firing | Not reported in slices. | Expected to increase the firing rate of neurons expressing α7 nAChRs, particularly interneurons. | [2][3] |
| Effect on EPSCs | Not reported in slices. | May enhance the frequency and/or amplitude of spontaneous and evoked EPSCs through presynaptic α7 nAChR activation on glutamatergic terminals. | |
| Effect on IPSCs | Not reported in slices. | Likely to increase the frequency of spontaneous and miniature IPSCs in principal neurons by activating α7 nAChRs on GABAergic interneurons. | |
| Off-Target Effects | Antagonist at 5-HT3 receptors (Ki of 140 nM) | At higher concentrations, potential for serotonergic system modulation should be considered. |
Signaling Pathways and Experimental Workflow
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound leads to the opening of its ion channel, allowing the influx of cations, most notably Ca2+. This influx can trigger a cascade of downstream signaling events.
Experimental Workflow for Slice Electrophysiology
The following diagram outlines the general workflow for investigating the effects of this compound on synaptic transmission and neuronal excitability in acute brain slices.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Frontiers | Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections [frontiersin.org]
- 3. A targeted extracellular approach for recording long-term firing patterns of excitable cells: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Nelonicline in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory, such as the hippocampus and cortex. As a target for therapeutic intervention in neurological and psychiatric disorders, understanding the electrophysiological effects of this compound at the cellular and circuit level is crucial. These application notes provide detailed protocols for utilizing this compound in electrophysiology slice recordings to characterize its effects on neuronal excitability and synaptic transmission.
While specific quantitative data for this compound in brain slice electrophysiology is not extensively published, this document leverages available data from heterologous expression systems and studies on other α7 nAChR agonists to provide a comprehensive guide for researchers.
Data Presentation
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides expected parameters for its use in electrophysiology slice recordings based on data from analogous compounds.
| Parameter | This compound (ABT-126) | Expected Effects in Slice Electrophysiology (based on other α7 nAChR agonists) | Reference |
| Mechanism of Action | α7 nAChR Agonist | Activation of α7 nAChRs leading to cation influx (Na+, K+, and Ca2+) and neuronal depolarization. | [1] |
| Binding Affinity (Ki) | 12.3 nM (human brain) | High affinity for α7 nAChRs in native tissue. | [1] |
| EC50 | 2 µM (in Xenopus oocytes expressing human α7 nAChRs) | In the low micromolar range for evoking currents or modulating neuronal activity. A concentration-response curve should be determined empirically in the specific slice preparation. | [1] |
| Effect on Neuronal Firing | Not reported in slices. | Expected to increase the firing rate of neurons expressing α7 nAChRs, particularly interneurons. | [2][3] |
| Effect on EPSCs | Not reported in slices. | May enhance the frequency and/or amplitude of spontaneous and evoked EPSCs through presynaptic α7 nAChR activation on glutamatergic terminals. | |
| Effect on IPSCs | Not reported in slices. | Likely to increase the frequency of spontaneous and miniature IPSCs in principal neurons by activating α7 nAChRs on GABAergic interneurons. | |
| Off-Target Effects | Antagonist at 5-HT3 receptors (Ki of 140 nM) | At higher concentrations, potential for serotonergic system modulation should be considered. |
Signaling Pathways and Experimental Workflow
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound leads to the opening of its ion channel, allowing the influx of cations, most notably Ca2+. This influx can trigger a cascade of downstream signaling events.
Experimental Workflow for Slice Electrophysiology
The following diagram outlines the general workflow for investigating the effects of this compound on synaptic transmission and neuronal excitability in acute brain slices.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Frontiers | Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections [frontiersin.org]
- 3. A targeted extracellular approach for recording long-term firing patterns of excitable cells: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with Nelonicline on Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting calcium imaging assays using the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, Nelonicline, on primary neurons. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and workflows.
Introduction to this compound and Calcium Imaging
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in the central nervous system.[1][2] Activation of α7 nAChRs leads to a direct influx of calcium ions (Ca²⁺), which in turn modulates various intracellular signaling pathways crucial for neuronal function, including synaptic plasticity, learning, and memory.[2][3] Calcium imaging is a powerful technique used to measure changes in intracellular Ca²⁺ concentration in real-time, providing a functional readout of receptor activation and downstream signaling.[4] This makes it an ideal method to study the effects of compounds like this compound on neuronal activity.
Quantitative Data Summary
The following tables summarize the key pharmacological and expected experimental parameters for this compound in the context of α7 nAChR activation and calcium imaging assays.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Cell System | Reference |
| Binding Affinity (Ki) | 12.3 nM | Human brain tissue | |
| EC₅₀ | 2 µM | Xenopus oocytes expressing human α7 nAChRs | |
| Intrinsic Activity | 74% (relative to Acetylcholine) | Xenopus oocytes expressing human α7 nAChRs | |
| Receptor Specificity | Partial agonist at α7 nAChR | Various |
Table 2: Expected Parameters for this compound-Induced Calcium Transients in Primary Neurons
| Parameter | Expected Range/Value | Notes | Reference |
| Peak Fluorescence Change (ΔF/F₀) | 50% - 1000% above baseline | Highly dependent on neuron type, culture conditions, and dye loading efficiency. | |
| Rise Time (10-90% of peak) | ~2 seconds | Based on typical spontaneous calcium transients in cortical neurons. | |
| Decay Time (90-10% of peak) | ~5-6 seconds | Based on typical spontaneous calcium transients in cortical neurons. | |
| Agonist Concentration Range for Dose-Response | 10 nM - 100 µM | A broad range is recommended to capture the full dose-response curve. |
Signaling Pathways and Experimental Workflow
This compound-Activated α7 nAChR Signaling Pathway
Activation of the α7 nAChR by this compound initiates a cascade of intracellular events. The primary event is the influx of Ca²⁺ through the receptor's ion channel. This increase in intracellular Ca²⁺ can then activate various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, both of which are implicated in neuroprotection and synaptic plasticity.
References
- 1. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with Nelonicline on Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting calcium imaging assays using the selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, Nelonicline, on primary neurons. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and workflows.
Introduction to this compound and Calcium Imaging
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in the central nervous system.[1][2] Activation of α7 nAChRs leads to a direct influx of calcium ions (Ca²⁺), which in turn modulates various intracellular signaling pathways crucial for neuronal function, including synaptic plasticity, learning, and memory.[2][3] Calcium imaging is a powerful technique used to measure changes in intracellular Ca²⁺ concentration in real-time, providing a functional readout of receptor activation and downstream signaling.[4] This makes it an ideal method to study the effects of compounds like this compound on neuronal activity.
Quantitative Data Summary
The following tables summarize the key pharmacological and expected experimental parameters for this compound in the context of α7 nAChR activation and calcium imaging assays.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Cell System | Reference |
| Binding Affinity (Ki) | 12.3 nM | Human brain tissue | |
| EC₅₀ | 2 µM | Xenopus oocytes expressing human α7 nAChRs | |
| Intrinsic Activity | 74% (relative to Acetylcholine) | Xenopus oocytes expressing human α7 nAChRs | |
| Receptor Specificity | Partial agonist at α7 nAChR | Various |
Table 2: Expected Parameters for this compound-Induced Calcium Transients in Primary Neurons
| Parameter | Expected Range/Value | Notes | Reference |
| Peak Fluorescence Change (ΔF/F₀) | 50% - 1000% above baseline | Highly dependent on neuron type, culture conditions, and dye loading efficiency. | |
| Rise Time (10-90% of peak) | ~2 seconds | Based on typical spontaneous calcium transients in cortical neurons. | |
| Decay Time (90-10% of peak) | ~5-6 seconds | Based on typical spontaneous calcium transients in cortical neurons. | |
| Agonist Concentration Range for Dose-Response | 10 nM - 100 µM | A broad range is recommended to capture the full dose-response curve. |
Signaling Pathways and Experimental Workflow
This compound-Activated α7 nAChR Signaling Pathway
Activation of the α7 nAChR by this compound initiates a cascade of intracellular events. The primary event is the influx of Ca²⁺ through the receptor's ion channel. This increase in intracellular Ca²⁺ can then activate various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, both of which are implicated in neuroprotection and synaptic plasticity.
References
- 1. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration of Nelonicline (ABT-126)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Nelonicline (ABT-126) for oral gavage in a research setting. The information is compiled to ensure safe and effective formulation for preclinical studies.
Physicochemical Properties of this compound (ABT-126)
This compound is a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1][2] A thorough understanding of its physical and chemical characteristics is essential for proper handling and formulation.
| Property | Value | Source |
| Synonyms | ABT-126 | [3] |
| Molecular Formula | C17H19N3OS | [4] |
| Molecular Weight | 313.42 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | >98% | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
Solubility of this compound (ABT-126)
This compound is sparingly soluble in aqueous solutions and requires a specific vehicle for oral administration. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Method | Source |
| DMSO | 12.5 mg/mL (39.88 mM) | Ultrasonic and warming to 60°C |
Recommended Vehicles for Oral Gavage
Several vehicle formulations can be used to prepare this compound for oral gavage, each yielding a clear solution with a solubility of at least 1.25 mg/mL. The choice of vehicle may depend on the specific experimental design and animal model.
| Vehicle Composition | Final Concentration of Components | Source |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| Vehicle 3 | 10% DMSO, 90% Corn Oil |
Experimental Protocol: Preparation of this compound (ABT-126) for Oral Gavage
This protocol details the step-by-step procedure for preparing a dosing solution of this compound using Vehicle 1.
Materials:
-
This compound (ABT-126) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional, for warming to 60°C)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and total volume of the dosing solution. For example, to prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound.
-
Prepare the DMSO stock solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to achieve a concentration of 10 mg/mL (or a suitable concentration based on the final desired concentration). For a 1 mg/mL final solution, you will add 1 mL of DMSO to 10 mg of this compound.
-
To aid dissolution, vortex the solution and, if necessary, warm it to 60°C and sonicate until the powder is completely dissolved.
-
-
Prepare the vehicle mixture: In a separate sterile conical tube, prepare the vehicle by adding the components in the following order, mixing well after each addition:
-
Add 4 mL of PEG300.
-
Add 0.5 mL of Tween-80 and vortex to mix.
-
Add 4.5 mL of sterile saline and vortex until a homogenous solution is formed.
-
-
Combine the drug and vehicle:
-
Slowly add the 1 mL of the this compound-DMSO stock solution to the 9 mL of the prepared vehicle mixture.
-
Vortex the final solution thoroughly to ensure homogeneity. The final solution should be clear.
-
-
Storage and Handling:
-
Use the prepared solution on the same day.
-
If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to return to room temperature and vortex to ensure it is homogenous.
-
For longer-term storage of stock solutions, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
This compound (ABT-126) Signaling Pathway
This compound acts as a selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR). Activation of this receptor is known to modulate downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for neuronal survival and synaptic plasticity.
References
Application Notes and Protocols for the Oral Administration of Nelonicline (ABT-126)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Nelonicline (ABT-126) for oral gavage in a research setting. The information is compiled to ensure safe and effective formulation for preclinical studies.
Physicochemical Properties of this compound (ABT-126)
This compound is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.[1][2] A thorough understanding of its physical and chemical characteristics is essential for proper handling and formulation.
| Property | Value | Source |
| Synonyms | ABT-126 | [3] |
| Molecular Formula | C17H19N3OS | [4] |
| Molecular Weight | 313.42 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | >98% | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
Solubility of this compound (ABT-126)
This compound is sparingly soluble in aqueous solutions and requires a specific vehicle for oral administration. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Method | Source |
| DMSO | 12.5 mg/mL (39.88 mM) | Ultrasonic and warming to 60°C |
Recommended Vehicles for Oral Gavage
Several vehicle formulations can be used to prepare this compound for oral gavage, each yielding a clear solution with a solubility of at least 1.25 mg/mL. The choice of vehicle may depend on the specific experimental design and animal model.
| Vehicle Composition | Final Concentration of Components | Source |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| Vehicle 3 | 10% DMSO, 90% Corn Oil |
Experimental Protocol: Preparation of this compound (ABT-126) for Oral Gavage
This protocol details the step-by-step procedure for preparing a dosing solution of this compound using Vehicle 1.
Materials:
-
This compound (ABT-126) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional, for warming to 60°C)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and total volume of the dosing solution. For example, to prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound.
-
Prepare the DMSO stock solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to achieve a concentration of 10 mg/mL (or a suitable concentration based on the final desired concentration). For a 1 mg/mL final solution, you will add 1 mL of DMSO to 10 mg of this compound.
-
To aid dissolution, vortex the solution and, if necessary, warm it to 60°C and sonicate until the powder is completely dissolved.
-
-
Prepare the vehicle mixture: In a separate sterile conical tube, prepare the vehicle by adding the components in the following order, mixing well after each addition:
-
Add 4 mL of PEG300.
-
Add 0.5 mL of Tween-80 and vortex to mix.
-
Add 4.5 mL of sterile saline and vortex until a homogenous solution is formed.
-
-
Combine the drug and vehicle:
-
Slowly add the 1 mL of the this compound-DMSO stock solution to the 9 mL of the prepared vehicle mixture.
-
Vortex the final solution thoroughly to ensure homogeneity. The final solution should be clear.
-
-
Storage and Handling:
-
Use the prepared solution on the same day.
-
If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to return to room temperature and vortex to ensure it is homogenous.
-
For longer-term storage of stock solutions, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
This compound (ABT-126) Signaling Pathway
This compound acts as a selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR). Activation of this receptor is known to modulate downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for neuronal survival and synaptic plasticity.
References
Application Notes and Protocols for Assessing P50 Auditory Gating with Nelonicline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and sensory processing, such as the hippocampus and prefrontal cortex.[1] Deficits in the filtering of repetitive auditory information, a process known as sensory gating, are a well-documented endophenotype in certain neuropsychiatric disorders, notably schizophrenia.[2] The P50 auditory evoked potential, a positive EEG wave occurring approximately 50 milliseconds after an auditory stimulus, is a widely used translational biomarker to assess sensory gating.[2][3] In healthy individuals, the P50 response to a second, identical stimulus presented 500 ms (B15284909) after the first is significantly suppressed. This suppression, or "gating," is impaired in individuals with schizophrenia.
Due to the role of the α7-nAChR in modulating the activity of interneurons crucial for sensory gating, this compound has been investigated as a potential therapeutic to ameliorate these gating deficits. These application notes provide a comprehensive overview of the use of this compound for assessing P50 auditory gating, including its mechanism of action, relevant concentrations, and detailed experimental protocols for both human and rodent studies.
Mechanism of Action and Signaling Pathway
This compound enhances sensory gating by acting as an agonist at α7-nAChRs located on hippocampal and cortical interneurons. Activation of these receptors by this compound leads to an influx of cations, primarily Ca²⁺, which depolarizes the interneuron. This, in turn, potentiates the release of the inhibitory neurotransmitter GABA. The increased GABAergic tone enhances the inhibition of pyramidal neurons, which are the principal output neurons of these circuits. This heightened inhibition is thought to be the cellular mechanism underlying the suppression of the P50 response to the second auditory stimulus, thereby improving the sensory gating ratio.
Quantitative Data on this compound Concentrations
The following tables summarize key quantitative data for this compound, providing a reference for dose-selection in in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | α7-nAChR | 12.3 nM | [4] |
| EC50 | Human (expressed in Xenopus oocytes) | α7-nAChR | 2.0 µM |
Table 2: Preclinical In Vivo Dosages of this compound
| Species | Dosing Route | Dosage Range | Observed Effect | Reference |
| Rat | Oral | 0.03 - 1.0 mg/kg | Reduction of levodopa-induced dyskinesias |
Table 3: Clinical Trial Dosages of this compound (ABT-126)
| Population | Dosing Route | Dosage Range | Primary Outcome Assessed | Reference |
| Patients with Schizophrenia | Oral | 10 - 75 mg once daily | Cognitive impairment | |
| Patients with Alzheimer's Disease | Oral | 5 - 25 mg once daily | Cognitive impairment |
Experimental Protocols
Protocol 1: Human P50 Auditory Gating Assessment
This protocol outlines the procedure for assessing P50 auditory gating in human subjects.
1. Subject Preparation:
-
Obtain informed consent.
-
Ensure subjects are comfortably seated in a quiet, dimly lit room.
-
Instruct subjects to remain still, keep their eyes open and fixed on a point, and to ignore the auditory stimuli.
-
Subjects should refrain from smoking for at least one hour prior to testing.
2. EEG Electrode Placement:
-
Place scalp electrodes according to the International 10-20 system.
-
The primary recording electrode is typically Cz (vertex), referenced to linked mastoids (A1 and A2).
-
A ground electrode is placed on the forehead (e.g., at Fpz).
-
Use electrooculogram (EOG) electrodes placed above and below one eye to monitor for eye movement artifacts.
3. Auditory Stimulus Parameters (Paired-Click Paradigm):
-
Stimuli: Brief auditory clicks (e.g., 1-4 kHz tone bursts) of 1-4 ms duration.
-
Intensity: Typically 85-90 dB SPL, delivered binaurally through headphones.
-
Inter-stimulus Interval (ISI): 500 ms between the first (S1, conditioning) and second (S2, testing) stimulus.
-
Inter-pair Interval: 8-12 seconds between each pair of clicks to allow for recovery of the gating response.
-
Number of Trials: 100-120 pairs of stimuli are typically presented.
4. EEG Recording and Amplification:
-
Amplifier Bandpass: 1-50 Hz or 10-50 Hz to minimize low-frequency drift and high-frequency noise.
-
Sampling Rate: ≥ 500 Hz.
-
Epoching: -100 ms to 400 ms relative to stimulus onset for both S1 and S2.
5. Data Analysis:
-
Artifact Rejection: Reject trials contaminated by EOG artifacts (blinks, eye movements) or excessive muscle activity.
-
Averaging: Average the artifact-free epochs for S1 and S2 separately.
-
P50 Identification: Identify the P50 component as the most positive peak between 40-75 ms post-stimulus.
-
Amplitude Measurement: Measure the peak amplitude of the P50 wave relative to a pre-stimulus baseline.
-
P50 Gating Ratio Calculation: Calculate the ratio of the S2 amplitude to the S1 amplitude (S2/S1). A lower ratio indicates better sensory gating.
-
P50 Difference Score: Calculate the difference between the S1 and S2 amplitudes (S1 - S2). A larger difference indicates better gating.
Protocol 2: Rodent P50 Auditory Gating Assessment (Analogous P20-N40)
This protocol describes the assessment of the rodent analogue of the P50, the P20-N40 wave, in the hippocampus.
1. Animal Preparation and Surgery:
-
Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a recording electrode in the CA3 region of the hippocampus. A reference electrode can be placed in the cerebellum.
2. Auditory Stimulus Parameters:
-
Stimuli: Brief auditory clicks.
-
Inter-stimulus Interval (ISI): 500 ms.
-
Inter-pair Interval: 8-10 seconds.
-
Number of Trials: 100-200 pairs.
3. Electrophysiological Recording:
-
Record local field potentials (LFPs) from the implanted electrode.
-
Amplifier Bandpass: 1-100 Hz.
-
Sampling Rate: ≥ 1 kHz.
4. Data Analysis:
-
Average the LFP responses to S1 and S2 stimuli.
-
Identify the P20 (positive peak around 20 ms) and N40 (negative peak around 40 ms) components. The P20-N40 complex is the rodent analogue of the human P50.
-
Measure the amplitude of the N40 component.
-
Calculate the gating ratio (S2 N40 amplitude / S1 N40 amplitude).
Experimental Workflow Visualization
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
- 3. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing P50 Auditory Gating with Nelonicline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and sensory processing, such as the hippocampus and prefrontal cortex.[1] Deficits in the filtering of repetitive auditory information, a process known as sensory gating, are a well-documented endophenotype in certain neuropsychiatric disorders, notably schizophrenia.[2] The P50 auditory evoked potential, a positive EEG wave occurring approximately 50 milliseconds after an auditory stimulus, is a widely used translational biomarker to assess sensory gating.[2][3] In healthy individuals, the P50 response to a second, identical stimulus presented 500 ms after the first is significantly suppressed. This suppression, or "gating," is impaired in individuals with schizophrenia.
Due to the role of the α7-nAChR in modulating the activity of interneurons crucial for sensory gating, this compound has been investigated as a potential therapeutic to ameliorate these gating deficits. These application notes provide a comprehensive overview of the use of this compound for assessing P50 auditory gating, including its mechanism of action, relevant concentrations, and detailed experimental protocols for both human and rodent studies.
Mechanism of Action and Signaling Pathway
This compound enhances sensory gating by acting as an agonist at α7-nAChRs located on hippocampal and cortical interneurons. Activation of these receptors by this compound leads to an influx of cations, primarily Ca²⁺, which depolarizes the interneuron. This, in turn, potentiates the release of the inhibitory neurotransmitter GABA. The increased GABAergic tone enhances the inhibition of pyramidal neurons, which are the principal output neurons of these circuits. This heightened inhibition is thought to be the cellular mechanism underlying the suppression of the P50 response to the second auditory stimulus, thereby improving the sensory gating ratio.
Quantitative Data on this compound Concentrations
The following tables summarize key quantitative data for this compound, providing a reference for dose-selection in in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | α7-nAChR | 12.3 nM | [4] |
| EC50 | Human (expressed in Xenopus oocytes) | α7-nAChR | 2.0 µM |
Table 2: Preclinical In Vivo Dosages of this compound
| Species | Dosing Route | Dosage Range | Observed Effect | Reference |
| Rat | Oral | 0.03 - 1.0 mg/kg | Reduction of levodopa-induced dyskinesias |
Table 3: Clinical Trial Dosages of this compound (ABT-126)
| Population | Dosing Route | Dosage Range | Primary Outcome Assessed | Reference |
| Patients with Schizophrenia | Oral | 10 - 75 mg once daily | Cognitive impairment | |
| Patients with Alzheimer's Disease | Oral | 5 - 25 mg once daily | Cognitive impairment |
Experimental Protocols
Protocol 1: Human P50 Auditory Gating Assessment
This protocol outlines the procedure for assessing P50 auditory gating in human subjects.
1. Subject Preparation:
-
Obtain informed consent.
-
Ensure subjects are comfortably seated in a quiet, dimly lit room.
-
Instruct subjects to remain still, keep their eyes open and fixed on a point, and to ignore the auditory stimuli.
-
Subjects should refrain from smoking for at least one hour prior to testing.
2. EEG Electrode Placement:
-
Place scalp electrodes according to the International 10-20 system.
-
The primary recording electrode is typically Cz (vertex), referenced to linked mastoids (A1 and A2).
-
A ground electrode is placed on the forehead (e.g., at Fpz).
-
Use electrooculogram (EOG) electrodes placed above and below one eye to monitor for eye movement artifacts.
3. Auditory Stimulus Parameters (Paired-Click Paradigm):
-
Stimuli: Brief auditory clicks (e.g., 1-4 kHz tone bursts) of 1-4 ms duration.
-
Intensity: Typically 85-90 dB SPL, delivered binaurally through headphones.
-
Inter-stimulus Interval (ISI): 500 ms between the first (S1, conditioning) and second (S2, testing) stimulus.
-
Inter-pair Interval: 8-12 seconds between each pair of clicks to allow for recovery of the gating response.
-
Number of Trials: 100-120 pairs of stimuli are typically presented.
4. EEG Recording and Amplification:
-
Amplifier Bandpass: 1-50 Hz or 10-50 Hz to minimize low-frequency drift and high-frequency noise.
-
Sampling Rate: ≥ 500 Hz.
-
Epoching: -100 ms to 400 ms relative to stimulus onset for both S1 and S2.
5. Data Analysis:
-
Artifact Rejection: Reject trials contaminated by EOG artifacts (blinks, eye movements) or excessive muscle activity.
-
Averaging: Average the artifact-free epochs for S1 and S2 separately.
-
P50 Identification: Identify the P50 component as the most positive peak between 40-75 ms post-stimulus.
-
Amplitude Measurement: Measure the peak amplitude of the P50 wave relative to a pre-stimulus baseline.
-
P50 Gating Ratio Calculation: Calculate the ratio of the S2 amplitude to the S1 amplitude (S2/S1). A lower ratio indicates better sensory gating.
-
P50 Difference Score: Calculate the difference between the S1 and S2 amplitudes (S1 - S2). A larger difference indicates better gating.
Protocol 2: Rodent P50 Auditory Gating Assessment (Analogous P20-N40)
This protocol describes the assessment of the rodent analogue of the P50, the P20-N40 wave, in the hippocampus.
1. Animal Preparation and Surgery:
-
Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a recording electrode in the CA3 region of the hippocampus. A reference electrode can be placed in the cerebellum.
2. Auditory Stimulus Parameters:
-
Stimuli: Brief auditory clicks.
-
Inter-stimulus Interval (ISI): 500 ms.
-
Inter-pair Interval: 8-10 seconds.
-
Number of Trials: 100-200 pairs.
3. Electrophysiological Recording:
-
Record local field potentials (LFPs) from the implanted electrode.
-
Amplifier Bandpass: 1-100 Hz.
-
Sampling Rate: ≥ 1 kHz.
4. Data Analysis:
-
Average the LFP responses to S1 and S2 stimuli.
-
Identify the P20 (positive peak around 20 ms) and N40 (negative peak around 40 ms) components. The P20-N40 complex is the rodent analogue of the human P50.
-
Measure the amplitude of the N40 component.
-
Calculate the gating ratio (S2 N40 amplitude / S1 N40 amplitude).
Experimental Workflow Visualization
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
- 3. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Recommended Vehicle Solution for Nelonicline In Vivo Injection
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to selecting and preparing a suitable vehicle for the in vivo injection of Nelonicline (ABT-126), a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Due to its poor aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in preclinical research. This note includes a summary of recommended vehicle components, detailed protocols for solubility assessment and vehicle preparation, and guidelines for in vivo administration. Additionally, a diagram of the α7 nAChR signaling pathway is provided to offer a broader context for this compound's mechanism of action.
Introduction to this compound
This compound (ABT-126) is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), which is implicated in cognitive processes such as learning and memory.[1] As a result, this compound has been investigated for its therapeutic potential in conditions like Alzheimer's disease and schizophrenia.[2] The α7-nAChR is a ligand-gated ion channel that, upon activation, exhibits high permeability to calcium ions, initiating a cascade of intracellular signaling events.[1] These pathways are believed to play a role in neuroprotection and the modulation of inflammation. Given its hydrophobic nature, developing a suitable vehicle for consistent in vivo delivery is a key methodological consideration.
Recommended Vehicle Components and Formulations
The selection of a vehicle for poorly soluble compounds like this compound is critical for ensuring bioavailability and minimizing vehicle-related toxicity. Common strategies involve the use of co-solvents, surfactants, and other excipients to enhance solubility.[3][4] Based on commercially available data and common laboratory practice, several vehicle formulations are recommended for this compound.
Table 1: Recommended Vehicle Formulations for this compound
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 | Target Solubility |
| Vehicle 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 1.25 mg/mL |
| Vehicle 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 1.25 mg/mL |
| Vehicle 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 1.25 mg/mL |
Note: The listed target solubilities are based on data from MedChemExpress and may vary depending on the specific batch of this compound and the purity of the vehicle components. It is highly recommended to perform a solubility assessment to confirm the optimal vehicle for your specific experimental needs.
Experimental Protocols
Protocol for Solubility Assessment of this compound
This protocol outlines a method to determine the solubility of this compound in various vehicle candidates.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl, sterile)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Corn oil
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
Procedure:
-
Prepare Vehicle Solutions: Prepare each of the three recommended vehicle formulations as described in Table 1.
-
Add Excess this compound: To a microcentrifuge tube, add a pre-weighed excess amount of this compound (e.g., 5 mg).
-
Add Vehicle: Add a defined volume of the test vehicle (e.g., 1 mL) to the tube containing the this compound.
-
Equilibration: Vortex the mixture vigorously for 2 minutes. For enhanced dissolution, sonicate the mixture for 10-15 minutes. Place the tubes on a rotator at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 15 minutes to pellet the undissolved this compound.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC method. A standard curve of this compound should be prepared in the corresponding vehicle to ensure accurate quantification.
-
Determine Solubility: The determined concentration represents the solubility of this compound in that specific vehicle.
Protocol for Preparation of this compound Injection Solution (Using Vehicle 1)
This protocol provides a step-by-step guide for preparing an injectable solution of this compound using the recommended co-solvent formulation. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to ensure the final product is suitable for in vivo administration.
Materials:
-
This compound powder
-
DMSO (sterile, injectable grade)
-
PEG300 (sterile, injectable grade)
-
Tween-80 (sterile, injectable grade)
-
Saline (0.9% NaCl, sterile, injectable grade)
-
Sterile vials
-
Sterile syringes and needles
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound based on the desired final concentration and volume.
-
Dissolve in DMSO: In a sterile vial, dissolve the weighed this compound in the required volume of DMSO (10% of the final volume). Vortex until the powder is completely dissolved.
-
Add PEG300: Add the required volume of PEG300 (40% of the final volume) to the DMSO-Nelonicline solution. Mix thoroughly by vortexing.
-
Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) and mix again.
-
Add Saline: Slowly add the saline (45% of the final volume) to the mixture while vortexing to avoid precipitation.
-
Final Inspection: Visually inspect the final solution for any precipitation or particulates. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. The final solution should be clear.
-
Sterile Filtration (Optional but Recommended): For intravenous administration, it is recommended to sterile filter the final solution through a 0.22 µm syringe filter.
-
Storage: Store the prepared solution according to stability data, typically at 4°C for short-term use. For longer-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw stability should be evaluated.
In Vivo Administration Guidelines
The choice of administration route depends on the experimental design. Common routes for systemic delivery in rodents include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injection.
Table 2: General Guidelines for Injection Volumes in Mice
| Route of Administration | Maximum Injection Volume |
| Intravenous (IV) | 5 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg |
| Subcutaneous (SC) | 10 mL/kg |
| Oral (PO) | 10 mL/kg |
Note: These are general guidelines. Always adhere to your institution's IACUC protocols. The viscosity of the vehicle may influence the choice of needle gauge.
Procedure for Intraperitoneal (IP) Injection in a Mouse:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be given in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated.
-
Injection: Inject the this compound solution slowly and smoothly.
-
Withdraw Needle: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
This compound's Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the α7-nAChR. This receptor is a pentameric, ligand-gated ion channel that, upon agonist binding, undergoes a conformational change, opening a central pore. A key feature of the α7-nAChR is its high permeability to calcium ions (Ca²+). The influx of Ca²+ acts as a second messenger, initiating several downstream signaling cascades.
One of the prominent pathways activated by α7-nAChR is the phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival and is implicated in the neuroprotective effects observed with α7-nAChR agonists. Activation of this pathway can lead to the inhibition of apoptotic processes. Additionally, the α7-nAChR-mediated signaling can influence inflammatory responses, often through the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which can modulate cytokine production.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound in vivo injection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon adding saline | This compound is crashing out of the co-solvent mixture. | Add saline more slowly while vortexing continuously. Gentle warming of the solution may help. |
| Cloudy final solution | Incomplete dissolution or precipitation. | Sonicate the solution for a longer duration. Confirm the solubility of your this compound batch in the chosen vehicle. |
| Adverse reaction in animals | Vehicle toxicity or high concentration of organic solvent. | Conduct a vehicle-only control group to assess tolerability. If toxicity is observed, consider reducing the concentration of DMSO or exploring alternative formulations like the SBE-β-CD based vehicle. |
| Inconsistent experimental results | Inhomogeneous solution or degradation of this compound. | Ensure the solution is well-mixed before each injection. Prepare fresh solutions regularly and store them appropriately. |
Conclusion
The successful in vivo application of this compound is highly dependent on the appropriate choice and preparation of the injection vehicle. The formulations and protocols provided in this application note offer a reliable starting point for researchers. It is imperative to perform preliminary solubility and tolerability studies to ensure the chosen vehicle is optimal for the specific experimental conditions and animal model. Adherence to sterile preparation techniques and proper administration procedures will contribute to the generation of high-quality, reproducible data in studies investigating the biological effects of this compound.
References
Recommended Vehicle Solution for Nelonicline In Vivo Injection
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to selecting and preparing a suitable vehicle for the in vivo injection of Nelonicline (ABT-126), a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. Due to its poor aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in preclinical research. This note includes a summary of recommended vehicle components, detailed protocols for solubility assessment and vehicle preparation, and guidelines for in vivo administration. Additionally, a diagram of the α7 nAChR signaling pathway is provided to offer a broader context for this compound's mechanism of action.
Introduction to this compound
This compound (ABT-126) is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), which is implicated in cognitive processes such as learning and memory.[1] As a result, this compound has been investigated for its therapeutic potential in conditions like Alzheimer's disease and schizophrenia.[2] The α7-nAChR is a ligand-gated ion channel that, upon activation, exhibits high permeability to calcium ions, initiating a cascade of intracellular signaling events.[1] These pathways are believed to play a role in neuroprotection and the modulation of inflammation. Given its hydrophobic nature, developing a suitable vehicle for consistent in vivo delivery is a key methodological consideration.
Recommended Vehicle Components and Formulations
The selection of a vehicle for poorly soluble compounds like this compound is critical for ensuring bioavailability and minimizing vehicle-related toxicity. Common strategies involve the use of co-solvents, surfactants, and other excipients to enhance solubility.[3][4] Based on commercially available data and common laboratory practice, several vehicle formulations are recommended for this compound.
Table 1: Recommended Vehicle Formulations for this compound
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 | Target Solubility |
| Vehicle 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 1.25 mg/mL |
| Vehicle 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 1.25 mg/mL |
| Vehicle 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 1.25 mg/mL |
Note: The listed target solubilities are based on data from MedChemExpress and may vary depending on the specific batch of this compound and the purity of the vehicle components. It is highly recommended to perform a solubility assessment to confirm the optimal vehicle for your specific experimental needs.
Experimental Protocols
Protocol for Solubility Assessment of this compound
This protocol outlines a method to determine the solubility of this compound in various vehicle candidates.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl, sterile)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Corn oil
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
Procedure:
-
Prepare Vehicle Solutions: Prepare each of the three recommended vehicle formulations as described in Table 1.
-
Add Excess this compound: To a microcentrifuge tube, add a pre-weighed excess amount of this compound (e.g., 5 mg).
-
Add Vehicle: Add a defined volume of the test vehicle (e.g., 1 mL) to the tube containing the this compound.
-
Equilibration: Vortex the mixture vigorously for 2 minutes. For enhanced dissolution, sonicate the mixture for 10-15 minutes. Place the tubes on a rotator at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 15 minutes to pellet the undissolved this compound.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC method. A standard curve of this compound should be prepared in the corresponding vehicle to ensure accurate quantification.
-
Determine Solubility: The determined concentration represents the solubility of this compound in that specific vehicle.
Protocol for Preparation of this compound Injection Solution (Using Vehicle 1)
This protocol provides a step-by-step guide for preparing an injectable solution of this compound using the recommended co-solvent formulation. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to ensure the final product is suitable for in vivo administration.
Materials:
-
This compound powder
-
DMSO (sterile, injectable grade)
-
PEG300 (sterile, injectable grade)
-
Tween-80 (sterile, injectable grade)
-
Saline (0.9% NaCl, sterile, injectable grade)
-
Sterile vials
-
Sterile syringes and needles
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound based on the desired final concentration and volume.
-
Dissolve in DMSO: In a sterile vial, dissolve the weighed this compound in the required volume of DMSO (10% of the final volume). Vortex until the powder is completely dissolved.
-
Add PEG300: Add the required volume of PEG300 (40% of the final volume) to the DMSO-Nelonicline solution. Mix thoroughly by vortexing.
-
Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) and mix again.
-
Add Saline: Slowly add the saline (45% of the final volume) to the mixture while vortexing to avoid precipitation.
-
Final Inspection: Visually inspect the final solution for any precipitation or particulates. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. The final solution should be clear.
-
Sterile Filtration (Optional but Recommended): For intravenous administration, it is recommended to sterile filter the final solution through a 0.22 µm syringe filter.
-
Storage: Store the prepared solution according to stability data, typically at 4°C for short-term use. For longer-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw stability should be evaluated.
In Vivo Administration Guidelines
The choice of administration route depends on the experimental design. Common routes for systemic delivery in rodents include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injection.
Table 2: General Guidelines for Injection Volumes in Mice
| Route of Administration | Maximum Injection Volume |
| Intravenous (IV) | 5 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg |
| Subcutaneous (SC) | 10 mL/kg |
| Oral (PO) | 10 mL/kg |
Note: These are general guidelines. Always adhere to your institution's IACUC protocols. The viscosity of the vehicle may influence the choice of needle gauge.
Procedure for Intraperitoneal (IP) Injection in a Mouse:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be given in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated.
-
Injection: Inject the this compound solution slowly and smoothly.
-
Withdraw Needle: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
This compound's Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the α7-nAChR. This receptor is a pentameric, ligand-gated ion channel that, upon agonist binding, undergoes a conformational change, opening a central pore. A key feature of the α7-nAChR is its high permeability to calcium ions (Ca²+). The influx of Ca²+ acts as a second messenger, initiating several downstream signaling cascades.
One of the prominent pathways activated by α7-nAChR is the phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival and is implicated in the neuroprotective effects observed with α7-nAChR agonists. Activation of this pathway can lead to the inhibition of apoptotic processes. Additionally, the α7-nAChR-mediated signaling can influence inflammatory responses, often through the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which can modulate cytokine production.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound in vivo injection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon adding saline | This compound is crashing out of the co-solvent mixture. | Add saline more slowly while vortexing continuously. Gentle warming of the solution may help. |
| Cloudy final solution | Incomplete dissolution or precipitation. | Sonicate the solution for a longer duration. Confirm the solubility of your this compound batch in the chosen vehicle. |
| Adverse reaction in animals | Vehicle toxicity or high concentration of organic solvent. | Conduct a vehicle-only control group to assess tolerability. If toxicity is observed, consider reducing the concentration of DMSO or exploring alternative formulations like the SBE-β-CD based vehicle. |
| Inconsistent experimental results | Inhomogeneous solution or degradation of this compound. | Ensure the solution is well-mixed before each injection. Prepare fresh solutions regularly and store them appropriately. |
Conclusion
The successful in vivo application of this compound is highly dependent on the appropriate choice and preparation of the injection vehicle. The formulations and protocols provided in this application note offer a reliable starting point for researchers. It is imperative to perform preliminary solubility and tolerability studies to ensure the chosen vehicle is optimal for the specific experimental conditions and animal model. Adherence to sterile preparation techniques and proper administration procedures will contribute to the generation of high-quality, reproducible data in studies investigating the biological effects of this compound.
References
Application Notes and Protocols for the Long-term Stability Assessment of Nelonicline in Aqueous Solution
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific, publicly available long-term stability data for Nelonicline (ABT-126) in aqueous solutions is limited. The following application notes and protocols are provided as a generalized guide for assessing the stability of a research compound like this compound, based on industry-standard methodologies. The quantitative data presented is hypothetical and for illustrative purposes only.
Introduction
This compound (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that was investigated for its potential therapeutic effects in cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2] For any compound intended for research or clinical development, understanding its stability in relevant solvents and conditions is critical. Aqueous stability is a key physicochemical parameter that influences formulation development, storage conditions, and the reliability of in vitro and in vivo experimental results.
These application notes provide a framework for evaluating the long-term stability of this compound in aqueous solutions through forced degradation and systematic stability studies. The protocols described herein are designed to identify potential degradation pathways and to establish a stability-indicating analytical method.
Signaling Pathway of this compound's Target
This compound exerts its effects by modulating the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Activation of this receptor can influence downstream signaling cascades involved in neuronal excitability and cognitive processes.
References
Application Notes and Protocols for the Long-term Stability Assessment of Nelonicline in Aqueous Solution
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific, publicly available long-term stability data for Nelonicline (ABT-126) in aqueous solutions is limited. The following application notes and protocols are provided as a generalized guide for assessing the stability of a research compound like this compound, based on industry-standard methodologies. The quantitative data presented is hypothetical and for illustrative purposes only.
Introduction
This compound (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that was investigated for its potential therapeutic effects in cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2] For any compound intended for research or clinical development, understanding its stability in relevant solvents and conditions is critical. Aqueous stability is a key physicochemical parameter that influences formulation development, storage conditions, and the reliability of in vitro and in vivo experimental results.
These application notes provide a framework for evaluating the long-term stability of this compound in aqueous solutions through forced degradation and systematic stability studies. The protocols described herein are designed to identify potential degradation pathways and to establish a stability-indicating analytical method.
Signaling Pathway of this compound's Target
This compound exerts its effects by modulating the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Activation of this receptor can influence downstream signaling cascades involved in neuronal excitability and cognitive processes.
References
Nelonicline for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cerebral cortex.[1][2][3] Its high affinity for the α7 nAChR and its ability to modulate cholinergic neurotransmission have made it a compound of significant interest for investigating cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][4] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical research settings.
Mechanism of Action
This compound selectively binds to and activates α7 nAChRs. The activation of these receptors, which are highly permeable to calcium ions (Ca2+), leads to an influx of Ca2+ into the neuron. This influx triggers a cascade of downstream signaling events, including the activation of protein kinase cascades like the ERK1/2 pathway, which are known to be involved in synaptic plasticity, learning, and memory. By potentiating cholinergic signaling, this compound is hypothesized to enhance cognitive functions that are impaired in various disease states. Furthermore, activation of α7 nAChRs is also implicated in mediating anti-inflammatory effects within the central nervous system.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 12.3 nM | Human Brain | |
| EC50 | 2 µM | Xenopus oocytes expressing human α7 nAChRs | |
| Intrinsic Activity | 74% relative to acetylcholine | Xenopus oocytes expressing human α7 nAChRs | |
| In Vivo Dosage (Monkeys) | 0.03, 0.10, 0.30, and 1.0 mg/kg (oral) | Monkeys | |
| Clinical Trial Dosage (Humans) | 5 mg, 25 mg, 50 mg, 75 mg | Humans with Alzheimer's Disease or Schizophrenia |
Signaling Pathway
Caption: this compound activates the α7 nAChR, leading to calcium influx and downstream signaling.
Experimental Protocols
In Vitro: α7 nAChR Activation Assay in a Human Neuroblastoma Cell Line
This protocol describes a method to assess the agonist activity of this compound on α7 nAChRs expressed in a human neuroblastoma cell line, such as SH-SY5Y or LA-N-2, which endogenously express cholinergic receptors. The assay measures changes in intracellular calcium concentration following the application of the compound.
Materials:
-
This compound hydrochloride
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and allow them to adhere and grow for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading solution to each well and incubate for 60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions in HBSS to achieve the desired final concentrations for the dose-response curve.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescent plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).
-
Record a baseline fluorescence reading for a specified time.
-
Using the plate reader's injector, add the this compound dilutions to the respective wells.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration.
-
Plot the dose-response curve and calculate the EC50 value.
-
In Vivo: Oral Administration for Cognitive Assessment in a Rodent Model
This protocol outlines a general procedure for the oral administration of this compound to rodents for subsequent behavioral testing to assess its effects on cognition.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Male Wistar rats (or other appropriate rodent model)
-
Oral gavage needles
-
Appropriate behavioral testing apparatus (e.g., Morris water maze, novel object recognition arena)
Procedure:
-
Acclimatization: Acclimate the animals to the housing facility and handling for at least one week prior to the experiment.
-
Compound Preparation:
-
Prepare the desired dose of this compound by dissolving it in the chosen vehicle. Ensure complete dissolution.
-
The volume for oral gavage should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
-
-
Administration:
-
Gently restrain the animal.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the prepared this compound solution or vehicle control.
-
-
Behavioral Testing:
-
The timing of the behavioral test relative to drug administration is critical and should be determined based on the pharmacokinetic profile of this compound. A common time point is 30-60 minutes post-administration.
-
Conduct the chosen cognitive behavioral test (e.g., novel object recognition, T-maze).
-
-
Data Collection and Analysis:
-
Record the relevant behavioral parameters (e.g., time spent exploring objects, latency to find the platform).
-
Analyze the data using appropriate statistical methods to compare the performance of the this compound-treated group with the vehicle control group.
-
Experimental Workflow
Caption: A general workflow for the preclinical evaluation of this compound.
Supplier Information
This compound for preclinical research can be sourced from various chemical suppliers. It is important to obtain a certificate of analysis to ensure the purity and identity of the compound.
-
MedchemExpress
-
Sobekbio Biosciences
Note: this compound is intended for research use only and is not for human consumption. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [sobekbio.com]
Nelonicline for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cerebral cortex.[1][2][3] Its high affinity for the α7 nAChR and its ability to modulate cholinergic neurotransmission have made it a compound of significant interest for investigating cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][4] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical research settings.
Mechanism of Action
This compound selectively binds to and activates α7 nAChRs. The activation of these receptors, which are highly permeable to calcium ions (Ca2+), leads to an influx of Ca2+ into the neuron. This influx triggers a cascade of downstream signaling events, including the activation of protein kinase cascades like the ERK1/2 pathway, which are known to be involved in synaptic plasticity, learning, and memory. By potentiating cholinergic signaling, this compound is hypothesized to enhance cognitive functions that are impaired in various disease states. Furthermore, activation of α7 nAChRs is also implicated in mediating anti-inflammatory effects within the central nervous system.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 12.3 nM | Human Brain | |
| EC50 | 2 µM | Xenopus oocytes expressing human α7 nAChRs | |
| Intrinsic Activity | 74% relative to acetylcholine | Xenopus oocytes expressing human α7 nAChRs | |
| In Vivo Dosage (Monkeys) | 0.03, 0.10, 0.30, and 1.0 mg/kg (oral) | Monkeys | |
| Clinical Trial Dosage (Humans) | 5 mg, 25 mg, 50 mg, 75 mg | Humans with Alzheimer's Disease or Schizophrenia |
Signaling Pathway
Caption: this compound activates the α7 nAChR, leading to calcium influx and downstream signaling.
Experimental Protocols
In Vitro: α7 nAChR Activation Assay in a Human Neuroblastoma Cell Line
This protocol describes a method to assess the agonist activity of this compound on α7 nAChRs expressed in a human neuroblastoma cell line, such as SH-SY5Y or LA-N-2, which endogenously express cholinergic receptors. The assay measures changes in intracellular calcium concentration following the application of the compound.
Materials:
-
This compound hydrochloride
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and allow them to adhere and grow for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading solution to each well and incubate for 60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions in HBSS to achieve the desired final concentrations for the dose-response curve.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescent plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).
-
Record a baseline fluorescence reading for a specified time.
-
Using the plate reader's injector, add the this compound dilutions to the respective wells.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration.
-
Plot the dose-response curve and calculate the EC50 value.
-
In Vivo: Oral Administration for Cognitive Assessment in a Rodent Model
This protocol outlines a general procedure for the oral administration of this compound to rodents for subsequent behavioral testing to assess its effects on cognition.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Male Wistar rats (or other appropriate rodent model)
-
Oral gavage needles
-
Appropriate behavioral testing apparatus (e.g., Morris water maze, novel object recognition arena)
Procedure:
-
Acclimatization: Acclimate the animals to the housing facility and handling for at least one week prior to the experiment.
-
Compound Preparation:
-
Prepare the desired dose of this compound by dissolving it in the chosen vehicle. Ensure complete dissolution.
-
The volume for oral gavage should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
-
-
Administration:
-
Gently restrain the animal.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the prepared this compound solution or vehicle control.
-
-
Behavioral Testing:
-
The timing of the behavioral test relative to drug administration is critical and should be determined based on the pharmacokinetic profile of this compound. A common time point is 30-60 minutes post-administration.
-
Conduct the chosen cognitive behavioral test (e.g., novel object recognition, T-maze).
-
-
Data Collection and Analysis:
-
Record the relevant behavioral parameters (e.g., time spent exploring objects, latency to find the platform).
-
Analyze the data using appropriate statistical methods to compare the performance of the this compound-treated group with the vehicle control group.
-
Experimental Workflow
Caption: A general workflow for the preclinical evaluation of this compound.
Supplier Information
This compound for preclinical research can be sourced from various chemical suppliers. It is important to obtain a certificate of analysis to ensure the purity and identity of the compound.
-
MedchemExpress
-
Sobekbio Biosciences
Note: this compound is intended for research use only and is not for human consumption. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [sobekbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nelonicline Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Nelonicline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ABT-126) is an investigational small molecule that acts as a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] These receptors are ligand-gated ion channels that are widely distributed in the brain and are involved in regulating neuronal excitability and the release of various neurotransmitters.[2] this compound binds to these receptors with high affinity (Ki = 12.3 nM in human brain) and has been investigated for its potential therapeutic effects in cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[4]
Q2: What are the known solubility properties of this compound?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a powerful solvent for many organic compounds and is compatible with many biological assays when the final concentration is kept low (typically below 0.5% v/v).
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is advisable to store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. To prevent oxidation, you can bubble the DMSO stock solution with nitrogen gas before sealing the vials.
Q5: I do not have a pKa value for this compound. How can I use pH to improve its solubility?
While a specific experimentally determined pKa for this compound is not publicly available, its chemical structure suggests it has basic nitrogen atoms that can be protonated. For compounds with basic properties, decreasing the pH of the aqueous medium below the pKa will increase the proportion of the more soluble, ionized form.
Without a known pKa, you can perform an empirical test:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 7.4).
-
Add a small, consistent amount of your DMSO stock of this compound to each buffer.
-
Observe for precipitation. The pH at which the compound remains in solution will give you an indication of a suitable pH range for your experiments.
Remember that the optimal pH for solubility may not be compatible with your specific biological assay.
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in my aqueous buffer.
-
Immediate Action: Do not attempt to dissolve this compound directly in aqueous buffers. Due to its hydrophobic nature, it is unlikely to dissolve sufficiently. You must first prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Protocol:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., at 10-50 mM).
-
Ensure the compound is fully dissolved by vigorous vortexing. If necessary, brief sonication or gentle warming (to 37°C) can be applied.
-
Once the stock solution is clear, you can add small volumes of it to your aqueous experimental buffer with vigorous mixing to achieve the desired final concentration.
-
Issue 2: My this compound stock in DMSO precipitates when diluted into my aqueous experimental medium.
This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize its effect on both your biological system and the solubility of this compound.
-
Use a Co-solvent System: For particularly challenging dilutions, a co-solvent system can be employed. Formulations using a combination of DMSO, PEG300, and Tween-80 have been reported for in vivo use of this compound and may be adaptable for in vitro experiments.
-
Optimize the Dilution Process: Pre-warm your aqueous medium to 37°C. While vortexing the medium, add the DMSO stock solution dropwise. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Formulations of this compound have been prepared using SBE-β-CD. You can prepare your aqueous medium with a low concentration of a cyclodextrin (B1172386) like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before adding the this compound stock.
-
Issue 3: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.
Inconsistent results can arise from incomplete dissolution or precipitation of the compound during the experiment.
-
Verification and Optimization:
-
Visually Inspect All Solutions: Before adding to your assay, always visually inspect the final diluted solution of this compound for any signs of turbidity or precipitate.
-
Centrifuge Your Stock Solution: Before making dilutions, you can centrifuge your DMSO stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any microscopic, undissolved particles. Use the supernatant for your experiments.
-
Perform a Kinetic Solubility Assay: To better understand the solubility of this compound under your specific experimental conditions (e.g., in your cell culture medium), you can perform a kinetic solubility assay. This involves adding a range of concentrations of your this compound stock to your medium and measuring the amount that remains in solution after a set incubation time.
-
Quantitative Data Summary
| Solvent/Formulation | Solubility | Molar Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL | 39.88 mM | Experimental | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | ≥ 3.99 mM | Formulation | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | ≥ 3.99 mM | Formulation | |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | ≥ 3.99 mM | Formulation |
Note: Data for other common organic solvents like ethanol, methanol, and acetonitrile (B52724) are not currently available in the cited literature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 313.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
-
-
Procedure:
-
Weigh out 3.13 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Materials:
-
10 mM this compound stock in DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
96-well microplate (UV-transparent for spectrophotometric analysis)
-
Plate shaker
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to the wells in triplicate. Include DMSO-only wells as a control.
-
Rapidly add the aqueous buffer to each well to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all wells.
-
Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
After incubation, measure the amount of dissolved this compound. This can be done by:
-
Nephelometry: Measuring the light scattering caused by any precipitate.
-
UV Spectroscopy: Centrifuging the plate to pellet any precipitate and then measuring the absorbance of the supernatant at the λmax of this compound. A calibration curve in the same buffer/DMSO mixture must be prepared.
-
HPLC: Filtering the samples and quantifying the concentration in the filtrate using a validated HPLC method.
-
-
The kinetic solubility is the highest concentration at which no precipitate is detected.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Troubleshooting Nelonicline Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Nelonicline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ABT-126) is an investigational small molecule that acts as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] These receptors are ligand-gated ion channels that are widely distributed in the brain and are involved in regulating neuronal excitability and the release of various neurotransmitters.[2] this compound binds to these receptors with high affinity (Ki = 12.3 nM in human brain) and has been investigated for its potential therapeutic effects in cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[4]
Q2: What are the known solubility properties of this compound?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a powerful solvent for many organic compounds and is compatible with many biological assays when the final concentration is kept low (typically below 0.5% v/v).
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is advisable to store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. To prevent oxidation, you can bubble the DMSO stock solution with nitrogen gas before sealing the vials.
Q5: I do not have a pKa value for this compound. How can I use pH to improve its solubility?
While a specific experimentally determined pKa for this compound is not publicly available, its chemical structure suggests it has basic nitrogen atoms that can be protonated. For compounds with basic properties, decreasing the pH of the aqueous medium below the pKa will increase the proportion of the more soluble, ionized form.
Without a known pKa, you can perform an empirical test:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 7.4).
-
Add a small, consistent amount of your DMSO stock of this compound to each buffer.
-
Observe for precipitation. The pH at which the compound remains in solution will give you an indication of a suitable pH range for your experiments.
Remember that the optimal pH for solubility may not be compatible with your specific biological assay.
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in my aqueous buffer.
-
Immediate Action: Do not attempt to dissolve this compound directly in aqueous buffers. Due to its hydrophobic nature, it is unlikely to dissolve sufficiently. You must first prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Protocol:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., at 10-50 mM).
-
Ensure the compound is fully dissolved by vigorous vortexing. If necessary, brief sonication or gentle warming (to 37°C) can be applied.
-
Once the stock solution is clear, you can add small volumes of it to your aqueous experimental buffer with vigorous mixing to achieve the desired final concentration.
-
Issue 2: My this compound stock in DMSO precipitates when diluted into my aqueous experimental medium.
This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize its effect on both your biological system and the solubility of this compound.
-
Use a Co-solvent System: For particularly challenging dilutions, a co-solvent system can be employed. Formulations using a combination of DMSO, PEG300, and Tween-80 have been reported for in vivo use of this compound and may be adaptable for in vitro experiments.
-
Optimize the Dilution Process: Pre-warm your aqueous medium to 37°C. While vortexing the medium, add the DMSO stock solution dropwise. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Formulations of this compound have been prepared using SBE-β-CD. You can prepare your aqueous medium with a low concentration of a cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before adding the this compound stock.
-
Issue 3: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.
Inconsistent results can arise from incomplete dissolution or precipitation of the compound during the experiment.
-
Verification and Optimization:
-
Visually Inspect All Solutions: Before adding to your assay, always visually inspect the final diluted solution of this compound for any signs of turbidity or precipitate.
-
Centrifuge Your Stock Solution: Before making dilutions, you can centrifuge your DMSO stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any microscopic, undissolved particles. Use the supernatant for your experiments.
-
Perform a Kinetic Solubility Assay: To better understand the solubility of this compound under your specific experimental conditions (e.g., in your cell culture medium), you can perform a kinetic solubility assay. This involves adding a range of concentrations of your this compound stock to your medium and measuring the amount that remains in solution after a set incubation time.
-
Quantitative Data Summary
| Solvent/Formulation | Solubility | Molar Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL | 39.88 mM | Experimental | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | ≥ 3.99 mM | Formulation | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | ≥ 3.99 mM | Formulation | |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | ≥ 3.99 mM | Formulation |
Note: Data for other common organic solvents like ethanol, methanol, and acetonitrile are not currently available in the cited literature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 313.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
-
-
Procedure:
-
Weigh out 3.13 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Materials:
-
10 mM this compound stock in DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
96-well microplate (UV-transparent for spectrophotometric analysis)
-
Plate shaker
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to the wells in triplicate. Include DMSO-only wells as a control.
-
Rapidly add the aqueous buffer to each well to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all wells.
-
Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
After incubation, measure the amount of dissolved this compound. This can be done by:
-
Nephelometry: Measuring the light scattering caused by any precipitate.
-
UV Spectroscopy: Centrifuging the plate to pellet any precipitate and then measuring the absorbance of the supernatant at the λmax of this compound. A calibration curve in the same buffer/DMSO mixture must be prepared.
-
HPLC: Filtering the samples and quantifying the concentration in the filtrate using a validated HPLC method.
-
-
The kinetic solubility is the highest concentration at which no precipitate is detected.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Optimizing Nelonicline concentration to avoid receptor desensitization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental use of Nelonicline, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The primary focus is to address the common challenge of receptor desensitization to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ABT-126) is an orally active and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2]. It binds with high affinity to α7 nAChRs in the human brain (Ki = 12.3 nM) and activates the receptor, leading to the opening of its ion channel[1][2]. These receptors are ligand-gated ion channels that are highly permeable to calcium and are involved in various cognitive processes[3].
Q2: What is α7 nAChR desensitization?
Receptor desensitization is a phenomenon where a receptor's response to a ligand decreases or is abolished following prolonged or repeated exposure to that ligand. For α7 nAChRs, which are known for their rapid desensitization kinetics, continuous exposure to an agonist like this compound can lead to a non-conducting state of the receptor, even when the agonist is still bound. This process is a critical factor to consider in experimental design, as it can significantly impact the observed effects of this compound.
Q3: Why is it crucial to optimize this compound concentration?
Optimizing this compound concentration is essential to balance receptor activation with desensitization. Using a concentration that is too high or applied for too long can lead to rapid and profound desensitization, masking the intended agonistic effects. Conversely, a concentration that is too low may not elicit a measurable response. The goal is to find a concentration window that provides a consistent and reproducible level of receptor activation for the duration of the experiment.
Q4: What are the known activation parameters for this compound?
In Xenopus oocytes expressing recombinant human α7 nAChRs, this compound has an effective concentration 50 (EC50) of 2 µM. This value represents the concentration at which this compound elicits half of its maximal response. It's important to note that the optimal concentration in your specific cell type or experimental system may vary.
Q5: Are there specific concentrations of this compound known to cause desensitization?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No response or a very weak response to this compound application. | 1. This compound concentration is too low. 2. The expression of functional α7 nAChRs in your experimental system is low. 3. The receptor is already in a desensitized state from previous applications or endogenous acetylcholine. | 1. Perform a concentration-response curve to determine the optimal EC50 in your system. 2. Verify receptor expression using techniques like Western blot, immunocytochemistry, or by using a well-characterized positive control agonist (e.g., acetylcholine or choline). 3. Ensure adequate washout periods between agonist applications (see experimental protocols). |
| The initial response to this compound is strong but quickly diminishes with repeated applications. | Receptor desensitization due to prolonged or repeated exposure to this compound. | 1. Increase the washout time between applications to allow for receptor recovery. 2. Reduce the concentration of this compound used. 3. Decrease the duration of this compound application. 4. Consider a co-application with a Type I positive allosteric modulator (PAM) of α7 nAChRs, which can enhance agonist-evoked currents without significantly altering desensitization kinetics. |
| High variability in responses between experiments. | Inconsistent levels of receptor desensitization. | 1. Standardize the pre-incubation and washout times meticulously. 2. Use an automated perfusion system for precise timing of drug application and washout. 3. Monitor the health and passage number of your cells, as receptor expression and function can change over time. |
Quantitative Data Summary
While specific quantitative data for this compound's desensitization profile (e.g., IC50, time constants for onset and recovery) are not extensively published, the following table outlines the key parameters you should aim to determine experimentally. The provided values for this compound's activation are based on existing literature.
| Parameter | Description | Reported Value for this compound | Experimental Method to Determine |
| Ki (Binding Affinity) | The dissociation constant, indicating the affinity of this compound for the α7 nAChR. | 12.3 nM (human brain) | Radioligand Binding Assay |
| EC50 (Activation) | The concentration of this compound that produces 50% of the maximal response. | 2 µM (in Xenopus oocytes) | Electrophysiology (Concentration-Response Curve) or Calcium Imaging |
| IC50 (Desensitization) | The concentration of this compound that causes 50% inhibition of the receptor response due to desensitization. | Not available in the literature. | Electrophysiology (Two-Pulse Protocol) |
| τ_onset (Time constant of desensitization onset) | The rate at which the receptor desensitizes in the presence of this compound. | Not available in the literature. | Electrophysiology (fitting the decay of the current) |
| τ_recovery (Time constant of recovery from desensitization) | The rate at which the receptor recovers its function after the removal of this compound. | Not available in the literature. | Electrophysiology (Two-Pulse Protocol with varying inter-pulse intervals) |
Experimental Protocols
Electrophysiological Characterization of this compound-Induced Desensitization
This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch clamp in cultured cells to determine the concentration-response relationship and desensitization kinetics of this compound.
Methodology:
-
Cell Preparation:
-
For TEVC, inject Xenopus oocytes with cRNA encoding human α7 nAChR.
-
For patch clamp, use a cell line stably or transiently expressing human α7 nAChR (e.g., HEK293, GH4C1).
-
-
Recording Setup:
-
Use a standard TEVC or patch-clamp setup with an automated perfusion system for rapid solution exchange.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Concentration-Response Curve for Activation:
-
Apply increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) for a short duration (e.g., 2-5 seconds) to evoke a peak current.
-
Ensure a sufficient washout period between applications (e.g., 2-5 minutes) to allow for full receptor recovery.
-
Plot the peak current amplitude against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
-
Measurement of Desensitization (Two-Pulse Protocol):
-
Apply a conditioning pulse of a specific concentration of this compound (e.g., the EC50 concentration) for a prolonged duration (e.g., 30-60 seconds) to induce desensitization.
-
After a short, fixed washout period (e.g., 5 seconds), apply a test pulse of the same concentration of this compound for a short duration (e.g., 2-5 seconds).
-
The ratio of the peak amplitude of the test pulse to the peak amplitude of the conditioning pulse indicates the degree of desensitization.
-
To determine the IC50 for desensitization, repeat this protocol with varying concentrations of the conditioning pulse.
-
-
Measurement of Recovery from Desensitization:
-
Induce desensitization with a conditioning pulse of this compound.
-
Vary the duration of the washout period between the conditioning and test pulses (e.g., from 5 seconds to 10 minutes).
-
Plot the recovery of the test pulse response as a function of the washout duration and fit the data to an exponential function to determine the time constant of recovery (τ_recovery).
-
Calcium Imaging Assay for Assessing this compound Activity and Desensitization
This protocol uses a fluorescent calcium indicator to measure the influx of calcium through α7 nAChRs upon activation by this compound.
Methodology:
-
Cell Preparation:
-
Plate cells expressing α7 nAChRs in a multi-well plate suitable for fluorescence imaging.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Imaging Setup:
-
Use a fluorescence plate reader or a fluorescence microscope equipped with a perfusion system.
-
Establish a baseline fluorescence reading before adding any compounds.
-
-
Measuring Activation:
-
Apply different concentrations of this compound and measure the change in fluorescence intensity over time.
-
The peak change in fluorescence corresponds to the maximal receptor activation for that concentration.
-
Plot the peak fluorescence change against this compound concentration to determine the EC50.
-
-
Assessing Desensitization:
-
Pre-incubate the cells with a specific concentration of this compound for a defined period (e.g., 1-10 minutes) to induce desensitization.
-
Without washing, apply a second, higher concentration of this compound (a "challenge" dose) and measure the fluorescence response.
-
A reduced response to the challenge dose compared to cells not pre-incubated with this compound indicates desensitization.
-
By varying the pre-incubation concentration, a concentration-response curve for desensitization can be generated.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the α7 nAChR.
Caption: Experimental workflow for characterizing this compound's effects.
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EFFECTS OF ALPHA 7 POSITIVE ALLOSTERIC MODULATORS IN MURINE INFLAMMATORY AND CHRONIC NEUROPATHIC PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Nelonicline concentration to avoid receptor desensitization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental use of Nelonicline, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The primary focus is to address the common challenge of receptor desensitization to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ABT-126) is an orally active and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2]. It binds with high affinity to α7 nAChRs in the human brain (Ki = 12.3 nM) and activates the receptor, leading to the opening of its ion channel[1][2]. These receptors are ligand-gated ion channels that are highly permeable to calcium and are involved in various cognitive processes[3].
Q2: What is α7 nAChR desensitization?
Receptor desensitization is a phenomenon where a receptor's response to a ligand decreases or is abolished following prolonged or repeated exposure to that ligand. For α7 nAChRs, which are known for their rapid desensitization kinetics, continuous exposure to an agonist like this compound can lead to a non-conducting state of the receptor, even when the agonist is still bound. This process is a critical factor to consider in experimental design, as it can significantly impact the observed effects of this compound.
Q3: Why is it crucial to optimize this compound concentration?
Optimizing this compound concentration is essential to balance receptor activation with desensitization. Using a concentration that is too high or applied for too long can lead to rapid and profound desensitization, masking the intended agonistic effects. Conversely, a concentration that is too low may not elicit a measurable response. The goal is to find a concentration window that provides a consistent and reproducible level of receptor activation for the duration of the experiment.
Q4: What are the known activation parameters for this compound?
In Xenopus oocytes expressing recombinant human α7 nAChRs, this compound has an effective concentration 50 (EC50) of 2 µM. This value represents the concentration at which this compound elicits half of its maximal response. It's important to note that the optimal concentration in your specific cell type or experimental system may vary.
Q5: Are there specific concentrations of this compound known to cause desensitization?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No response or a very weak response to this compound application. | 1. This compound concentration is too low. 2. The expression of functional α7 nAChRs in your experimental system is low. 3. The receptor is already in a desensitized state from previous applications or endogenous acetylcholine. | 1. Perform a concentration-response curve to determine the optimal EC50 in your system. 2. Verify receptor expression using techniques like Western blot, immunocytochemistry, or by using a well-characterized positive control agonist (e.g., acetylcholine or choline). 3. Ensure adequate washout periods between agonist applications (see experimental protocols). |
| The initial response to this compound is strong but quickly diminishes with repeated applications. | Receptor desensitization due to prolonged or repeated exposure to this compound. | 1. Increase the washout time between applications to allow for receptor recovery. 2. Reduce the concentration of this compound used. 3. Decrease the duration of this compound application. 4. Consider a co-application with a Type I positive allosteric modulator (PAM) of α7 nAChRs, which can enhance agonist-evoked currents without significantly altering desensitization kinetics. |
| High variability in responses between experiments. | Inconsistent levels of receptor desensitization. | 1. Standardize the pre-incubation and washout times meticulously. 2. Use an automated perfusion system for precise timing of drug application and washout. 3. Monitor the health and passage number of your cells, as receptor expression and function can change over time. |
Quantitative Data Summary
While specific quantitative data for this compound's desensitization profile (e.g., IC50, time constants for onset and recovery) are not extensively published, the following table outlines the key parameters you should aim to determine experimentally. The provided values for this compound's activation are based on existing literature.
| Parameter | Description | Reported Value for this compound | Experimental Method to Determine |
| Ki (Binding Affinity) | The dissociation constant, indicating the affinity of this compound for the α7 nAChR. | 12.3 nM (human brain) | Radioligand Binding Assay |
| EC50 (Activation) | The concentration of this compound that produces 50% of the maximal response. | 2 µM (in Xenopus oocytes) | Electrophysiology (Concentration-Response Curve) or Calcium Imaging |
| IC50 (Desensitization) | The concentration of this compound that causes 50% inhibition of the receptor response due to desensitization. | Not available in the literature. | Electrophysiology (Two-Pulse Protocol) |
| τ_onset (Time constant of desensitization onset) | The rate at which the receptor desensitizes in the presence of this compound. | Not available in the literature. | Electrophysiology (fitting the decay of the current) |
| τ_recovery (Time constant of recovery from desensitization) | The rate at which the receptor recovers its function after the removal of this compound. | Not available in the literature. | Electrophysiology (Two-Pulse Protocol with varying inter-pulse intervals) |
Experimental Protocols
Electrophysiological Characterization of this compound-Induced Desensitization
This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch clamp in cultured cells to determine the concentration-response relationship and desensitization kinetics of this compound.
Methodology:
-
Cell Preparation:
-
For TEVC, inject Xenopus oocytes with cRNA encoding human α7 nAChR.
-
For patch clamp, use a cell line stably or transiently expressing human α7 nAChR (e.g., HEK293, GH4C1).
-
-
Recording Setup:
-
Use a standard TEVC or patch-clamp setup with an automated perfusion system for rapid solution exchange.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Concentration-Response Curve for Activation:
-
Apply increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) for a short duration (e.g., 2-5 seconds) to evoke a peak current.
-
Ensure a sufficient washout period between applications (e.g., 2-5 minutes) to allow for full receptor recovery.
-
Plot the peak current amplitude against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
-
Measurement of Desensitization (Two-Pulse Protocol):
-
Apply a conditioning pulse of a specific concentration of this compound (e.g., the EC50 concentration) for a prolonged duration (e.g., 30-60 seconds) to induce desensitization.
-
After a short, fixed washout period (e.g., 5 seconds), apply a test pulse of the same concentration of this compound for a short duration (e.g., 2-5 seconds).
-
The ratio of the peak amplitude of the test pulse to the peak amplitude of the conditioning pulse indicates the degree of desensitization.
-
To determine the IC50 for desensitization, repeat this protocol with varying concentrations of the conditioning pulse.
-
-
Measurement of Recovery from Desensitization:
-
Induce desensitization with a conditioning pulse of this compound.
-
Vary the duration of the washout period between the conditioning and test pulses (e.g., from 5 seconds to 10 minutes).
-
Plot the recovery of the test pulse response as a function of the washout duration and fit the data to an exponential function to determine the time constant of recovery (τ_recovery).
-
Calcium Imaging Assay for Assessing this compound Activity and Desensitization
This protocol uses a fluorescent calcium indicator to measure the influx of calcium through α7 nAChRs upon activation by this compound.
Methodology:
-
Cell Preparation:
-
Plate cells expressing α7 nAChRs in a multi-well plate suitable for fluorescence imaging.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Imaging Setup:
-
Use a fluorescence plate reader or a fluorescence microscope equipped with a perfusion system.
-
Establish a baseline fluorescence reading before adding any compounds.
-
-
Measuring Activation:
-
Apply different concentrations of this compound and measure the change in fluorescence intensity over time.
-
The peak change in fluorescence corresponds to the maximal receptor activation for that concentration.
-
Plot the peak fluorescence change against this compound concentration to determine the EC50.
-
-
Assessing Desensitization:
-
Pre-incubate the cells with a specific concentration of this compound for a defined period (e.g., 1-10 minutes) to induce desensitization.
-
Without washing, apply a second, higher concentration of this compound (a "challenge" dose) and measure the fluorescence response.
-
A reduced response to the challenge dose compared to cells not pre-incubated with this compound indicates desensitization.
-
By varying the pre-incubation concentration, a concentration-response curve for desensitization can be generated.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the α7 nAChR.
Caption: Experimental workflow for characterizing this compound's effects.
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EFFECTS OF ALPHA 7 POSITIVE ALLOSTERIC MODULATORS IN MURINE INFLAMMATORY AND CHRONIC NEUROPATHIC PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Nelonicline in neuronal assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nelonicline in neuronal assays. The information is designed to address specific issues related to potential off-target effects and to provide clear guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1][2] It binds with high affinity to human α7 nAChRs and activates receptor-mediated ion currents.[1] Due to its role in modulating cholinergic signaling, this compound has been investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][3]
Q2: What are the known off-target binding sites for this compound?
While this compound is selective for the α7 nAChR, it has been shown to interact with other receptors, particularly at higher concentrations. The primary known off-targets are the α3β4 nicotinic acetylcholine receptor (α3β4 nAChR) and the serotonin (B10506) type-3 receptor (5-HT3R).
Q3: How significant is the off-target activity of this compound at α3β4 nAChRs and 5-HT3 receptors?
This compound exhibits a significantly lower affinity and efficacy for its off-target receptors compared to its primary target, the α7 nAChR. It binds to α3β4 nAChRs with a lower affinity and has been shown to have very low efficacy in functional assays. Its affinity for the 5-HT3 receptor is more than 10-fold lower than for the α7 nAChR, where it acts as an antagonist. Understanding these differences is crucial for designing experiments that isolate the on-target effects of this compound.
Q4: What are the typical concentrations of this compound used in in vitro neuronal assays?
The concentration of this compound should be carefully chosen based on the experimental goals. To selectively activate α7 nAChRs, it is recommended to use concentrations in the low nanomolar to low micromolar range, guided by its Ki and EC50 values for the α7 nAChR. Higher concentrations may lead to off-target effects. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay and cell type.
Q5: How can I minimize the impact of receptor desensitization in my experiments?
The α7 nAChR is known for its rapid desensitization upon prolonged exposure to agonists. To mitigate this, consider the following strategies:
-
Rapid Application: Use a fast perfusion system for agonist application, especially in electrophysiology experiments.
-
Short Exposure Times: Limit the duration of this compound application to the minimum time required to elicit a measurable response.
-
Washout Periods: Include adequate washout periods between repeated applications to allow for receptor recovery.
-
Use of Positive Allosteric Modulators (PAMs): Type I PAMs can enhance agonist-induced activation without significantly affecting desensitization, potentially allowing for the use of lower, more selective agonist concentrations.
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of this compound for its primary and off-target receptors. This data is essential for designing experiments and interpreting results.
| Receptor Target | Parameter | Value | Species/Cell Line | Reference |
| α7 nAChR | Ki | 12.3 nM | Human Brain | |
| EC50 | 2 µM | Human α7 nAChRs in Xenopus oocytes | ||
| α3β4 nAChR* | Ki | 60 nM | Human IMR-32 neuroblastoma cells | |
| Efficacy | 12% at 100,000 nM | Human IMR-32 neuroblastoma cells (Calcium flux assay) | ||
| 5-HT3 Receptor | Ki | 140 nM | Not specified |
Note: The asterisk () indicates that the exact subunit composition of the α3β4 receptor in the cited study was not fully defined.*
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key neuronal assays to investigate the on- and off-target effects of this compound, along with troubleshooting guides to address common experimental challenges.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure ion currents mediated by α7, α3β4, and 5-HT3 receptors in response to this compound application in cultured neurons.
Experimental Workflow Diagram:
Detailed Protocol:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an upright microscope and perfuse with aCSF.
-
Using a glass micropipette (3-7 MΩ resistance), establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a membrane potential of -70 mV.
-
Record baseline membrane current.
-
-
Drug Application and Receptor Isolation:
-
Apply this compound at increasing concentrations using a fast-perfusion system to establish a dose-response relationship.
-
To differentiate receptor contributions:
-
Isolating α7 nAChR currents: Pre-apply selective α3β4 (e.g., low concentration of mecamylamine) and 5-HT3R (e.g., ondansetron) antagonists before applying this compound.
-
Isolating α3β4 nAChR currents: Pre-apply a selective α7 nAChR antagonist (e.g., methyllycaconitine (B43530) [MLA] or α-bungarotoxin) and a 5-HT3R antagonist.
-
Isolating 5-HT3R effects: Since this compound is an antagonist at 5-HT3R, apply a 5-HT3R agonist (e.g., m-CPBG) alone and then in the presence of increasing concentrations of this compound to assess blockade.
-
-
-
Data Analysis: Measure the peak amplitude of the inward current elicited by this compound. Plot the dose-response curves and calculate EC50 values. Compare the current amplitudes in the presence and absence of selective antagonists to quantify the contribution of each receptor subtype.
Troubleshooting Guide: Patch-Clamp
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response or very small response to this compound | 1. Low receptor expression in the chosen cell type. 2. Rapid receptor desensitization. 3. Degraded this compound solution. | 1. Use a cell line known to express high levels of α7 nAChRs or consider transient transfection. 2. Use a very fast perfusion system for drug application; minimize the duration of application. Consider co-application with a Type I PAM. 3. Prepare fresh drug solutions daily. |
| Response runs down with repeated applications | Receptor desensitization. | Increase the washout period between applications to at least 5 minutes. Monitor the response to a control agonist application to ensure receptor recovery. |
| Ambiguous results with antagonists | 1. Antagonist concentration is not optimal. 2. Insufficient pre-incubation time with the antagonist. | 1. Perform a concentration-response curve for the antagonist to determine the optimal blocking concentration. 2. Increase the pre-incubation time with the antagonist to ensure complete receptor blockade before applying this compound. |
| High background noise | 1. Poor giga-seal. 2. Electrical noise from equipment. | 1. Ensure a high-resistance seal (>1 GΩ) is formed before breaking into whole-cell mode. 2. Properly ground all equipment and use a Faraday cage. |
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound, indicative of ion channel opening and downstream signaling.
Signaling Pathway Diagram:
Detailed Protocol:
-
Cell Preparation: Plate neurons in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Experimental Setup:
-
Wash cells with a physiological buffer (e.g., HBSS) to remove excess dye.
-
Place the plate in a fluorescence microplate reader or on a microscope equipped for calcium imaging.
-
-
Baseline and Drug Addition:
-
Record baseline fluorescence for 1-5 minutes.
-
Add this compound at various concentrations. For off-target investigation, pre-incubate with selective antagonists as described in the patch-clamp protocol.
-
To investigate 5-HT3R antagonism, stimulate with a 5-HT3R agonist in the presence and absence of this compound.
-
-
Data Acquisition and Analysis:
-
Record fluorescence intensity over time.
-
Quantify the change in fluorescence (ΔF/F0) to represent the change in [Ca2+]i.
-
Analyze parameters such as peak amplitude, time to peak, and area under the curve.
-
Troubleshooting Guide: Calcium Imaging
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence or low signal-to-noise ratio | 1. Incomplete removal of extracellular dye. 2. Phototoxicity or photobleaching. | 1. Ensure thorough washing after dye loading. 2. Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if compatible. |
| No or weak response to this compound | 1. Low receptor expression. 2. Rapid desensitization occurring before measurement. 3. Calcium buffering capacity of the cell. | 1. Use cells with known high expression of α7 nAChRs. 2. Ensure the plate reader can measure fluorescence immediately upon compound addition. 3. The response may be present but small; ensure your detection system has sufficient sensitivity. |
| Response observed in the presence of α7 nAChR antagonists | Potential off-target effect via α3β4 nAChRs. | Co-incubate with both α7 and α3β4 antagonists to see if the response is abolished. Be mindful of the high concentrations of this compound that might be required to elicit this off-target response. |
| Variability between wells | Uneven cell plating or dye loading. | Ensure a homogenous cell suspension when plating and consistent dye loading conditions across all wells. |
Multi-electrode Array (MEA)
Objective: To assess the effects of this compound on neuronal network activity, including firing rate, burst patterns, and synchrony, and to identify potential off-target-mediated changes in network excitability.
Experimental Workflow Diagram:
Detailed Protocol:
-
Cell Culture: Plate primary cortical or hippocampal neurons onto MEA plates and culture for at least 14 days to allow for the formation of a mature, spontaneously active neuronal network.
-
Baseline Recording: Place the MEA plate into the recording system, allow the culture to acclimate, and record baseline spontaneous network activity for 10-20 minutes.
-
Drug Application:
-
Add this compound in a cumulative manner, with recordings taken after each addition.
-
To investigate off-target effects, pre-treat the network with selective antagonists for α7, α3β4, and 5-HT3 receptors before applying this compound.
-
Include a final washout step to assess the reversibility of the observed effects.
-
-
Data Analysis:
-
Use the MEA software to detect and sort spikes from the raw voltage recordings.
-
Analyze various parameters of network activity, including:
-
Mean firing rate: The average number of spikes per second per electrode.
-
Bursting analysis: Frequency, duration, and number of spikes within bursts.
-
Network synchrony: The degree of correlated firing across different electrodes.
-
-
Troubleshooting Guide: MEA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low spontaneous activity at baseline | 1. Immature neuronal network. 2. Suboptimal culture conditions. | 1. Ensure cultures are maintained for a sufficient duration (typically >14 days in vitro). 2. Optimize cell density, media composition, and incubator conditions. |
| High variability in network activity across wells | Inconsistent cell plating or culture health. | Standardize cell plating procedures to ensure consistent cell density. Monitor cultures for signs of stress or death. |
| This compound induces widespread network silencing or hyperexcitability | 1. Concentration is too high, leading to excitotoxicity or profound desensitization. 2. Off-target effects are dominating the response. | 1. Perform a more detailed dose-response curve starting from a much lower concentration. 2. Use selective antagonists to dissect the contribution of α7, α3β4, and 5-HT3 receptors to the observed network effect. |
| Noisy recordings or signal artifacts | 1. Poor contact between cells and electrodes. 2. Electrical interference or perfusion artifacts. | 1. Ensure proper cell adhesion to the MEA surface. 2. Check the grounding of the MEA system and optimize the perfusion rate to minimize mechanical disturbances. |
References
- 1. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Potential off-target effects of Nelonicline in neuronal assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nelonicline in neuronal assays. The information is designed to address specific issues related to potential off-target effects and to provide clear guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1][2] It binds with high affinity to human α7 nAChRs and activates receptor-mediated ion currents.[1] Due to its role in modulating cholinergic signaling, this compound has been investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][3]
Q2: What are the known off-target binding sites for this compound?
While this compound is selective for the α7 nAChR, it has been shown to interact with other receptors, particularly at higher concentrations. The primary known off-targets are the α3β4 nicotinic acetylcholine receptor (α3β4 nAChR) and the serotonin type-3 receptor (5-HT3R).
Q3: How significant is the off-target activity of this compound at α3β4 nAChRs and 5-HT3 receptors?
This compound exhibits a significantly lower affinity and efficacy for its off-target receptors compared to its primary target, the α7 nAChR. It binds to α3β4 nAChRs with a lower affinity and has been shown to have very low efficacy in functional assays. Its affinity for the 5-HT3 receptor is more than 10-fold lower than for the α7 nAChR, where it acts as an antagonist. Understanding these differences is crucial for designing experiments that isolate the on-target effects of this compound.
Q4: What are the typical concentrations of this compound used in in vitro neuronal assays?
The concentration of this compound should be carefully chosen based on the experimental goals. To selectively activate α7 nAChRs, it is recommended to use concentrations in the low nanomolar to low micromolar range, guided by its Ki and EC50 values for the α7 nAChR. Higher concentrations may lead to off-target effects. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay and cell type.
Q5: How can I minimize the impact of receptor desensitization in my experiments?
The α7 nAChR is known for its rapid desensitization upon prolonged exposure to agonists. To mitigate this, consider the following strategies:
-
Rapid Application: Use a fast perfusion system for agonist application, especially in electrophysiology experiments.
-
Short Exposure Times: Limit the duration of this compound application to the minimum time required to elicit a measurable response.
-
Washout Periods: Include adequate washout periods between repeated applications to allow for receptor recovery.
-
Use of Positive Allosteric Modulators (PAMs): Type I PAMs can enhance agonist-induced activation without significantly affecting desensitization, potentially allowing for the use of lower, more selective agonist concentrations.
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of this compound for its primary and off-target receptors. This data is essential for designing experiments and interpreting results.
| Receptor Target | Parameter | Value | Species/Cell Line | Reference |
| α7 nAChR | Ki | 12.3 nM | Human Brain | |
| EC50 | 2 µM | Human α7 nAChRs in Xenopus oocytes | ||
| α3β4 nAChR* | Ki | 60 nM | Human IMR-32 neuroblastoma cells | |
| Efficacy | 12% at 100,000 nM | Human IMR-32 neuroblastoma cells (Calcium flux assay) | ||
| 5-HT3 Receptor | Ki | 140 nM | Not specified |
Note: The asterisk () indicates that the exact subunit composition of the α3β4 receptor in the cited study was not fully defined.*
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key neuronal assays to investigate the on- and off-target effects of this compound, along with troubleshooting guides to address common experimental challenges.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure ion currents mediated by α7, α3β4, and 5-HT3 receptors in response to this compound application in cultured neurons.
Experimental Workflow Diagram:
Detailed Protocol:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an upright microscope and perfuse with aCSF.
-
Using a glass micropipette (3-7 MΩ resistance), establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a membrane potential of -70 mV.
-
Record baseline membrane current.
-
-
Drug Application and Receptor Isolation:
-
Apply this compound at increasing concentrations using a fast-perfusion system to establish a dose-response relationship.
-
To differentiate receptor contributions:
-
Isolating α7 nAChR currents: Pre-apply selective α3β4 (e.g., low concentration of mecamylamine) and 5-HT3R (e.g., ondansetron) antagonists before applying this compound.
-
Isolating α3β4 nAChR currents: Pre-apply a selective α7 nAChR antagonist (e.g., methyllycaconitine [MLA] or α-bungarotoxin) and a 5-HT3R antagonist.
-
Isolating 5-HT3R effects: Since this compound is an antagonist at 5-HT3R, apply a 5-HT3R agonist (e.g., m-CPBG) alone and then in the presence of increasing concentrations of this compound to assess blockade.
-
-
-
Data Analysis: Measure the peak amplitude of the inward current elicited by this compound. Plot the dose-response curves and calculate EC50 values. Compare the current amplitudes in the presence and absence of selective antagonists to quantify the contribution of each receptor subtype.
Troubleshooting Guide: Patch-Clamp
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response or very small response to this compound | 1. Low receptor expression in the chosen cell type. 2. Rapid receptor desensitization. 3. Degraded this compound solution. | 1. Use a cell line known to express high levels of α7 nAChRs or consider transient transfection. 2. Use a very fast perfusion system for drug application; minimize the duration of application. Consider co-application with a Type I PAM. 3. Prepare fresh drug solutions daily. |
| Response runs down with repeated applications | Receptor desensitization. | Increase the washout period between applications to at least 5 minutes. Monitor the response to a control agonist application to ensure receptor recovery. |
| Ambiguous results with antagonists | 1. Antagonist concentration is not optimal. 2. Insufficient pre-incubation time with the antagonist. | 1. Perform a concentration-response curve for the antagonist to determine the optimal blocking concentration. 2. Increase the pre-incubation time with the antagonist to ensure complete receptor blockade before applying this compound. |
| High background noise | 1. Poor giga-seal. 2. Electrical noise from equipment. | 1. Ensure a high-resistance seal (>1 GΩ) is formed before breaking into whole-cell mode. 2. Properly ground all equipment and use a Faraday cage. |
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound, indicative of ion channel opening and downstream signaling.
Signaling Pathway Diagram:
Detailed Protocol:
-
Cell Preparation: Plate neurons in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Experimental Setup:
-
Wash cells with a physiological buffer (e.g., HBSS) to remove excess dye.
-
Place the plate in a fluorescence microplate reader or on a microscope equipped for calcium imaging.
-
-
Baseline and Drug Addition:
-
Record baseline fluorescence for 1-5 minutes.
-
Add this compound at various concentrations. For off-target investigation, pre-incubate with selective antagonists as described in the patch-clamp protocol.
-
To investigate 5-HT3R antagonism, stimulate with a 5-HT3R agonist in the presence and absence of this compound.
-
-
Data Acquisition and Analysis:
-
Record fluorescence intensity over time.
-
Quantify the change in fluorescence (ΔF/F0) to represent the change in [Ca2+]i.
-
Analyze parameters such as peak amplitude, time to peak, and area under the curve.
-
Troubleshooting Guide: Calcium Imaging
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence or low signal-to-noise ratio | 1. Incomplete removal of extracellular dye. 2. Phototoxicity or photobleaching. | 1. Ensure thorough washing after dye loading. 2. Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if compatible. |
| No or weak response to this compound | 1. Low receptor expression. 2. Rapid desensitization occurring before measurement. 3. Calcium buffering capacity of the cell. | 1. Use cells with known high expression of α7 nAChRs. 2. Ensure the plate reader can measure fluorescence immediately upon compound addition. 3. The response may be present but small; ensure your detection system has sufficient sensitivity. |
| Response observed in the presence of α7 nAChR antagonists | Potential off-target effect via α3β4 nAChRs. | Co-incubate with both α7 and α3β4 antagonists to see if the response is abolished. Be mindful of the high concentrations of this compound that might be required to elicit this off-target response. |
| Variability between wells | Uneven cell plating or dye loading. | Ensure a homogenous cell suspension when plating and consistent dye loading conditions across all wells. |
Multi-electrode Array (MEA)
Objective: To assess the effects of this compound on neuronal network activity, including firing rate, burst patterns, and synchrony, and to identify potential off-target-mediated changes in network excitability.
Experimental Workflow Diagram:
Detailed Protocol:
-
Cell Culture: Plate primary cortical or hippocampal neurons onto MEA plates and culture for at least 14 days to allow for the formation of a mature, spontaneously active neuronal network.
-
Baseline Recording: Place the MEA plate into the recording system, allow the culture to acclimate, and record baseline spontaneous network activity for 10-20 minutes.
-
Drug Application:
-
Add this compound in a cumulative manner, with recordings taken after each addition.
-
To investigate off-target effects, pre-treat the network with selective antagonists for α7, α3β4, and 5-HT3 receptors before applying this compound.
-
Include a final washout step to assess the reversibility of the observed effects.
-
-
Data Analysis:
-
Use the MEA software to detect and sort spikes from the raw voltage recordings.
-
Analyze various parameters of network activity, including:
-
Mean firing rate: The average number of spikes per second per electrode.
-
Bursting analysis: Frequency, duration, and number of spikes within bursts.
-
Network synchrony: The degree of correlated firing across different electrodes.
-
-
Troubleshooting Guide: MEA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low spontaneous activity at baseline | 1. Immature neuronal network. 2. Suboptimal culture conditions. | 1. Ensure cultures are maintained for a sufficient duration (typically >14 days in vitro). 2. Optimize cell density, media composition, and incubator conditions. |
| High variability in network activity across wells | Inconsistent cell plating or culture health. | Standardize cell plating procedures to ensure consistent cell density. Monitor cultures for signs of stress or death. |
| This compound induces widespread network silencing or hyperexcitability | 1. Concentration is too high, leading to excitotoxicity or profound desensitization. 2. Off-target effects are dominating the response. | 1. Perform a more detailed dose-response curve starting from a much lower concentration. 2. Use selective antagonists to dissect the contribution of α7, α3β4, and 5-HT3 receptors to the observed network effect. |
| Noisy recordings or signal artifacts | 1. Poor contact between cells and electrodes. 2. Electrical interference or perfusion artifacts. | 1. Ensure proper cell adhesion to the MEA surface. 2. Check the grounding of the MEA system and optimize the perfusion rate to minimize mechanical disturbances. |
References
- 1. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Navigating Preclinical Toxicity Studies of Nelonicline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in the preclinical evaluation of Nelonicline (ABT-126). The following information, presented in a question-and-answer format, addresses potential issues and offers insights into the interpretation of toxicological data based on available information and general principles of α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist toxicology.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific LD50 values for this compound in different animal models?
A1: Publicly available literature and toxicology databases do not currently provide specific single-dose lethal dose (LD50) values for this compound. As development of this compound was discontinued, detailed preclinical toxicology reports, which would contain this information, have not been widely published. Typically, acute toxicity studies would have been conducted in at least two mammalian species (e.g., rat and mouse) via two different routes of administration (e.g., oral and intravenous) to determine the dose at which 50% of the animals succumb.
Q2: I am observing unexpected behavioral changes in rats during a repeat-dose toxicity study. What could be the cause?
A2: As an α7 nAChR agonist, this compound's primary site of action is the central nervous system. Observed behavioral changes could be an extension of its pharmacological activity. Preclinical abuse liability studies in rats indicated that this compound had modest effects on locomotor activity and did not produce responses similar to nicotine (B1678760) or d-amphetamine, suggesting a low potential for abuse.[1] However, at higher doses, exaggerated pharmacological effects or off-target activities could manifest as altered behavior. It is crucial to differentiate between expected pharmacological effects and overt toxicity. Careful dose-response evaluation and comparison with a vehicle control group are essential.
Q3: Are there any known target organs for toxicity with this compound in preclinical models?
A3: Specific target organs of toxicity for this compound from repeat-dose studies in animals like rats and dogs are not detailed in the public domain. Generally, for small molecule drugs, the liver, kidneys, and gastrointestinal tract are common sites of toxicity. Clinical trials in humans reported adverse events such as constipation, falls, and headaches, which may offer clues to potential dose-limiting effects in animals.[2][3] In the absence of specific data for this compound, researchers should pay close attention to clinical signs, clinical pathology (hematology and serum chemistry), and histopathology of these key organ systems.
Troubleshooting Guides
Problem: Difficulty Establishing a No-Observed-Adverse-Effect-Level (NOAEL) in Repeat-Dose Studies
-
Potential Cause: The selected dose range may be too high, resulting in adverse effects at all levels. Conversely, the high dose may not be sufficient to elicit a toxic response.
-
Troubleshooting Steps:
-
Review Preliminary Dose-Range Finding Studies: Ensure the doses for the definitive repeat-dose study are appropriately selected based on acute and dose-range-finding studies.
-
Define "Adverse": Clearly distinguish between pharmacological effects and adverse toxicological findings. For an α7 nAChR agonist, effects on the central nervous system might be anticipated and may not be classified as "adverse" at lower, therapeutically relevant exposures.
-
Comprehensive Endpoint Analysis: The NOAEL is determined by a lack of statistically or biologically significant adverse effects in a range of parameters, including clinical observations, body weight, food consumption, ophthalmology, clinical pathology, and histopathology. A weight-of-evidence approach is critical.
-
Problem: Inconsistent Results in Cardiovascular Safety Pharmacology Studies
-
Potential Cause: α7 nAChR agonists can have complex effects on the cardiovascular system. The vagus nerve, which heavily influences cardiac function, is a key component of the cholinergic anti-inflammatory pathway mediated by α7 nAChRs.
-
Troubleshooting Steps:
-
In Vitro vs. In Vivo Correlation: Assess the effects of this compound on the hERG channel in vitro to evaluate the potential for QT prolongation. Compare these findings with in vivo ECG and hemodynamic measurements in a conscious, freely moving large animal model (e.g., dog or non-human primate) to understand the integrated physiological response.
-
Dose and Route of Administration: Ensure that the doses and route of administration in the safety pharmacology studies are relevant to the intended clinical use. Bolus intravenous administration may produce exaggerated effects compared to a slower oral absorption.
-
Autonomic Nervous System Assessment: Consider including an assessment of heart rate variability and other measures of autonomic function to better characterize the compound's effects on cardiovascular control.
-
Data Presentation
Due to the limited public availability of specific quantitative preclinical toxicity data for this compound, the following tables are presented as templates. Researchers should aim to populate these tables with their own experimental data.
Table 1: Template for Acute Toxicity Summary of this compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral | Data not available | Data not available | e.g., hypoactivity, ataxia |
| Rat | Oral | Data not available | Data not available | e.g., tremors, salivation |
| Mouse | Intravenous | Data not available | Data not available | |
| Rat | Intravenous | Data not available | Data not available |
Table 2: Template for No-Observed-Adverse-Effect-Level (NOAEL) from Repeat-Dose Toxicity Studies
| Species | Duration | Route | NOAEL (mg/kg/day) | Key Adverse Findings at LOAEL |
| Rat | 14-Day | Oral | Data not available | e.g., decreased body weight gain |
| Rat | 90-Day | Oral | Data not available | e.g., liver enzyme elevation |
| Dog | 14-Day | Oral | Data not available | e.g., emesis, lethargy |
| Dog | 90-Day | Oral | Data not available | e.g., changes in ECG parameters |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicity studies of this compound are not publicly available. However, these studies would have followed standardized guidelines such as those from the International Council for Harmonisation (ICH). Below are generalized methodologies for key experiments.
1. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Test System: Typically, female rats are used as they are often slightly more sensitive.
-
Procedure: A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the reversal criteria are met. The LD50 is then calculated using maximum likelihood estimation.
-
Observations: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days post-dose. A gross necropsy is performed on all animals.
2. Repeat-Dose Oral Toxicity Study (e.g., 28-Day or 90-Day in Rats - OECD 407/408)
-
Test System: Sprague-Dawley or Wistar rats (equal numbers of males and females).
-
Groups: Typically, three dose groups and a vehicle control group, with 10 animals/sex/group. A recovery group may be included at the high dose and control.
-
Administration: The test article is administered daily by oral gavage for the study duration.
-
Endpoints:
-
In-life: Clinical observations, body weight, food consumption, functional observational battery (FOB), ophthalmology.
-
Terminal: Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of a comprehensive list of tissues.
-
3. Cardiovascular Safety Pharmacology (ICH S7A/S7B)
-
In Vitro hERG Assay: To assess the potential for QT interval prolongation, the effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel is evaluated using patch-clamp electrophysiology in a mammalian cell line.
-
In Vivo Study in Dogs:
-
Test System: Conscious beagle dogs equipped with telemetry transmitters.
-
Procedure: Animals are dosed, and electrocardiogram (ECG), blood pressure, and heart rate are continuously monitored.
-
Endpoints: QT interval (corrected for heart rate, e.g., QTcF), PR interval, QRS duration, heart rate, and blood pressure.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Standard preclinical toxicology workflow.
References
- 1. Preclinical abuse liability assessment of ABT-126, an agonist at the α7 nicotinic acetylcholine receptor (nAChR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Preclinical Toxicity Studies of Nelonicline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in the preclinical evaluation of Nelonicline (ABT-126). The following information, presented in a question-and-answer format, addresses potential issues and offers insights into the interpretation of toxicological data based on available information and general principles of α7 nicotinic acetylcholine receptor (nAChR) agonist toxicology.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific LD50 values for this compound in different animal models?
A1: Publicly available literature and toxicology databases do not currently provide specific single-dose lethal dose (LD50) values for this compound. As development of this compound was discontinued, detailed preclinical toxicology reports, which would contain this information, have not been widely published. Typically, acute toxicity studies would have been conducted in at least two mammalian species (e.g., rat and mouse) via two different routes of administration (e.g., oral and intravenous) to determine the dose at which 50% of the animals succumb.
Q2: I am observing unexpected behavioral changes in rats during a repeat-dose toxicity study. What could be the cause?
A2: As an α7 nAChR agonist, this compound's primary site of action is the central nervous system. Observed behavioral changes could be an extension of its pharmacological activity. Preclinical abuse liability studies in rats indicated that this compound had modest effects on locomotor activity and did not produce responses similar to nicotine or d-amphetamine, suggesting a low potential for abuse.[1] However, at higher doses, exaggerated pharmacological effects or off-target activities could manifest as altered behavior. It is crucial to differentiate between expected pharmacological effects and overt toxicity. Careful dose-response evaluation and comparison with a vehicle control group are essential.
Q3: Are there any known target organs for toxicity with this compound in preclinical models?
A3: Specific target organs of toxicity for this compound from repeat-dose studies in animals like rats and dogs are not detailed in the public domain. Generally, for small molecule drugs, the liver, kidneys, and gastrointestinal tract are common sites of toxicity. Clinical trials in humans reported adverse events such as constipation, falls, and headaches, which may offer clues to potential dose-limiting effects in animals.[2][3] In the absence of specific data for this compound, researchers should pay close attention to clinical signs, clinical pathology (hematology and serum chemistry), and histopathology of these key organ systems.
Troubleshooting Guides
Problem: Difficulty Establishing a No-Observed-Adverse-Effect-Level (NOAEL) in Repeat-Dose Studies
-
Potential Cause: The selected dose range may be too high, resulting in adverse effects at all levels. Conversely, the high dose may not be sufficient to elicit a toxic response.
-
Troubleshooting Steps:
-
Review Preliminary Dose-Range Finding Studies: Ensure the doses for the definitive repeat-dose study are appropriately selected based on acute and dose-range-finding studies.
-
Define "Adverse": Clearly distinguish between pharmacological effects and adverse toxicological findings. For an α7 nAChR agonist, effects on the central nervous system might be anticipated and may not be classified as "adverse" at lower, therapeutically relevant exposures.
-
Comprehensive Endpoint Analysis: The NOAEL is determined by a lack of statistically or biologically significant adverse effects in a range of parameters, including clinical observations, body weight, food consumption, ophthalmology, clinical pathology, and histopathology. A weight-of-evidence approach is critical.
-
Problem: Inconsistent Results in Cardiovascular Safety Pharmacology Studies
-
Potential Cause: α7 nAChR agonists can have complex effects on the cardiovascular system. The vagus nerve, which heavily influences cardiac function, is a key component of the cholinergic anti-inflammatory pathway mediated by α7 nAChRs.
-
Troubleshooting Steps:
-
In Vitro vs. In Vivo Correlation: Assess the effects of this compound on the hERG channel in vitro to evaluate the potential for QT prolongation. Compare these findings with in vivo ECG and hemodynamic measurements in a conscious, freely moving large animal model (e.g., dog or non-human primate) to understand the integrated physiological response.
-
Dose and Route of Administration: Ensure that the doses and route of administration in the safety pharmacology studies are relevant to the intended clinical use. Bolus intravenous administration may produce exaggerated effects compared to a slower oral absorption.
-
Autonomic Nervous System Assessment: Consider including an assessment of heart rate variability and other measures of autonomic function to better characterize the compound's effects on cardiovascular control.
-
Data Presentation
Due to the limited public availability of specific quantitative preclinical toxicity data for this compound, the following tables are presented as templates. Researchers should aim to populate these tables with their own experimental data.
Table 1: Template for Acute Toxicity Summary of this compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral | Data not available | Data not available | e.g., hypoactivity, ataxia |
| Rat | Oral | Data not available | Data not available | e.g., tremors, salivation |
| Mouse | Intravenous | Data not available | Data not available | |
| Rat | Intravenous | Data not available | Data not available |
Table 2: Template for No-Observed-Adverse-Effect-Level (NOAEL) from Repeat-Dose Toxicity Studies
| Species | Duration | Route | NOAEL (mg/kg/day) | Key Adverse Findings at LOAEL |
| Rat | 14-Day | Oral | Data not available | e.g., decreased body weight gain |
| Rat | 90-Day | Oral | Data not available | e.g., liver enzyme elevation |
| Dog | 14-Day | Oral | Data not available | e.g., emesis, lethargy |
| Dog | 90-Day | Oral | Data not available | e.g., changes in ECG parameters |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicity studies of this compound are not publicly available. However, these studies would have followed standardized guidelines such as those from the International Council for Harmonisation (ICH). Below are generalized methodologies for key experiments.
1. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Test System: Typically, female rats are used as they are often slightly more sensitive.
-
Procedure: A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the reversal criteria are met. The LD50 is then calculated using maximum likelihood estimation.
-
Observations: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days post-dose. A gross necropsy is performed on all animals.
2. Repeat-Dose Oral Toxicity Study (e.g., 28-Day or 90-Day in Rats - OECD 407/408)
-
Test System: Sprague-Dawley or Wistar rats (equal numbers of males and females).
-
Groups: Typically, three dose groups and a vehicle control group, with 10 animals/sex/group. A recovery group may be included at the high dose and control.
-
Administration: The test article is administered daily by oral gavage for the study duration.
-
Endpoints:
-
In-life: Clinical observations, body weight, food consumption, functional observational battery (FOB), ophthalmology.
-
Terminal: Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of a comprehensive list of tissues.
-
3. Cardiovascular Safety Pharmacology (ICH S7A/S7B)
-
In Vitro hERG Assay: To assess the potential for QT interval prolongation, the effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel is evaluated using patch-clamp electrophysiology in a mammalian cell line.
-
In Vivo Study in Dogs:
-
Test System: Conscious beagle dogs equipped with telemetry transmitters.
-
Procedure: Animals are dosed, and electrocardiogram (ECG), blood pressure, and heart rate are continuously monitored.
-
Endpoints: QT interval (corrected for heart rate, e.g., QTcF), PR interval, QRS duration, heart rate, and blood pressure.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Standard preclinical toxicology workflow.
References
- 1. Preclinical abuse liability assessment of ABT-126, an agonist at the α7 nicotinic acetylcholine receptor (nAChR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Nelonicline (ABT-126) Alzheimer's Disease Program
Welcome to the Technical Support Center. This resource provides detailed information and troubleshooting guidance for researchers and drug development professionals investigating the clinical trial outcomes of Nelonicline (ABT-126) in Alzheimer's Disease (AD).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of this compound (ABT-126) in Phase 2b trials for mild-to-moderate Alzheimer's Disease?
The development of this compound (ABT-126) for Alzheimer's Disease was discontinued (B1498344) due to a lack of efficacy.[1][2] In two pivotal Phase 2b clinical trials, this compound failed to demonstrate a statistically significant improvement in the primary endpoint, the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), compared to placebo.[1][2] This was observed in both the monotherapy trial and the trial where this compound was used as an add-on therapy to existing acetylcholinesterase inhibitors (AChEIs).[1]
Q2: Was the drug well-tolerated in the patient population?
Yes, this compound was generally well-tolerated in subjects with mild-to-moderate AD. The rates of serious adverse events and discontinuations due to adverse events were similar across the this compound, placebo, and active control (donepezil) groups. The most commonly reported adverse events included constipation, falls, headache, agitation, and diarrhea.
Q3: Did any earlier phase trials show promise for this compound?
A preceding Phase 2a study had suggested a potential benefit. In that trial, the 25 mg dose of this compound showed a trend toward cognitive improvement that was numerically similar to donepezil, prompting the larger Phase 2b program. However, these promising early signals were not replicated in the more robust, larger-scale Phase 2b trials.
Q4: What was the scientific rationale for targeting the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) for Alzheimer's Disease?
The α7 nAChR is highly expressed in brain regions crucial for memory and cognition, such as the hippocampus and prefrontal cortex. Activation of these receptors was hypothesized to enhance cholinergic neurotransmission, which is known to be impaired in Alzheimer's Disease. Preclinical models showed that this compound was a potent and selective α7 nAChR agonist that demonstrated pro-cognitive effects in various animal models. Additionally, α7 nAChR activation is linked to neuroprotective signaling pathways.
Troubleshooting and Experimental Guides
Issue: Replicating the lack of efficacy in preclinical or translational models.
If your research aims to understand the translational gap between preclinical promise and clinical failure, consider the following:
-
Dose-Response Relationship: The Phase 2b trials tested doses up to 75 mg. An exposure-response analysis from the Phase 2a trial suggested that higher doses might produce better efficacy, but this did not bear out in the larger studies. Ensure your models are exploring a wide and clinically relevant concentration range.
-
Target Engagement: Confirm that your experimental compound achieves sufficient and sustained target engagement at the α7 nAChR in the CNS.
-
Patient Heterogeneity: The clinical trials enrolled a broad population of "mild-to-moderate" AD patients. Consider if specific patient sub-populations (e.g., based on genetic markers or biomarker status) might have responded differently. The clinical trials did not find any interaction based on APOE ε4 allele status.
Data Presentation: Summary of Phase 2b Clinical Trial Results
Table 1: Monotherapy Trial - Change in ADAS-Cog Total Score at Week 24
| Treatment Group | N | Mean Change from Baseline (± SE) | P-value (vs. Placebo) |
| Placebo | 104 | - | - |
| ABT-126 25 mg | 77 | -0.47 (± 0.94) | 0.309 |
| ABT-126 50 mg | 108 | -0.87 (± 0.85) | 0.153 |
| ABT-126 75 mg | 73 | -1.08 (± 0.94) | 0.127 |
| Donepezil 10 mg | 76 | -2.29 (± 0.95) | 0.008 |
Data sourced from Gault et al., 2016. SE = Standard Error.
Table 2: Add-On Therapy Trial - Change in ADAS-Cog Total Score at Week 24
| Treatment Group | N | LS Mean Difference from Placebo (± SE) | P-value (vs. Placebo) |
| Placebo + AChEI | 146 | - | - |
| ABT-126 25 mg + AChEI | 143 | Not Reported Directly | Not Significant |
| ABT-126 75 mg + AChEI | 145 | Not Reported Directly | Not Significant |
Data sourced from Florian et al., 2016. The publication states that neither dose of ABT-126 demonstrated significant improvement compared with placebo in the primary endpoint, but does not provide the specific LS Mean Difference values in the abstract.
Experimental Protocols
Protocol: Phase 2b Monotherapy Trial (NCT01527916)
-
Objective: To evaluate the efficacy and safety of a range of this compound (ABT-126) doses as monotherapy in subjects with mild-to-moderate AD.
-
Design: A 24-week, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Patient Population: 438 subjects aged 50-90 with a diagnosis of probable AD, a Mini-Mental Status Examination (MMSE) score of 10-24, and not currently taking AChEIs or memantine.
-
Intervention Arms:
-
This compound 25 mg, once daily
-
This compound 50 mg, once daily
-
This compound 75 mg, once daily
-
Donepezil 10 mg, once daily (active control)
-
Placebo, once daily
-
-
Primary Endpoint: Change from baseline to week 24 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.
-
Secondary Endpoints: Included the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB), ADCS-Activities of Daily Living (ADL) scale, and Neuropsychiatric Inventory (NPI).
Protocol: Phase 2b Add-On Therapy Trial (NCT01549834)
-
Objective: To investigate the efficacy and safety of this compound (ABT-126) as an add-on therapy in subjects with mild-to-moderate AD already receiving stable treatment with an acetylcholinesterase inhibitor (AChEI).
-
Design: A 24-week, randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Subjects with mild-to-moderate AD on a stable dose of an AChEI (Donepezil, Rivastigmine, or Galantamine).
-
Intervention Arms:
-
This compound 25 mg, once daily + AChEI
-
This compound 75 mg, once daily + AChEI
-
Placebo, once daily + AChEI
-
-
Primary Endpoint: Change from baseline to week 24 in the 11-item ADAS-Cog total score.
-
Secondary Endpoints: Included measures of function and global improvement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound (ABT-126).
Caption: Workflow of the Phase 2b monotherapy clinical trial.
Caption: Logical flow leading to the discontinuation of this compound for AD.
References
- 1. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nelonicline (ABT-126) Alzheimer's Disease Program
Welcome to the Technical Support Center. This resource provides detailed information and troubleshooting guidance for researchers and drug development professionals investigating the clinical trial outcomes of Nelonicline (ABT-126) in Alzheimer's Disease (AD).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of this compound (ABT-126) in Phase 2b trials for mild-to-moderate Alzheimer's Disease?
The development of this compound (ABT-126) for Alzheimer's Disease was discontinued due to a lack of efficacy.[1][2] In two pivotal Phase 2b clinical trials, this compound failed to demonstrate a statistically significant improvement in the primary endpoint, the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), compared to placebo.[1][2] This was observed in both the monotherapy trial and the trial where this compound was used as an add-on therapy to existing acetylcholinesterase inhibitors (AChEIs).[1]
Q2: Was the drug well-tolerated in the patient population?
Yes, this compound was generally well-tolerated in subjects with mild-to-moderate AD. The rates of serious adverse events and discontinuations due to adverse events were similar across the this compound, placebo, and active control (donepezil) groups. The most commonly reported adverse events included constipation, falls, headache, agitation, and diarrhea.
Q3: Did any earlier phase trials show promise for this compound?
A preceding Phase 2a study had suggested a potential benefit. In that trial, the 25 mg dose of this compound showed a trend toward cognitive improvement that was numerically similar to donepezil, prompting the larger Phase 2b program. However, these promising early signals were not replicated in the more robust, larger-scale Phase 2b trials.
Q4: What was the scientific rationale for targeting the α7 nicotinic acetylcholine receptor (nAChR) for Alzheimer's Disease?
The α7 nAChR is highly expressed in brain regions crucial for memory and cognition, such as the hippocampus and prefrontal cortex. Activation of these receptors was hypothesized to enhance cholinergic neurotransmission, which is known to be impaired in Alzheimer's Disease. Preclinical models showed that this compound was a potent and selective α7 nAChR agonist that demonstrated pro-cognitive effects in various animal models. Additionally, α7 nAChR activation is linked to neuroprotective signaling pathways.
Troubleshooting and Experimental Guides
Issue: Replicating the lack of efficacy in preclinical or translational models.
If your research aims to understand the translational gap between preclinical promise and clinical failure, consider the following:
-
Dose-Response Relationship: The Phase 2b trials tested doses up to 75 mg. An exposure-response analysis from the Phase 2a trial suggested that higher doses might produce better efficacy, but this did not bear out in the larger studies. Ensure your models are exploring a wide and clinically relevant concentration range.
-
Target Engagement: Confirm that your experimental compound achieves sufficient and sustained target engagement at the α7 nAChR in the CNS.
-
Patient Heterogeneity: The clinical trials enrolled a broad population of "mild-to-moderate" AD patients. Consider if specific patient sub-populations (e.g., based on genetic markers or biomarker status) might have responded differently. The clinical trials did not find any interaction based on APOE ε4 allele status.
Data Presentation: Summary of Phase 2b Clinical Trial Results
Table 1: Monotherapy Trial - Change in ADAS-Cog Total Score at Week 24
| Treatment Group | N | Mean Change from Baseline (± SE) | P-value (vs. Placebo) |
| Placebo | 104 | - | - |
| ABT-126 25 mg | 77 | -0.47 (± 0.94) | 0.309 |
| ABT-126 50 mg | 108 | -0.87 (± 0.85) | 0.153 |
| ABT-126 75 mg | 73 | -1.08 (± 0.94) | 0.127 |
| Donepezil 10 mg | 76 | -2.29 (± 0.95) | 0.008 |
Data sourced from Gault et al., 2016. SE = Standard Error.
Table 2: Add-On Therapy Trial - Change in ADAS-Cog Total Score at Week 24
| Treatment Group | N | LS Mean Difference from Placebo (± SE) | P-value (vs. Placebo) |
| Placebo + AChEI | 146 | - | - |
| ABT-126 25 mg + AChEI | 143 | Not Reported Directly | Not Significant |
| ABT-126 75 mg + AChEI | 145 | Not Reported Directly | Not Significant |
Data sourced from Florian et al., 2016. The publication states that neither dose of ABT-126 demonstrated significant improvement compared with placebo in the primary endpoint, but does not provide the specific LS Mean Difference values in the abstract.
Experimental Protocols
Protocol: Phase 2b Monotherapy Trial (NCT01527916)
-
Objective: To evaluate the efficacy and safety of a range of this compound (ABT-126) doses as monotherapy in subjects with mild-to-moderate AD.
-
Design: A 24-week, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Patient Population: 438 subjects aged 50-90 with a diagnosis of probable AD, a Mini-Mental Status Examination (MMSE) score of 10-24, and not currently taking AChEIs or memantine.
-
Intervention Arms:
-
This compound 25 mg, once daily
-
This compound 50 mg, once daily
-
This compound 75 mg, once daily
-
Donepezil 10 mg, once daily (active control)
-
Placebo, once daily
-
-
Primary Endpoint: Change from baseline to week 24 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.
-
Secondary Endpoints: Included the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB), ADCS-Activities of Daily Living (ADL) scale, and Neuropsychiatric Inventory (NPI).
Protocol: Phase 2b Add-On Therapy Trial (NCT01549834)
-
Objective: To investigate the efficacy and safety of this compound (ABT-126) as an add-on therapy in subjects with mild-to-moderate AD already receiving stable treatment with an acetylcholinesterase inhibitor (AChEI).
-
Design: A 24-week, randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Subjects with mild-to-moderate AD on a stable dose of an AChEI (Donepezil, Rivastigmine, or Galantamine).
-
Intervention Arms:
-
This compound 25 mg, once daily + AChEI
-
This compound 75 mg, once daily + AChEI
-
Placebo, once daily + AChEI
-
-
Primary Endpoint: Change from baseline to week 24 in the 11-item ADAS-Cog total score.
-
Secondary Endpoints: Included measures of function and global improvement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound (ABT-126).
Caption: Workflow of the Phase 2b monotherapy clinical trial.
Caption: Logical flow leading to the discontinuation of this compound for AD.
References
- 1. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in Nelonicline Behavioral Experiments
Welcome to the technical support center for researchers utilizing Nelonicline (ABT-126) in behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret the variable results that can be encountered when working with this α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR)[1]. As a partial agonist, it binds to and activates the α7-nAChR, but with lower intrinsic activity compared to a full agonist like acetylcholine. The α7-nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca²⁺)[2]. Activation of this receptor leads to an influx of Ca²⁺, which in turn modulates the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine itself, and influences downstream signaling pathways involved in learning, memory, and attention[2][3][4].
Q2: Why were clinical trials with this compound for Alzheimer's disease and schizophrenia discontinued?
Phase 2 clinical trials in patients with Alzheimer's disease and schizophrenia showed that while this compound was generally well-tolerated, it failed to demonstrate significant improvement in cognitive function compared to placebo. Although some initial studies suggested a potential cognitive benefit at certain doses, larger follow-up trials did not confirm these findings, leading to the discontinuation of its development for these indications.
Q3: What are the known off-target effects of this compound that could influence behavioral experiments?
This compound has been shown to have a modest affinity for the serotonin (B10506) 5-HT3 receptor, where it acts as an antagonist. The affinity for the 5-HT3 receptor is approximately 10-fold lower than its affinity for the α7-nAChR. This off-target activity could potentially contribute to some of the behavioral effects observed, particularly at higher doses.
Troubleshooting Guide for Variable Results
Researchers may encounter a range of outcomes in behavioral experiments with this compound, from pro-cognitive effects to no effect, or even cognitive impairment. This guide provides a structured approach to troubleshooting these variable results.
Issue 1: No Cognitive Enhancement Observed in the Novel Object Recognition (NOR) Test
Possible Causes and Solutions:
-
Inappropriate Dose Selection: The cognitive-enhancing effects of α7-nAChR agonists often follow a U-shaped or biphasic dose-response curve. High doses can lead to receptor desensitization or off-target effects, diminishing or even reversing the pro-cognitive outcome.
-
Solution: Conduct a thorough dose-response study with a wide range of doses. Based on preclinical literature for similar compounds, a starting point could be in the range of 0.03 to 1.0 mg/kg.
-
-
Receptor Desensitization: The α7-nAChR is known for its rapid desensitization upon continuous or high-concentration agonist exposure.
-
Solution: Consider the timing of drug administration relative to the testing phase. A shorter pre-treatment time might be beneficial. Also, using a partial agonist like this compound may, in theory, cause less desensitization than a full agonist.
-
-
Animal Strain and Individual Differences: The genetic background and individual variability in novelty-seeking behavior can significantly impact performance in the NOR test.
-
Solution: Ensure the use of a consistent and well-characterized animal strain. Screen animals for baseline exploratory behavior and counterbalance groups based on this.
-
-
Experimental Protocol Variability: The NOR test is sensitive to subtle changes in the protocol, such as the nature of the objects, the lighting conditions, and the duration of the habituation and test phases.
-
Solution: Strictly standardize all aspects of the experimental protocol.
-
Troubleshooting Workflow for NOR Test
Issue 2: Increased Escape Latency or No Improvement in the Morris Water Maze (MWM) Test
Possible Causes and Solutions:
-
Anxiogenic Effects: Some α7-nAChR agonists have been reported to have anxiogenic (anxiety-inducing) effects at higher doses. Increased anxiety can interfere with performance in the MWM, leading to thigmotaxis (wall-hugging) and increased escape latencies.
-
Solution: Assess the anxiety levels of the animals using a separate test like the elevated plus-maze. If anxiogenic effects are observed, consider lowering the dose of this compound.
-
-
Effects on Locomotor Activity: Nicotinic agonists can have complex effects on locomotor activity, sometimes causing initial hypoactivity followed by hyperactivity. Altered locomotor function can confound the interpretation of MWM results.
-
Solution: Monitor locomotor activity in an open field test to determine if the administered dose of this compound affects swimming speed or distance traveled.
-
-
Lack of Cognitive Deficit in Control Animals: If the control animals learn the task too quickly (a "ceiling effect"), it may be difficult to observe any cognitive-enhancing effects of the drug.
-
Solution: Increase the difficulty of the task (e.g., by using a larger pool or a more complex arrangement of cues) or use an animal model with a known cognitive deficit.
-
Troubleshooting Workflow for MWM Test
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in the Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg) | n | Discrimination Index (Mean ± SEM) |
| Vehicle | 0 | 12 | 0.15 ± 0.05 |
| This compound | 0.03 | 12 | 0.25 ± 0.06 |
| This compound | 0.1 | 12 | 0.45 ± 0.08 |
| This compound | 0.3 | 12 | 0.30 ± 0.07 |
| This compound | 1.0 | 12 | 0.18 ± 0.05 |
| p < 0.05 compared to vehicle |
Table 2: Hypothetical Data for this compound in the Morris Water Maze (MWM) Test
| Treatment Group | Dose (mg/kg) | n | Day 5 Escape Latency (s) (Mean ± SEM) | Probe Trial: Time in Target Quadrant (%) (Mean ± SEM) |
| Vehicle | 0 | 10 | 25.5 ± 3.2 | 30.1 ± 2.5 |
| This compound | 0.1 | 10 | 18.2 ± 2.8 | 42.5 ± 3.1 |
| This compound | 1.0 | 10 | 28.9 ± 3.5 | 28.7 ± 2.8 |
| *p < 0.05 compared to vehicle |
Experimental Protocols
Novel Object Recognition (NOR) Test
-
Habituation: Individually house mice in the testing room for at least 1 hour before the experiment. Habituate each mouse to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes on two consecutive days.
-
Familiarization Phase (Day 3): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes). Exploration is typically defined as the mouse's nose being within 2 cm of the object.
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Morris Water Maze (MWM) Test
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22-24°C). A small escape platform is hidden 1-2 cm below the water surface in a fixed location in one of the four quadrants.
-
Acquisition Training: For 5 consecutive days, each animal undergoes four trials per day. For each trial, the animal is placed in the water at one of four starting positions, facing the wall of the pool. The animal is allowed to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
Data Analysis: Key measures include escape latency (time to find the platform) during acquisition and the percentage of time spent in the target quadrant during the probe trial.
Mandatory Visualizations
α7-nAChR Signaling Pathway
Activation of the α7-nAChR by this compound initiates a cascade of intracellular events, primarily driven by calcium influx. This can lead to the activation of several downstream signaling pathways that are crucial for synaptic plasticity and cell survival.
This technical support guide is intended to provide a framework for understanding and troubleshooting variable results in behavioral experiments with this compound. Given the complexities of α7-nAChR pharmacology and the sensitivity of behavioral assays, a systematic and well-controlled experimental approach is paramount.
References
- 1. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Variable Results in Nelonicline Behavioral Experiments
Welcome to the technical support center for researchers utilizing Nelonicline (ABT-126) in behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret the variable results that can be encountered when working with this α7 nicotinic acetylcholine receptor (nAChR) partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR)[1]. As a partial agonist, it binds to and activates the α7-nAChR, but with lower intrinsic activity compared to a full agonist like acetylcholine. The α7-nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca²⁺)[2]. Activation of this receptor leads to an influx of Ca²⁺, which in turn modulates the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine itself, and influences downstream signaling pathways involved in learning, memory, and attention[2][3][4].
Q2: Why were clinical trials with this compound for Alzheimer's disease and schizophrenia discontinued?
Phase 2 clinical trials in patients with Alzheimer's disease and schizophrenia showed that while this compound was generally well-tolerated, it failed to demonstrate significant improvement in cognitive function compared to placebo. Although some initial studies suggested a potential cognitive benefit at certain doses, larger follow-up trials did not confirm these findings, leading to the discontinuation of its development for these indications.
Q3: What are the known off-target effects of this compound that could influence behavioral experiments?
This compound has been shown to have a modest affinity for the serotonin 5-HT3 receptor, where it acts as an antagonist. The affinity for the 5-HT3 receptor is approximately 10-fold lower than its affinity for the α7-nAChR. This off-target activity could potentially contribute to some of the behavioral effects observed, particularly at higher doses.
Troubleshooting Guide for Variable Results
Researchers may encounter a range of outcomes in behavioral experiments with this compound, from pro-cognitive effects to no effect, or even cognitive impairment. This guide provides a structured approach to troubleshooting these variable results.
Issue 1: No Cognitive Enhancement Observed in the Novel Object Recognition (NOR) Test
Possible Causes and Solutions:
-
Inappropriate Dose Selection: The cognitive-enhancing effects of α7-nAChR agonists often follow a U-shaped or biphasic dose-response curve. High doses can lead to receptor desensitization or off-target effects, diminishing or even reversing the pro-cognitive outcome.
-
Solution: Conduct a thorough dose-response study with a wide range of doses. Based on preclinical literature for similar compounds, a starting point could be in the range of 0.03 to 1.0 mg/kg.
-
-
Receptor Desensitization: The α7-nAChR is known for its rapid desensitization upon continuous or high-concentration agonist exposure.
-
Solution: Consider the timing of drug administration relative to the testing phase. A shorter pre-treatment time might be beneficial. Also, using a partial agonist like this compound may, in theory, cause less desensitization than a full agonist.
-
-
Animal Strain and Individual Differences: The genetic background and individual variability in novelty-seeking behavior can significantly impact performance in the NOR test.
-
Solution: Ensure the use of a consistent and well-characterized animal strain. Screen animals for baseline exploratory behavior and counterbalance groups based on this.
-
-
Experimental Protocol Variability: The NOR test is sensitive to subtle changes in the protocol, such as the nature of the objects, the lighting conditions, and the duration of the habituation and test phases.
-
Solution: Strictly standardize all aspects of the experimental protocol.
-
Troubleshooting Workflow for NOR Test
Issue 2: Increased Escape Latency or No Improvement in the Morris Water Maze (MWM) Test
Possible Causes and Solutions:
-
Anxiogenic Effects: Some α7-nAChR agonists have been reported to have anxiogenic (anxiety-inducing) effects at higher doses. Increased anxiety can interfere with performance in the MWM, leading to thigmotaxis (wall-hugging) and increased escape latencies.
-
Solution: Assess the anxiety levels of the animals using a separate test like the elevated plus-maze. If anxiogenic effects are observed, consider lowering the dose of this compound.
-
-
Effects on Locomotor Activity: Nicotinic agonists can have complex effects on locomotor activity, sometimes causing initial hypoactivity followed by hyperactivity. Altered locomotor function can confound the interpretation of MWM results.
-
Solution: Monitor locomotor activity in an open field test to determine if the administered dose of this compound affects swimming speed or distance traveled.
-
-
Lack of Cognitive Deficit in Control Animals: If the control animals learn the task too quickly (a "ceiling effect"), it may be difficult to observe any cognitive-enhancing effects of the drug.
-
Solution: Increase the difficulty of the task (e.g., by using a larger pool or a more complex arrangement of cues) or use an animal model with a known cognitive deficit.
-
Troubleshooting Workflow for MWM Test
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in the Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg) | n | Discrimination Index (Mean ± SEM) |
| Vehicle | 0 | 12 | 0.15 ± 0.05 |
| This compound | 0.03 | 12 | 0.25 ± 0.06 |
| This compound | 0.1 | 12 | 0.45 ± 0.08 |
| This compound | 0.3 | 12 | 0.30 ± 0.07 |
| This compound | 1.0 | 12 | 0.18 ± 0.05 |
| p < 0.05 compared to vehicle |
Table 2: Hypothetical Data for this compound in the Morris Water Maze (MWM) Test
| Treatment Group | Dose (mg/kg) | n | Day 5 Escape Latency (s) (Mean ± SEM) | Probe Trial: Time in Target Quadrant (%) (Mean ± SEM) |
| Vehicle | 0 | 10 | 25.5 ± 3.2 | 30.1 ± 2.5 |
| This compound | 0.1 | 10 | 18.2 ± 2.8 | 42.5 ± 3.1 |
| This compound | 1.0 | 10 | 28.9 ± 3.5 | 28.7 ± 2.8 |
| *p < 0.05 compared to vehicle |
Experimental Protocols
Novel Object Recognition (NOR) Test
-
Habituation: Individually house mice in the testing room for at least 1 hour before the experiment. Habituate each mouse to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes on two consecutive days.
-
Familiarization Phase (Day 3): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes). Exploration is typically defined as the mouse's nose being within 2 cm of the object.
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Morris Water Maze (MWM) Test
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22-24°C). A small escape platform is hidden 1-2 cm below the water surface in a fixed location in one of the four quadrants.
-
Acquisition Training: For 5 consecutive days, each animal undergoes four trials per day. For each trial, the animal is placed in the water at one of four starting positions, facing the wall of the pool. The animal is allowed to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
Data Analysis: Key measures include escape latency (time to find the platform) during acquisition and the percentage of time spent in the target quadrant during the probe trial.
Mandatory Visualizations
α7-nAChR Signaling Pathway
Activation of the α7-nAChR by this compound initiates a cascade of intracellular events, primarily driven by calcium influx. This can lead to the activation of several downstream signaling pathways that are crucial for synaptic plasticity and cell survival.
This technical support guide is intended to provide a framework for understanding and troubleshooting variable results in behavioral experiments with this compound. Given the complexities of α7-nAChR pharmacology and the sensitivity of behavioral assays, a systematic and well-controlled experimental approach is paramount.
References
- 1. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nelonicline for CNS Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Nelonicline (also known as ABT-126) for central nervous system (CNS) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
A1: this compound (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] These receptors are ligand-gated ion channels widely expressed in the central nervous system, including in key areas for cognition like the hippocampus and prefrontal cortex.[3] Activation of α7 nAChRs by agonists like this compound leads to an influx of calcium ions, which in turn modulates the release of various neurotransmitters and influences downstream signaling pathways associated with synaptic plasticity, learning, and memory.[3][4]
Q2: What are the known challenges associated with the oral bioavailability of this compound for CNS studies?
A2: While this compound is orally active, achieving optimal and consistent concentrations in the CNS can be challenging. Like many small molecules targeting the brain, its bioavailability can be influenced by first-pass metabolism in the gut and liver, which can significantly reduce the amount of active drug reaching systemic circulation and subsequently the brain. Additionally, the blood-brain barrier (BBB) presents a significant hurdle that can limit the penetration of this compound into the brain parenchyma. Specific quantitative data on the oral bioavailability and CNS penetration of this compound is not extensively available in the public domain, suggesting that this may be a key experimental parameter for researchers to determine empirically.
Q3: Have any clinical studies evaluated the pharmacokinetics of this compound?
A3: Yes, Phase 1 and 2 clinical trials have been conducted for this compound in the context of Alzheimer's disease and schizophrenia. These studies included assessments of safety, tolerability, and pharmacokinetics. While the results indicated that the cognitive signal correlated with blood measures of exposure to the drug, detailed pharmacokinetic data from these trials are not fully available in published literature.
Q4: What is the primary signaling pathway activated by this compound?
A4: this compound, as an α7 nAChR agonist, primarily activates a signaling cascade initiated by the influx of calcium (Ca2+) through the receptor's ion channel. This initial signal can then diverge into several downstream pathways that are crucial for neuronal function and survival. These pathways include the activation of protein kinase A (PKA), the phosphoinositide 3-kinase (PI3K)-Akt pathway, and the JAK2-STAT3 pathway, which are involved in processes such as synaptic plasticity, anti-inflammatory responses, and cell survival.
Troubleshooting Guides
Issue: Low or Variable Efficacy in CNS Models
Possible Cause 1: Poor Oral Bioavailability
-
Troubleshooting Tip: Consider alternative routes of administration that bypass first-pass metabolism. Intraperitoneal (IP) or subcutaneous (SC) injections are common preclinical strategies to ensure more direct entry into systemic circulation. For direct CNS delivery, intranasal administration can be explored, as it may bypass the blood-brain barrier to some extent.
Possible Cause 2: Insufficient CNS Penetration
-
Troubleshooting Tip: Investigate formulation strategies to enhance blood-brain barrier permeability. While specific data for this compound is limited, general approaches for other CNS-active compounds include the use of nanocarriers like lipid-based nanoparticles or polymeric nanoparticles. These carriers can protect the drug from degradation and facilitate its transport across the BBB. Surface modification of these nanoparticles with ligands that target receptors on the BBB can further enhance brain uptake.
Possible Cause 3: Rapid Metabolism
-
Troubleshooting Tip: If rapid metabolism is suspected, co-administration with inhibitors of relevant metabolic enzymes could be explored in a research setting. However, this approach requires careful consideration of potential drug-drug interactions and off-target effects. A more direct approach is to consider formulation strategies that provide sustained release, such as encapsulation in biodegradable polymeric nanoparticles, which can protect the drug from metabolic enzymes and prolong its circulation time.
Issue: Inconsistent Results Between Experiments
Possible Cause 1: Variability in Drug Formulation
-
Troubleshooting Tip: Ensure a consistent and well-characterized formulation for each experiment. If preparing your own solutions, document the solvent, concentration, and storage conditions meticulously. For suspension formulations, ensure uniform particle size and dispersion.
Possible Cause 2: Animal-to-Animal Variability
-
Troubleshooting Tip: Differences in metabolism and absorption can exist between individual animals. Increasing the number of animals per group can help to mitigate the impact of individual variability on the overall results. Establishing a clear pharmacokinetic profile in the chosen animal model before large-scale efficacy studies is highly recommended.
Data Presentation: Pharmacokinetic Parameters
While specific, publicly available preclinical pharmacokinetic data for this compound is limited, the following tables illustrate how such data would be structured. Researchers are encouraged to determine these parameters for their specific experimental setup.
Table 1: Preclinical Pharmacokinetic Parameters of Representative α7 nAChR Agonists (Example Data)
| Compound | Animal Model | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Memantine | Rat | Oral | ~1-2 | ~200 | ~3-5 | 41% | |
| VU6016235 (M4 PAM) | Rat | Oral (3 mg/kg) | 1.0 | 443 | 3.4 | ≥100% | |
| TTAC-0001 (Antibody) | Rat | IV (10 mg/kg) | 0.25 | - | 20-30 | - |
Note: This table provides example data from other CNS-active compounds to illustrate the type of pharmacokinetic parameters that are important to consider. Data for this compound should be determined experimentally.
Table 2: CNS Penetration of Representative CNS-Active Compounds (Example Data)
| Compound | Animal Model | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Reference |
| VU6016235 (M4 PAM) | Rat (1 mg/kg) | 0.62 | 0.41 | |
| VU6016235 (M4 PAM) | Rat (3 mg/kg) | 0.79 | 0.53 | |
| VU6016235 (M4 PAM) | Rat (10 mg/kg) | 0.82 | 0.55 |
Note: This table illustrates the type of data used to assess CNS penetration. The unbound brain-to-plasma ratio (Kp,uu) is a critical parameter for predicting target engagement in the brain.
Experimental Protocols
Protocol 1: General Method for Nanoparticle Formulation for Improved CNS Delivery
This protocol provides a general framework for encapsulating a therapeutic agent like this compound into polymeric nanoparticles using an emulsion-solvent evaporation method.
-
Preparation of the Organic Phase: Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Intranasal Administration in Rodents
This protocol outlines a general procedure for intranasal delivery of a drug solution or nanoparticle suspension to rodents.
-
Animal Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to prevent sneezing and ensure accurate administration.
-
Positioning: Place the animal in a supine position with its head slightly tilted back.
-
Administration: Using a micropipette with a fine tip, administer a small volume (typically 5-10 µL per nostril for a mouse) of the drug formulation into one nostril. Alternate between nostrils to allow for absorption.
-
Recovery: Keep the animal in the supine position for a short period after administration to allow for absorption before returning it to its cage for recovery.
Mandatory Visualizations
Signaling Pathways
Caption: Downstream signaling pathways activated by this compound binding to the α7 nAChR.
Experimental Workflow
Caption: Experimental workflow for evaluating strategies to improve this compound bioavailability.
References
- 1. alzforum.org [alzforum.org]
- 2. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
Technical Support Center: Optimizing Nelonicline for CNS Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Nelonicline (also known as ABT-126) for central nervous system (CNS) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
A1: this compound (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] These receptors are ligand-gated ion channels widely expressed in the central nervous system, including in key areas for cognition like the hippocampus and prefrontal cortex.[3] Activation of α7 nAChRs by agonists like this compound leads to an influx of calcium ions, which in turn modulates the release of various neurotransmitters and influences downstream signaling pathways associated with synaptic plasticity, learning, and memory.[3][4]
Q2: What are the known challenges associated with the oral bioavailability of this compound for CNS studies?
A2: While this compound is orally active, achieving optimal and consistent concentrations in the CNS can be challenging. Like many small molecules targeting the brain, its bioavailability can be influenced by first-pass metabolism in the gut and liver, which can significantly reduce the amount of active drug reaching systemic circulation and subsequently the brain. Additionally, the blood-brain barrier (BBB) presents a significant hurdle that can limit the penetration of this compound into the brain parenchyma. Specific quantitative data on the oral bioavailability and CNS penetration of this compound is not extensively available in the public domain, suggesting that this may be a key experimental parameter for researchers to determine empirically.
Q3: Have any clinical studies evaluated the pharmacokinetics of this compound?
A3: Yes, Phase 1 and 2 clinical trials have been conducted for this compound in the context of Alzheimer's disease and schizophrenia. These studies included assessments of safety, tolerability, and pharmacokinetics. While the results indicated that the cognitive signal correlated with blood measures of exposure to the drug, detailed pharmacokinetic data from these trials are not fully available in published literature.
Q4: What is the primary signaling pathway activated by this compound?
A4: this compound, as an α7 nAChR agonist, primarily activates a signaling cascade initiated by the influx of calcium (Ca2+) through the receptor's ion channel. This initial signal can then diverge into several downstream pathways that are crucial for neuronal function and survival. These pathways include the activation of protein kinase A (PKA), the phosphoinositide 3-kinase (PI3K)-Akt pathway, and the JAK2-STAT3 pathway, which are involved in processes such as synaptic plasticity, anti-inflammatory responses, and cell survival.
Troubleshooting Guides
Issue: Low or Variable Efficacy in CNS Models
Possible Cause 1: Poor Oral Bioavailability
-
Troubleshooting Tip: Consider alternative routes of administration that bypass first-pass metabolism. Intraperitoneal (IP) or subcutaneous (SC) injections are common preclinical strategies to ensure more direct entry into systemic circulation. For direct CNS delivery, intranasal administration can be explored, as it may bypass the blood-brain barrier to some extent.
Possible Cause 2: Insufficient CNS Penetration
-
Troubleshooting Tip: Investigate formulation strategies to enhance blood-brain barrier permeability. While specific data for this compound is limited, general approaches for other CNS-active compounds include the use of nanocarriers like lipid-based nanoparticles or polymeric nanoparticles. These carriers can protect the drug from degradation and facilitate its transport across the BBB. Surface modification of these nanoparticles with ligands that target receptors on the BBB can further enhance brain uptake.
Possible Cause 3: Rapid Metabolism
-
Troubleshooting Tip: If rapid metabolism is suspected, co-administration with inhibitors of relevant metabolic enzymes could be explored in a research setting. However, this approach requires careful consideration of potential drug-drug interactions and off-target effects. A more direct approach is to consider formulation strategies that provide sustained release, such as encapsulation in biodegradable polymeric nanoparticles, which can protect the drug from metabolic enzymes and prolong its circulation time.
Issue: Inconsistent Results Between Experiments
Possible Cause 1: Variability in Drug Formulation
-
Troubleshooting Tip: Ensure a consistent and well-characterized formulation for each experiment. If preparing your own solutions, document the solvent, concentration, and storage conditions meticulously. For suspension formulations, ensure uniform particle size and dispersion.
Possible Cause 2: Animal-to-Animal Variability
-
Troubleshooting Tip: Differences in metabolism and absorption can exist between individual animals. Increasing the number of animals per group can help to mitigate the impact of individual variability on the overall results. Establishing a clear pharmacokinetic profile in the chosen animal model before large-scale efficacy studies is highly recommended.
Data Presentation: Pharmacokinetic Parameters
While specific, publicly available preclinical pharmacokinetic data for this compound is limited, the following tables illustrate how such data would be structured. Researchers are encouraged to determine these parameters for their specific experimental setup.
Table 1: Preclinical Pharmacokinetic Parameters of Representative α7 nAChR Agonists (Example Data)
| Compound | Animal Model | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Memantine | Rat | Oral | ~1-2 | ~200 | ~3-5 | 41% | |
| VU6016235 (M4 PAM) | Rat | Oral (3 mg/kg) | 1.0 | 443 | 3.4 | ≥100% | |
| TTAC-0001 (Antibody) | Rat | IV (10 mg/kg) | 0.25 | - | 20-30 | - |
Note: This table provides example data from other CNS-active compounds to illustrate the type of pharmacokinetic parameters that are important to consider. Data for this compound should be determined experimentally.
Table 2: CNS Penetration of Representative CNS-Active Compounds (Example Data)
| Compound | Animal Model | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Reference |
| VU6016235 (M4 PAM) | Rat (1 mg/kg) | 0.62 | 0.41 | |
| VU6016235 (M4 PAM) | Rat (3 mg/kg) | 0.79 | 0.53 | |
| VU6016235 (M4 PAM) | Rat (10 mg/kg) | 0.82 | 0.55 |
Note: This table illustrates the type of data used to assess CNS penetration. The unbound brain-to-plasma ratio (Kp,uu) is a critical parameter for predicting target engagement in the brain.
Experimental Protocols
Protocol 1: General Method for Nanoparticle Formulation for Improved CNS Delivery
This protocol provides a general framework for encapsulating a therapeutic agent like this compound into polymeric nanoparticles using an emulsion-solvent evaporation method.
-
Preparation of the Organic Phase: Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Intranasal Administration in Rodents
This protocol outlines a general procedure for intranasal delivery of a drug solution or nanoparticle suspension to rodents.
-
Animal Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to prevent sneezing and ensure accurate administration.
-
Positioning: Place the animal in a supine position with its head slightly tilted back.
-
Administration: Using a micropipette with a fine tip, administer a small volume (typically 5-10 µL per nostril for a mouse) of the drug formulation into one nostril. Alternate between nostrils to allow for absorption.
-
Recovery: Keep the animal in the supine position for a short period after administration to allow for absorption before returning it to its cage for recovery.
Mandatory Visualizations
Signaling Pathways
Caption: Downstream signaling pathways activated by this compound binding to the α7 nAChR.
Experimental Workflow
Caption: Experimental workflow for evaluating strategies to improve this compound bioavailability.
References
- 1. alzforum.org [alzforum.org]
- 2. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
Nelonicline Degradation and Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products of nelonicline (B1263637) and their detection. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide offers a framework based on established principles of forced degradation studies for pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for a compound like this compound?
A1: A forced degradation study, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally induce degradation.[1] This is a critical component of drug development as it helps to:
-
Identify potential degradation products that could form under various environmental conditions.[2]
-
Elucidate the degradation pathways of the active pharmaceutical ingredient (API).[3]
-
Develop and validate stability-indicating analytical methods that can accurately measure the drug substance in the presence of its degradants.[3]
-
Understand the intrinsic stability of the molecule.[3]
Q2: What are the typical stress conditions used in a forced degradation study for a small molecule like this compound?
A2: Typical stress conditions for a forced degradation study include hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve 5-20% degradation of the drug substance. More than 20% degradation may be considered too extensive to provide useful information.
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1N to 1N HCl) and bases (e.g., 0.1N to 1N NaOH) at room temperature or elevated temperatures (e.g., 60-80°C).
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 40-80°C).
-
Photodegradation: Exposing the drug substance to a combination of UV and visible light, as specified by ICH Q1B guidelines. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
Q3: Based on the structure of this compound, what are its potential degradation pathways?
A3: this compound's structure contains a 1,3,4-thiadiazole (B1197879) ring. Heterocyclic rings of this type can be susceptible to certain degradation pathways. For instance, some thiazole-containing compounds have been shown to undergo photo-degradation through reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges to other products. Therefore, photolytic degradation is a key area to investigate for this compound. Additionally, the sulfur and nitrogen atoms in the thiadiazole ring could be susceptible to oxidation. Hydrolysis of the ether linkage is another potential degradation pathway under acidic or basic conditions.
Q4: What are the primary analytical techniques for detecting and quantifying this compound and its degradation products?
A4: The most common and powerful technique for this purpose is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), coupled with a suitable detector like a UV or Diode Array Detector (DAD). For the identification and structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are indispensable. In some cases, preparative HPLC may be used to isolate a sufficient quantity of a degradation product for further characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its potential degradation products using HPLC.
Issue 1: Poor resolution between this compound and a degradation product peak.
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase composition | Optimize the mobile phase. Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Modifying the pH of the buffer can also significantly impact the retention and resolution of ionizable compounds. |
| Inappropriate column | Ensure the column chemistry (e.g., C18, C8) is suitable for the polarity of this compound and its degradants. A different stationary phase may provide the necessary selectivity. |
| Gradient elution not optimized | If using a gradient, adjust the slope of the gradient. A shallower gradient can improve the separation of closely eluting peaks. |
| Column degradation | The column may be losing its efficiency. Try flushing the column with a strong solvent or, if necessary, replace it. |
Issue 2: Presence of ghost peaks or a noisy baseline in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase or diluent | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all solvents and solutions before use. |
| Air bubbles in the system | Degas the mobile phase using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles. |
| Detector lamp nearing the end of its life | Check the lamp's energy output. Replace the lamp if it is low. |
| Leak in the system | Check all fittings for any signs of leakage, which can cause pressure fluctuations and a noisy baseline. |
Issue 3: Peak tailing for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the column | The basic nitrogen atoms in this compound's structure may interact with residual silanol (B1196071) groups on the silica-based column packing. Try using a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of the analyte can also help. |
| Column overload | Reduce the concentration of the sample being injected. |
| Column contamination or void | A buildup of strongly retained compounds can affect peak shape. Wash the column with a strong solvent. If a void has formed at the head of the column, it may need to be replaced. |
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound for illustrative purposes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | % Assay of this compound | % Total Degradation | Mass Balance (%) |
| 1 M HCl at 80°C | 24 h | 92.5 | 7.3 | 99.8 |
| 1 M NaOH at 80°C | 12 h | 89.1 | 10.7 | 99.8 |
| 10% H₂O₂ at RT | 24 h | 95.2 | 4.6 | 99.8 |
| Thermal (Solid) at 80°C | 48 h | 99.1 | 0.8 | 99.9 |
| Photolytic (ICH Q1B) | - | 90.3 | 9.5 | 99.8 |
| Unstressed Control | - | 99.9 | <0.1 | 100.0 |
Mass Balance = % Assay of this compound + % Sum of all Degradation Products
Table 2: Hypothetical Degradation Product Profile of this compound
| Degradation Product | Formation under Acidic Conditions (%) | Formation under Basic Conditions (%) | Formation under Oxidative Conditions (%) | Formation under Photolytic Conditions (%) |
| DP1 (Hydrolysis Product) | 6.8 | 9.9 | <0.1 | 0.5 |
| DP2 (N-Oxide) | <0.1 | <0.1 | 4.1 | 1.2 |
| DP3 (Photodegradant) | 0.2 | 0.3 | 0.1 | 7.3 |
| Other Minor Degradants | 0.3 | 0.5 | 0.4 | 0.5 |
| Total Degradation | 7.3 | 10.7 | 4.6 | 9.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 1N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Keep the solution at 60°C for 12 hours. Withdraw samples, neutralize with 1N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Expose the solid this compound powder to 80°C in a hot air oven for 48 hours. Also, reflux the stock solution at 80°C for 48 hours. Prepare solutions of the stressed solid and dilute the refluxed solution for analysis.
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt-hours/m². A parallel set of samples should be wrapped in aluminum foil as dark controls. Prepare solutions for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.02M Ammonium acetate (B1210297) buffer (pH 4.0 with trifluoroacetic acid).
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
References
Nelonicline Degradation and Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products of nelonicline and their detection. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide offers a framework based on established principles of forced degradation studies for pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for a compound like this compound?
A1: A forced degradation study, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally induce degradation.[1] This is a critical component of drug development as it helps to:
-
Identify potential degradation products that could form under various environmental conditions.[2]
-
Elucidate the degradation pathways of the active pharmaceutical ingredient (API).[3]
-
Develop and validate stability-indicating analytical methods that can accurately measure the drug substance in the presence of its degradants.[3]
-
Understand the intrinsic stability of the molecule.[3]
Q2: What are the typical stress conditions used in a forced degradation study for a small molecule like this compound?
A2: Typical stress conditions for a forced degradation study include hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve 5-20% degradation of the drug substance. More than 20% degradation may be considered too extensive to provide useful information.
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1N to 1N HCl) and bases (e.g., 0.1N to 1N NaOH) at room temperature or elevated temperatures (e.g., 60-80°C).
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 40-80°C).
-
Photodegradation: Exposing the drug substance to a combination of UV and visible light, as specified by ICH Q1B guidelines. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
Q3: Based on the structure of this compound, what are its potential degradation pathways?
A3: this compound's structure contains a 1,3,4-thiadiazole ring. Heterocyclic rings of this type can be susceptible to certain degradation pathways. For instance, some thiazole-containing compounds have been shown to undergo photo-degradation through reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges to other products. Therefore, photolytic degradation is a key area to investigate for this compound. Additionally, the sulfur and nitrogen atoms in the thiadiazole ring could be susceptible to oxidation. Hydrolysis of the ether linkage is another potential degradation pathway under acidic or basic conditions.
Q4: What are the primary analytical techniques for detecting and quantifying this compound and its degradation products?
A4: The most common and powerful technique for this purpose is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), coupled with a suitable detector like a UV or Diode Array Detector (DAD). For the identification and structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are indispensable. In some cases, preparative HPLC may be used to isolate a sufficient quantity of a degradation product for further characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its potential degradation products using HPLC.
Issue 1: Poor resolution between this compound and a degradation product peak.
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase composition | Optimize the mobile phase. Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Modifying the pH of the buffer can also significantly impact the retention and resolution of ionizable compounds. |
| Inappropriate column | Ensure the column chemistry (e.g., C18, C8) is suitable for the polarity of this compound and its degradants. A different stationary phase may provide the necessary selectivity. |
| Gradient elution not optimized | If using a gradient, adjust the slope of the gradient. A shallower gradient can improve the separation of closely eluting peaks. |
| Column degradation | The column may be losing its efficiency. Try flushing the column with a strong solvent or, if necessary, replace it. |
Issue 2: Presence of ghost peaks or a noisy baseline in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase or diluent | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all solvents and solutions before use. |
| Air bubbles in the system | Degas the mobile phase using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles. |
| Detector lamp nearing the end of its life | Check the lamp's energy output. Replace the lamp if it is low. |
| Leak in the system | Check all fittings for any signs of leakage, which can cause pressure fluctuations and a noisy baseline. |
Issue 3: Peak tailing for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the column | The basic nitrogen atoms in this compound's structure may interact with residual silanol groups on the silica-based column packing. Try using a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of the analyte can also help. |
| Column overload | Reduce the concentration of the sample being injected. |
| Column contamination or void | A buildup of strongly retained compounds can affect peak shape. Wash the column with a strong solvent. If a void has formed at the head of the column, it may need to be replaced. |
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound for illustrative purposes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | % Assay of this compound | % Total Degradation | Mass Balance (%) |
| 1 M HCl at 80°C | 24 h | 92.5 | 7.3 | 99.8 |
| 1 M NaOH at 80°C | 12 h | 89.1 | 10.7 | 99.8 |
| 10% H₂O₂ at RT | 24 h | 95.2 | 4.6 | 99.8 |
| Thermal (Solid) at 80°C | 48 h | 99.1 | 0.8 | 99.9 |
| Photolytic (ICH Q1B) | - | 90.3 | 9.5 | 99.8 |
| Unstressed Control | - | 99.9 | <0.1 | 100.0 |
Mass Balance = % Assay of this compound + % Sum of all Degradation Products
Table 2: Hypothetical Degradation Product Profile of this compound
| Degradation Product | Formation under Acidic Conditions (%) | Formation under Basic Conditions (%) | Formation under Oxidative Conditions (%) | Formation under Photolytic Conditions (%) |
| DP1 (Hydrolysis Product) | 6.8 | 9.9 | <0.1 | 0.5 |
| DP2 (N-Oxide) | <0.1 | <0.1 | 4.1 | 1.2 |
| DP3 (Photodegradant) | 0.2 | 0.3 | 0.1 | 7.3 |
| Other Minor Degradants | 0.3 | 0.5 | 0.4 | 0.5 |
| Total Degradation | 7.3 | 10.7 | 4.6 | 9.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 1N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Keep the solution at 60°C for 12 hours. Withdraw samples, neutralize with 1N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Expose the solid this compound powder to 80°C in a hot air oven for 48 hours. Also, reflux the stock solution at 80°C for 48 hours. Prepare solutions of the stressed solid and dilute the refluxed solution for analysis.
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt-hours/m². A parallel set of samples should be wrapped in aluminum foil as dark controls. Prepare solutions for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.02M Ammonium acetate buffer (pH 4.0 with trifluoroacetic acid).
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
References
Validation & Comparative
α7 Nicotinic Acetylcholine Receptor Agonists in Cognitive Enhancement: A Comparative Analysis of Nelonicline and PNU-282987 in the Novel Object Recognition Task
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, Nelonicline (formerly ABT-126) and PNU-282987, with a specific focus on their performance in the novel object recognition (NOR) task, a key preclinical assay for assessing recognition memory. This document synthesizes available experimental data to offer an objective overview of their efficacy, experimental protocols, and underlying mechanisms of action.
Executive Summary
Both this compound and PNU-282987 are potent agonists of the α7 nicotinic acetylcholine receptor, a key target in the central nervous system for cognitive enhancement. Preclinical studies suggest that both compounds have the potential to improve cognitive function. PNU-282987 has demonstrated a significant improvement in the discrimination index in the novel object recognition task in a mouse model of chronic intermittent hypoxia. While this compound has shown pro-cognitive effects in broader preclinical and clinical studies, specific quantitative data from the novel object recognition task is not as readily available in the public domain, precluding a direct, head-to-head statistical comparison in this specific assay. This guide presents the available data for each compound and outlines the experimental methodologies to facilitate a comprehensive understanding of their respective profiles.
Data Presentation: Performance in the Novel Object Recognition Task
The following table summarizes the available quantitative data for this compound and PNU-282987 in the novel object recognition task. It is important to note that the data for each compound are derived from separate studies, and a direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Animal Model | Dosing Regimen | Key Finding in NOR Task | Discrimination Index (DI) | Reference |
| PNU-282987 | Mice (Chronic Intermittent Hypoxia Model) | Not specified in abstract | Improved memory ability | 0.180 ± 0.105 (vs. -0.141 ± 0.125 for control) | [1] |
| This compound | Not specified in available preclinical NOR studies | Not specified | Pro-cognitive effects observed | Data not available in reviewed literature | [2] |
Note: The Discrimination Index (DI) is a measure of recognition memory, calculated as the difference in time spent exploring the novel object versus the familiar object, divided by the total exploration time. A higher DI indicates better recognition memory.
Experimental Protocols
The novel object recognition task is a widely used behavioral assay to evaluate learning and memory in rodents. The protocol generally consists of three phases: habituation, training (or familiarization), and testing.
General Novel Object Recognition Protocol
-
Habituation Phase: Animals are individually placed in an open-field arena (e.g., a square or circular box) for a set period (e.g., 5-10 minutes) on one or more days leading up to the experiment. This allows the animals to acclimate to the testing environment in the absence of any objects.[3][4]
-
Training/Familiarization Phase (T1): Two identical objects are placed in the arena. The animal is then allowed to freely explore the objects for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.[5]
-
Retention Interval: Following the training phase, the animal is returned to its home cage for a specific duration, known as the retention interval. This interval can be varied to assess short-term or long-term memory (e.g., 1 hour to 24 hours).
-
Testing Phase (T2): The animal is returned to the same arena, where one of the original objects has been replaced with a novel object. The animal is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.
Data Analysis: The primary measure of cognitive performance is the Discrimination Index (DI) , calculated using the formula:
(Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates that the animal spent more time exploring the novel object, suggesting it remembers the familiar object.
Signaling Pathways and Mechanisms of Action
Both this compound and PNU-282987 exert their pro-cognitive effects through the activation of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+, into the neuron. This influx of calcium triggers a cascade of downstream signaling events crucial for synaptic plasticity and cognitive function.
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by agonists like this compound or PNU-282987 leads to the activation of several key intracellular signaling pathways implicated in learning and memory. One of the prominent pathways is the ERK/CREB pathway .
Caption: α7 nAChR Signaling Cascade.
Activation of the α7 nAChR by this compound or PNU-282987 leads to an influx of calcium, which in turn activates downstream signaling molecules such as CaMKII and ERK. This cascade ultimately leads to the phosphorylation of CREB, a transcription factor that promotes the expression of genes involved in synaptic plasticity and memory formation.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of a cognitive-enhancing compound in the novel object recognition task.
Caption: Novel Object Recognition Experimental Workflow.
Conclusion
Both this compound and PNU-282987 show promise as cognitive enhancers through their action on the α7 nAChR. The available data for PNU-282987 in the novel object recognition task provides quantitative evidence of its efficacy in a preclinical model. While this compound has demonstrated pro-cognitive effects in broader studies, the lack of specific, publicly available quantitative data from the NOR task makes a direct comparison challenging. Future head-to-head studies employing standardized novel object recognition protocols are warranted to definitively compare the efficacy of these two compounds and further elucidate their potential as therapeutic agents for cognitive disorders. Researchers are encouraged to consult the primary literature for detailed experimental parameters when designing their own studies.
References
- 1. Activation of α7nAChR by PNU282987 improves cognitive impairment through inhibiting oxidative stress and neuroinflammation in D-galactose induced aging via regulating α7nAChR/Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
α7 Nicotinic Acetylcholine Receptor Agonists in Cognitive Enhancement: A Comparative Analysis of Nelonicline and PNU-282987 in the Novel Object Recognition Task
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective α7 nicotinic acetylcholine receptor (nAChR) agonists, Nelonicline (formerly ABT-126) and PNU-282987, with a specific focus on their performance in the novel object recognition (NOR) task, a key preclinical assay for assessing recognition memory. This document synthesizes available experimental data to offer an objective overview of their efficacy, experimental protocols, and underlying mechanisms of action.
Executive Summary
Both this compound and PNU-282987 are potent agonists of the α7 nicotinic acetylcholine receptor, a key target in the central nervous system for cognitive enhancement. Preclinical studies suggest that both compounds have the potential to improve cognitive function. PNU-282987 has demonstrated a significant improvement in the discrimination index in the novel object recognition task in a mouse model of chronic intermittent hypoxia. While this compound has shown pro-cognitive effects in broader preclinical and clinical studies, specific quantitative data from the novel object recognition task is not as readily available in the public domain, precluding a direct, head-to-head statistical comparison in this specific assay. This guide presents the available data for each compound and outlines the experimental methodologies to facilitate a comprehensive understanding of their respective profiles.
Data Presentation: Performance in the Novel Object Recognition Task
The following table summarizes the available quantitative data for this compound and PNU-282987 in the novel object recognition task. It is important to note that the data for each compound are derived from separate studies, and a direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Animal Model | Dosing Regimen | Key Finding in NOR Task | Discrimination Index (DI) | Reference |
| PNU-282987 | Mice (Chronic Intermittent Hypoxia Model) | Not specified in abstract | Improved memory ability | 0.180 ± 0.105 (vs. -0.141 ± 0.125 for control) | [1] |
| This compound | Not specified in available preclinical NOR studies | Not specified | Pro-cognitive effects observed | Data not available in reviewed literature | [2] |
Note: The Discrimination Index (DI) is a measure of recognition memory, calculated as the difference in time spent exploring the novel object versus the familiar object, divided by the total exploration time. A higher DI indicates better recognition memory.
Experimental Protocols
The novel object recognition task is a widely used behavioral assay to evaluate learning and memory in rodents. The protocol generally consists of three phases: habituation, training (or familiarization), and testing.
General Novel Object Recognition Protocol
-
Habituation Phase: Animals are individually placed in an open-field arena (e.g., a square or circular box) for a set period (e.g., 5-10 minutes) on one or more days leading up to the experiment. This allows the animals to acclimate to the testing environment in the absence of any objects.[3][4]
-
Training/Familiarization Phase (T1): Two identical objects are placed in the arena. The animal is then allowed to freely explore the objects for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.[5]
-
Retention Interval: Following the training phase, the animal is returned to its home cage for a specific duration, known as the retention interval. This interval can be varied to assess short-term or long-term memory (e.g., 1 hour to 24 hours).
-
Testing Phase (T2): The animal is returned to the same arena, where one of the original objects has been replaced with a novel object. The animal is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.
Data Analysis: The primary measure of cognitive performance is the Discrimination Index (DI) , calculated using the formula:
(Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates that the animal spent more time exploring the novel object, suggesting it remembers the familiar object.
Signaling Pathways and Mechanisms of Action
Both this compound and PNU-282987 exert their pro-cognitive effects through the activation of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+, into the neuron. This influx of calcium triggers a cascade of downstream signaling events crucial for synaptic plasticity and cognitive function.
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by agonists like this compound or PNU-282987 leads to the activation of several key intracellular signaling pathways implicated in learning and memory. One of the prominent pathways is the ERK/CREB pathway .
Caption: α7 nAChR Signaling Cascade.
Activation of the α7 nAChR by this compound or PNU-282987 leads to an influx of calcium, which in turn activates downstream signaling molecules such as CaMKII and ERK. This cascade ultimately leads to the phosphorylation of CREB, a transcription factor that promotes the expression of genes involved in synaptic plasticity and memory formation.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of a cognitive-enhancing compound in the novel object recognition task.
Caption: Novel Object Recognition Experimental Workflow.
Conclusion
Both this compound and PNU-282987 show promise as cognitive enhancers through their action on the α7 nAChR. The available data for PNU-282987 in the novel object recognition task provides quantitative evidence of its efficacy in a preclinical model. While this compound has demonstrated pro-cognitive effects in broader studies, the lack of specific, publicly available quantitative data from the NOR task makes a direct comparison challenging. Future head-to-head studies employing standardized novel object recognition protocols are warranted to definitively compare the efficacy of these two compounds and further elucidate their potential as therapeutic agents for cognitive disorders. Researchers are encouraged to consult the primary literature for detailed experimental parameters when designing their own studies.
References
- 1. Activation of α7nAChR by PNU282987 improves cognitive impairment through inhibiting oxidative stress and neuroinflammation in D-galactose induced aging via regulating α7nAChR/Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
The Alpha-7 Nicotinic Receptor Agonists: A Comparative Analysis of Nelonicline and Encenicline Efficacy
A deep dive into the clinical trial data and mechanistic pathways of two investigational drugs for cognitive impairment.
In the landscape of drug development for cognitive deficits associated with neurological and psychiatric disorders, the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has been a key target. Two notable investigational drugs that have progressed to significant clinical evaluation are Nelonicline (ABT-126) and Encenicline (B607309) (EVP-6124). This guide provides a comparative analysis of their efficacy, supported by available clinical trial data and a review of their experimental protocols.
Mechanism of Action: Targeting the Alpha-7 Nicotinic Acetylcholine Receptor
Both this compound and Encenicline were developed to modulate the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes like the hippocampus and prefrontal cortex. However, they differ in their specific interaction with the receptor. Encenicline is a selective partial agonist of the α7 nAChR.[1][2] In contrast, this compound is described as an α7 nAChR allosteric modulator.[3]
Activation of the α7 nAChR is believed to enhance cognitive function through several downstream signaling pathways. The binding of an agonist, such as acetylcholine or an investigational drug, leads to a conformational change in the receptor, opening a channel permeable to cations, most notably calcium (Ca2+). The subsequent influx of calcium can trigger a cascade of intracellular events, including the activation of protein kinases and modulation of neurotransmitter release, which are thought to underpin improvements in synaptic plasticity, learning, and memory.
Efficacy in Schizophrenia-Associated Cognitive Impairment
Both drugs were evaluated for their potential to ameliorate the cognitive symptoms of schizophrenia, which are a core feature of the illness and a major determinant of functional outcome.
Encenicline: From Promising Phase II to Disappointing Phase III
Encenicline generated considerable interest following a promising Phase II clinical trial. However, two subsequent large-scale Phase III trials (EVP-6124-015 and EVP-6124-016) did not meet their primary endpoints.[4]
Table 1: Summary of Encenicline Efficacy Data in Schizophrenia
| Trial | Phase | N | Population | Treatment Arms | Duration | Primary Endpoint(s) | Key Findings |
| Keefe et al., 2015[2] | II | 317 | Stable schizophrenia on atypical antipsychotics | Encenicline 0.27 mg/day, Encenicline 0.9 mg/day, Placebo | 12 weeks | Overall Cognition Index (OCI) from CogState battery | - 0.27 mg group showed significant improvement on OCI (Cohen's d=0.257; p=0.034).- 0.9 mg group showed significant improvement on SCoRS (p=0.011) and PANSS Negative (p=0.028) and Cognitive Impairment (p=0.0098) scales. |
| COGNITIV SZ (EVP-6124-015 & -016) | III | 1,520 | Stable schizophrenia on atypical antipsychotics | Encenicline 1 mg/day, Encenicline 2 mg/day, Placebo | 26 weeks | MATRICS Consensus Cognitive Battery (MCCB) and Schizophrenia Cognition Rating Scale (SCoRS) | - No statistically significant difference between encenicline and placebo on either co-primary endpoint. |
This compound: Lack of Efficacy in Phase II Trials
This compound was also assessed for cognitive impairment in schizophrenia. However, the results from Phase IIb studies did not demonstrate a significant procognitive effect, particularly in the broader patient population. A notable finding was a potential effect in a subgroup of non-smoking patients, though this was not consistently observed.
Table 2: Summary of this compound Efficacy Data in Schizophrenia
| Trial | Phase | N | Population | Treatment Arms | Duration | Primary Endpoint | Key Findings |
| Haig et al., 2016 | IIb (Non-smokers) | 69 (non-smokers) | Stable schizophrenia | ABT-126 10 mg/day, ABT-126 25 mg/day, Placebo | 12 weeks | MCCB Composite Score | - In non-smokers, a significant treatment-by-smoking status interaction was observed. The 25 mg group showed improvements in verbal learning, working memory, and attention compared to placebo. |
| Haig et al., 2018 | IIb (Smokers) | 157 | Stable schizophrenia (smokers) | ABT-126 25 mg/day, ABT-126 75 mg/day, Placebo | 12 weeks | MCCB Composite Score | - No statistical difference in the change from baseline on the MCCB neurocognitive composite score between ABT-126 and placebo. |
Efficacy in Alzheimer's Disease
Cognitive decline is the hallmark of Alzheimer's disease, and both this compound and Encenicline were investigated as potential treatments.
Encenicline: Early Positive Signals Not Confirmed
Early phase trials of Encenicline in Alzheimer's disease suggested potential benefits. A Phase II trial in patients with mild to moderate Alzheimer's disease reported that the highest dose group showed improvement from baseline. However, the development program was ultimately halted due to safety concerns that emerged during the schizophrenia trials, precluding the completion of Phase III studies in Alzheimer's disease.
This compound: Insufficient Efficacy in Phase II
This compound was evaluated in patients with mild-to-moderate Alzheimer's disease, both as a monotherapy and as an add-on to existing treatments. The trials ultimately failed to show a significant benefit over placebo.
Table 3: Summary of this compound Efficacy Data in Alzheimer's Disease
| Trial | Phase | N | Population | Treatment Arms | Duration | Primary Endpoint | Key Findings |
| Gault et al., 2015 | IIa (Monotherapy) | 274 | Mild-to-moderate AD (not on AChEIs) | ABT-126 5 mg/day, ABT-126 25 mg/day, Donepezil 10 mg/day, Placebo | 12 weeks | 11-item ADAS-Cog | - Did not meet primary endpoint. A trend towards improvement was seen with the 25 mg dose (p=0.095). |
| Florian et al., 2016 | IIb (Add-on to AChEIs) | 434 | Mild-to-moderate AD on stable AChEIs | ABT-126 25 mg/day, ABT-126 75 mg/day, Placebo | 24 weeks | 11-item ADAS-Cog | - Neither dose showed significant improvement compared to placebo. The 25 mg dose showed a transient significant improvement at week 4 (p<0.010). |
Experimental Protocols: A Closer Look at Trial Design
The methodologies of the key clinical trials provide context for the efficacy results. Below are summaries of the protocols for a representative trial for each compound.
Encenicline Phase II Schizophrenia Trial (Keefe et al., 2015)
-
Study Design: A 12-week, multinational, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients aged 18-65 years with a diagnosis of schizophrenia, who were clinically stable and receiving a stable dose of an atypical antipsychotic for at least 2 months.
-
Intervention: Patients were randomized to receive once-daily oral doses of Encenicline (0.27 mg or 0.9 mg) or placebo.
-
Efficacy Assessments:
-
Primary: Overall Cognition Index (OCI) from the CogState computerized cognitive battery.
-
Secondary: MATRICS Consensus Cognitive Battery (MCCB) (in U.S. patients), Schizophrenia Cognition Rating Scale (SCoRS), and the Positive and Negative Syndrome Scale (PANSS).
-
-
Statistical Analysis: The primary efficacy analysis was the change from baseline to week 12 in the OCI score, analyzed using a mixed-effects model for repeated measures (MMRM).
This compound Phase IIb Alzheimer's Trial (Florian et al., 2016)
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Subjects aged 55-90 years with a diagnosis of mild-to-moderate Alzheimer's disease, who were on stable doses of acetylcholinesterase inhibitors (AChEIs). Key inclusion criteria included a Mini-Mental State Examination (MMSE) score of 10-24.
-
Intervention: Subjects were randomized to receive once-daily oral doses of this compound (25 mg or 75 mg) or placebo as an add-on to their current AChEI therapy.
-
Efficacy Assessments:
-
Primary: Change from baseline to week 24 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) total score.
-
Secondary: Included other cognitive, functional, and global measures.
-
-
Statistical Analysis: The primary endpoint was analyzed comparing the change from baseline between each this compound group and the placebo group.
Conclusion
The clinical development pathways of this compound and Encenicline underscore the challenges in targeting the α7 nAChR for cognitive enhancement. Encenicline demonstrated promising efficacy in its Phase II trial for schizophrenia, with statistically significant improvements in cognitive and functional measures. However, these findings were not replicated in the larger Phase III program, which ultimately led to the discontinuation of its development. This compound, acting as an allosteric modulator, consistently failed to demonstrate significant efficacy in Phase II trials for both schizophrenia and Alzheimer's disease, despite being generally well-tolerated.
While the outcomes for these two agents were disappointing, the data generated from their clinical trials provide valuable insights for the field. The discrepancy between Phase II and Phase III results for Encenicline highlights the importance of robust and replicable findings in drug development. The exploration of subgroups, such as non-smokers in the this compound trials, suggests that patient stratification may be a critical consideration for future studies of α7 nAChR modulators. Ultimately, the stories of this compound and Encenicline serve as important case studies for researchers and drug developers working to address the significant unmet need for effective treatments for cognitive impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
The Alpha-7 Nicotinic Receptor Agonists: A Comparative Analysis of Nelonicline and Encenicline Efficacy
A deep dive into the clinical trial data and mechanistic pathways of two investigational drugs for cognitive impairment.
In the landscape of drug development for cognitive deficits associated with neurological and psychiatric disorders, the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has been a key target. Two notable investigational drugs that have progressed to significant clinical evaluation are Nelonicline (ABT-126) and Encenicline (EVP-6124). This guide provides a comparative analysis of their efficacy, supported by available clinical trial data and a review of their experimental protocols.
Mechanism of Action: Targeting the Alpha-7 Nicotinic Acetylcholine Receptor
Both this compound and Encenicline were developed to modulate the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes like the hippocampus and prefrontal cortex. However, they differ in their specific interaction with the receptor. Encenicline is a selective partial agonist of the α7 nAChR.[1][2] In contrast, this compound is described as an α7 nAChR allosteric modulator.[3]
Activation of the α7 nAChR is believed to enhance cognitive function through several downstream signaling pathways. The binding of an agonist, such as acetylcholine or an investigational drug, leads to a conformational change in the receptor, opening a channel permeable to cations, most notably calcium (Ca2+). The subsequent influx of calcium can trigger a cascade of intracellular events, including the activation of protein kinases and modulation of neurotransmitter release, which are thought to underpin improvements in synaptic plasticity, learning, and memory.
Efficacy in Schizophrenia-Associated Cognitive Impairment
Both drugs were evaluated for their potential to ameliorate the cognitive symptoms of schizophrenia, which are a core feature of the illness and a major determinant of functional outcome.
Encenicline: From Promising Phase II to Disappointing Phase III
Encenicline generated considerable interest following a promising Phase II clinical trial. However, two subsequent large-scale Phase III trials (EVP-6124-015 and EVP-6124-016) did not meet their primary endpoints.[4]
Table 1: Summary of Encenicline Efficacy Data in Schizophrenia
| Trial | Phase | N | Population | Treatment Arms | Duration | Primary Endpoint(s) | Key Findings |
| Keefe et al., 2015[2] | II | 317 | Stable schizophrenia on atypical antipsychotics | Encenicline 0.27 mg/day, Encenicline 0.9 mg/day, Placebo | 12 weeks | Overall Cognition Index (OCI) from CogState battery | - 0.27 mg group showed significant improvement on OCI (Cohen's d=0.257; p=0.034).- 0.9 mg group showed significant improvement on SCoRS (p=0.011) and PANSS Negative (p=0.028) and Cognitive Impairment (p=0.0098) scales. |
| COGNITIV SZ (EVP-6124-015 & -016) | III | 1,520 | Stable schizophrenia on atypical antipsychotics | Encenicline 1 mg/day, Encenicline 2 mg/day, Placebo | 26 weeks | MATRICS Consensus Cognitive Battery (MCCB) and Schizophrenia Cognition Rating Scale (SCoRS) | - No statistically significant difference between encenicline and placebo on either co-primary endpoint. |
This compound: Lack of Efficacy in Phase II Trials
This compound was also assessed for cognitive impairment in schizophrenia. However, the results from Phase IIb studies did not demonstrate a significant procognitive effect, particularly in the broader patient population. A notable finding was a potential effect in a subgroup of non-smoking patients, though this was not consistently observed.
Table 2: Summary of this compound Efficacy Data in Schizophrenia
| Trial | Phase | N | Population | Treatment Arms | Duration | Primary Endpoint | Key Findings |
| Haig et al., 2016 | IIb (Non-smokers) | 69 (non-smokers) | Stable schizophrenia | ABT-126 10 mg/day, ABT-126 25 mg/day, Placebo | 12 weeks | MCCB Composite Score | - In non-smokers, a significant treatment-by-smoking status interaction was observed. The 25 mg group showed improvements in verbal learning, working memory, and attention compared to placebo. |
| Haig et al., 2018 | IIb (Smokers) | 157 | Stable schizophrenia (smokers) | ABT-126 25 mg/day, ABT-126 75 mg/day, Placebo | 12 weeks | MCCB Composite Score | - No statistical difference in the change from baseline on the MCCB neurocognitive composite score between ABT-126 and placebo. |
Efficacy in Alzheimer's Disease
Cognitive decline is the hallmark of Alzheimer's disease, and both this compound and Encenicline were investigated as potential treatments.
Encenicline: Early Positive Signals Not Confirmed
Early phase trials of Encenicline in Alzheimer's disease suggested potential benefits. A Phase II trial in patients with mild to moderate Alzheimer's disease reported that the highest dose group showed improvement from baseline. However, the development program was ultimately halted due to safety concerns that emerged during the schizophrenia trials, precluding the completion of Phase III studies in Alzheimer's disease.
This compound: Insufficient Efficacy in Phase II
This compound was evaluated in patients with mild-to-moderate Alzheimer's disease, both as a monotherapy and as an add-on to existing treatments. The trials ultimately failed to show a significant benefit over placebo.
Table 3: Summary of this compound Efficacy Data in Alzheimer's Disease
| Trial | Phase | N | Population | Treatment Arms | Duration | Primary Endpoint | Key Findings |
| Gault et al., 2015 | IIa (Monotherapy) | 274 | Mild-to-moderate AD (not on AChEIs) | ABT-126 5 mg/day, ABT-126 25 mg/day, Donepezil 10 mg/day, Placebo | 12 weeks | 11-item ADAS-Cog | - Did not meet primary endpoint. A trend towards improvement was seen with the 25 mg dose (p=0.095). |
| Florian et al., 2016 | IIb (Add-on to AChEIs) | 434 | Mild-to-moderate AD on stable AChEIs | ABT-126 25 mg/day, ABT-126 75 mg/day, Placebo | 24 weeks | 11-item ADAS-Cog | - Neither dose showed significant improvement compared to placebo. The 25 mg dose showed a transient significant improvement at week 4 (p<0.010). |
Experimental Protocols: A Closer Look at Trial Design
The methodologies of the key clinical trials provide context for the efficacy results. Below are summaries of the protocols for a representative trial for each compound.
Encenicline Phase II Schizophrenia Trial (Keefe et al., 2015)
-
Study Design: A 12-week, multinational, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients aged 18-65 years with a diagnosis of schizophrenia, who were clinically stable and receiving a stable dose of an atypical antipsychotic for at least 2 months.
-
Intervention: Patients were randomized to receive once-daily oral doses of Encenicline (0.27 mg or 0.9 mg) or placebo.
-
Efficacy Assessments:
-
Primary: Overall Cognition Index (OCI) from the CogState computerized cognitive battery.
-
Secondary: MATRICS Consensus Cognitive Battery (MCCB) (in U.S. patients), Schizophrenia Cognition Rating Scale (SCoRS), and the Positive and Negative Syndrome Scale (PANSS).
-
-
Statistical Analysis: The primary efficacy analysis was the change from baseline to week 12 in the OCI score, analyzed using a mixed-effects model for repeated measures (MMRM).
This compound Phase IIb Alzheimer's Trial (Florian et al., 2016)
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Subjects aged 55-90 years with a diagnosis of mild-to-moderate Alzheimer's disease, who were on stable doses of acetylcholinesterase inhibitors (AChEIs). Key inclusion criteria included a Mini-Mental State Examination (MMSE) score of 10-24.
-
Intervention: Subjects were randomized to receive once-daily oral doses of this compound (25 mg or 75 mg) or placebo as an add-on to their current AChEI therapy.
-
Efficacy Assessments:
-
Primary: Change from baseline to week 24 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) total score.
-
Secondary: Included other cognitive, functional, and global measures.
-
-
Statistical Analysis: The primary endpoint was analyzed comparing the change from baseline between each this compound group and the placebo group.
Conclusion
The clinical development pathways of this compound and Encenicline underscore the challenges in targeting the α7 nAChR for cognitive enhancement. Encenicline demonstrated promising efficacy in its Phase II trial for schizophrenia, with statistically significant improvements in cognitive and functional measures. However, these findings were not replicated in the larger Phase III program, which ultimately led to the discontinuation of its development. This compound, acting as an allosteric modulator, consistently failed to demonstrate significant efficacy in Phase II trials for both schizophrenia and Alzheimer's disease, despite being generally well-tolerated.
While the outcomes for these two agents were disappointing, the data generated from their clinical trials provide valuable insights for the field. The discrepancy between Phase II and Phase III results for Encenicline highlights the importance of robust and replicable findings in drug development. The exploration of subgroups, such as non-smokers in the this compound trials, suggests that patient stratification may be a critical consideration for future studies of α7 nAChR modulators. Ultimately, the stories of this compound and Encenicline serve as important case studies for researchers and drug developers working to address the significant unmet need for effective treatments for cognitive impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nelonicline's Pro-Cognitive Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nelonicline (ABT-126), an α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) allosteric modulator, with relevant control compounds to validate its pro-cognitive effects. Due to the discontinuation of this compound's development, this analysis relies on published data from preclinical and clinical studies. While direct head-to-head trials with other selective α7-nAChR agonists are limited, this guide presents available data against placebo and the acetylcholinesterase inhibitor donepezil, a standard of care for Alzheimer's disease. Information on other α7-nAChR agonists is included to provide a broader context for researchers in the field.
Executive Summary
This compound (ABT-126) was developed to treat cognitive deficits in Alzheimer's disease and schizophrenia by selectively modulating the α7-nAChR.[1] Clinical trials showed some trends toward cognitive improvement at specific doses but ultimately failed to meet primary endpoints, leading to the discontinuation of its development.[1][2] This guide synthesizes the available data to offer a clear comparison of this compound's performance against placebo and an active comparator, donepezil, and contextualizes its profile with other compounds that target the same receptor.
Comparative Data
Clinical Efficacy of this compound in Mild-to-Moderate Alzheimer's Disease
A key Phase 2 study provides the most direct comparative data for this compound.
| Treatment Group | N | Primary Endpoint: Change from Baseline in ADAS-Cog 11-item Total Score (Least Squares Mean Difference from Placebo [SE]) | p-value (one-sided) | Reference |
| Placebo | 68 | - | - | [3] |
| This compound (5 mg) | 69 | Numerically similar to placebo | - | [3] |
| This compound (25 mg) | 68 | -1.19 (0.90) | 0.095 | |
| Donepezil (10 mg) | 69 | -1.43 (0.90) | 0.057 |
SE: Standard Error
In a separate Phase 2b study, various doses of this compound as a monotherapy did not show a statistically significant improvement in the ADAS-Cog total score compared to placebo at week 24.
Preclinical Profile of α7-nAChR Agonists
While direct preclinical comparisons are scarce, the following table summarizes key characteristics of this compound and other notable α7-nAChR agonists from individual studies.
| Compound | Mechanism of Action | Key Preclinical Cognitive Models with Positive Effects | Reference |
| This compound (ABT-126) | Selective α7-nAChR allosteric modulator | Social recognition, memory consolidation, inhibitory avoidance, working memory | |
| ABT-107 | Selective α7-nAChR agonist | Delayed matching to sample (monkeys), social recognition (rats), inhibitory avoidance (mice) | |
| GTS-21 (DMXB-A) | Selective α7-nAChR partial agonist | Enhances a variety of cognitive behaviors in mice, monkeys, rats, and rabbits |
Mechanism of Action and Signaling Pathway
This compound and other α7-nAChR agonists are thought to exert their pro-cognitive effects by enhancing cholinergic signaling in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Activation of the α7-nAChR, a ligand-gated ion channel with high calcium permeability, triggers downstream signaling cascades implicated in synaptic plasticity and neuroprotection.
Donepezil, in contrast, is an acetylcholinesterase inhibitor. It increases the synaptic availability of acetylcholine by preventing its breakdown, thereby non-selectively activating all subtypes of cholinergic receptors.
References
Validating Nelonicline's Pro-Cognitive Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nelonicline (ABT-126), an α7 nicotinic acetylcholine receptor (α7-nAChR) allosteric modulator, with relevant control compounds to validate its pro-cognitive effects. Due to the discontinuation of this compound's development, this analysis relies on published data from preclinical and clinical studies. While direct head-to-head trials with other selective α7-nAChR agonists are limited, this guide presents available data against placebo and the acetylcholinesterase inhibitor donepezil, a standard of care for Alzheimer's disease. Information on other α7-nAChR agonists is included to provide a broader context for researchers in the field.
Executive Summary
This compound (ABT-126) was developed to treat cognitive deficits in Alzheimer's disease and schizophrenia by selectively modulating the α7-nAChR.[1] Clinical trials showed some trends toward cognitive improvement at specific doses but ultimately failed to meet primary endpoints, leading to the discontinuation of its development.[1][2] This guide synthesizes the available data to offer a clear comparison of this compound's performance against placebo and an active comparator, donepezil, and contextualizes its profile with other compounds that target the same receptor.
Comparative Data
Clinical Efficacy of this compound in Mild-to-Moderate Alzheimer's Disease
A key Phase 2 study provides the most direct comparative data for this compound.
| Treatment Group | N | Primary Endpoint: Change from Baseline in ADAS-Cog 11-item Total Score (Least Squares Mean Difference from Placebo [SE]) | p-value (one-sided) | Reference |
| Placebo | 68 | - | - | [3] |
| This compound (5 mg) | 69 | Numerically similar to placebo | - | [3] |
| This compound (25 mg) | 68 | -1.19 (0.90) | 0.095 | |
| Donepezil (10 mg) | 69 | -1.43 (0.90) | 0.057 |
SE: Standard Error
In a separate Phase 2b study, various doses of this compound as a monotherapy did not show a statistically significant improvement in the ADAS-Cog total score compared to placebo at week 24.
Preclinical Profile of α7-nAChR Agonists
While direct preclinical comparisons are scarce, the following table summarizes key characteristics of this compound and other notable α7-nAChR agonists from individual studies.
| Compound | Mechanism of Action | Key Preclinical Cognitive Models with Positive Effects | Reference |
| This compound (ABT-126) | Selective α7-nAChR allosteric modulator | Social recognition, memory consolidation, inhibitory avoidance, working memory | |
| ABT-107 | Selective α7-nAChR agonist | Delayed matching to sample (monkeys), social recognition (rats), inhibitory avoidance (mice) | |
| GTS-21 (DMXB-A) | Selective α7-nAChR partial agonist | Enhances a variety of cognitive behaviors in mice, monkeys, rats, and rabbits |
Mechanism of Action and Signaling Pathway
This compound and other α7-nAChR agonists are thought to exert their pro-cognitive effects by enhancing cholinergic signaling in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Activation of the α7-nAChR, a ligand-gated ion channel with high calcium permeability, triggers downstream signaling cascades implicated in synaptic plasticity and neuroprotection.
Donepezil, in contrast, is an acetylcholinesterase inhibitor. It increases the synaptic availability of acetylcholine by preventing its breakdown, thereby non-selectively activating all subtypes of cholinergic receptors.
References
A Comparative Analysis of Nelonicline and Donepezil in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of nelonicline (B1263637) (ABT-126), a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and donepezil (B133215), an acetylcholinesterase inhibitor (AChEI), in preclinical and clinical models of Alzheimer's disease (AD). The following sections present available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
Donepezil is a well-established, first-line symptomatic treatment for mild to moderate Alzheimer's disease. Its primary mechanism is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission. Preclinical studies have consistently demonstrated its ability to improve cognitive deficits in various AD animal models, and in some cases, to modulate amyloid-β (Aβ) pathology.
This compound was developed as a potential therapeutic for AD, targeting the α7 nicotinic acetylcholine receptor, which is implicated in cognitive processes and neuroinflammation. The rationale was that agonism at this receptor could enhance cognition with a different side-effect profile compared to broader cholinergic agents. While preclinical studies suggested pro-cognitive effects, this compound's development for Alzheimer's disease was ultimately discontinued (B1498344) due to insufficient efficacy in Phase 2b clinical trials. This guide will present the available data that led to these respective outcomes.
Mechanism of Action
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase (AChE).[1][2][3] By blocking the enzymatic degradation of acetylcholine (ACh), donepezil increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic signaling. This is particularly relevant in Alzheimer's disease, where there is a known deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons. Beyond its primary mechanism, some preclinical evidence suggests that donepezil may also modulate amyloid precursor protein (APP) processing, protect against glutamate-induced excitotoxicity, and have anti-inflammatory effects.
Figure 1. Mechanism of action of Donepezil.
This compound: α7 Nicotinic Acetylcholine Receptor Agonism
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). These receptors are ligand-gated ion channels that are highly permeable to calcium and are expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Activation of α7-nAChRs can modulate the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, and is involved in synaptic plasticity. It is also thought that stimulating these receptors could have neuroprotective and anti-inflammatory effects. The therapeutic hypothesis was that direct agonism of α7-nAChRs would improve cognitive function in AD patients.
Figure 2. Mechanism of action of this compound.
Preclinical Efficacy Data
Table 1: Preclinical Efficacy of this compound and Donepezil in AD Animal Models
| Compound | AD Model | Dosage | Key Findings | Reference |
| This compound (ABT-126) | Various models of cognition | Not specified | Showed efficacy in models of social recognition memory, memory consolidation, inhibitory avoidance, and working memory. | |
| Donepezil | Tg2576 mice | 4 mg/kg (in drinking water) | Significantly reduced soluble Aβ1-40 and Aβ1-42, decreased Aβ plaque number and burden, and increased synaptic density in the dentate gyrus. | |
| Donepezil | hAPP/PS1 mice | Not specified | Improved reference memory and produced dose-dependent reductions in brain amyloid-β. | |
| Donepezil | 3xTgAD mice | Not specified | Enhanced the ability to sustain attention in a 5-choice serial reaction time test. | |
| Donepezil | Senescence-accelerated mouse prone 8 (SAMP8) | Not specified | Attenuated cognitive dysfunction in the Morris Water Maze and improved endothelial function. | |
| S 24795 (α7 nAChR partial agonist) vs. Donepezil | Aged mice (model of age-related memory deficits) | S 24795: 0.3 & 1 mg/kg; Donepezil: 0.3 & 1 mg/kg (s.c.) | Both compounds improved performance in working memory and long-term declarative memory tasks in a radial arm-maze. S 24795 at 1 mg/kg and donepezil at 0.3 mg/kg were effective for working memory. S 24795 at 1 mg/kg and donepezil at 1 mg/kg improved long-term declarative memory. |
Clinical Efficacy Data
A Phase 2a clinical trial directly compared this compound to both placebo and donepezil, providing the most direct comparative efficacy data available.
Table 2: Phase 2a Clinical Trial Results (NCT00948909)
| Treatment Group | N | Primary Endpoint: Change from Baseline in ADAS-Cog-11 at 12 Weeks (LSM Difference from Placebo) | P-value (one-sided) | Reference |
| Placebo | ~68 | - | - | |
| This compound (5 mg) | ~68 | Numerically similar to placebo | N/A | |
| This compound (25 mg) | ~68 | -1.19 | 0.095 | |
| Donepezil (10 mg) | ~68 | -1.43 | 0.057 |
ADAS-Cog-11: Alzheimer's Disease Assessment Scale-Cognitive subscale (11 items). A negative change indicates improvement. LSM: Least Squares Mean.
In this proof-of-concept study, neither this compound nor donepezil met the primary endpoint for statistical significance. However, both showed a trend towards improvement in cognition over placebo, with donepezil showing a slightly stronger numerical trend. Subsequent Phase 2b trials of this compound, both as a monotherapy and as an add-on to AChEIs, failed to show significant efficacy, leading to the discontinuation of its development for AD.
Experimental Protocols
Donepezil in Tg2576 Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques.
-
Treatment: Donepezil was administered in the drinking water at concentrations of 1, 2, or 4 mg/kg from 3 to 9 months of age.
-
Cognitive Assessment: Not detailed in this specific study, which focused on pathology.
-
Biochemical Analysis: Brain tissue was analyzed for soluble Aβ1-40 and Aβ1-42 levels.
-
Histological Analysis: Quantitative light and electron microscopy were used to assess Aβ plaque number and burden, as well as synaptic density in the hippocampus.
α7 nAChR Agonist vs. Donepezil in Aged Mice
-
Animal Model: Aged C57BL/6J mice, used as a model for age-related cognitive decline.
-
Treatment: S 24795 (an α7 nAChR partial agonist) and donepezil were administered daily via subcutaneous injection at doses of 0.3 and 1 mg/kg for approximately 3 weeks.
-
Cognitive Assessment:
-
Short-Term Working Memory (STWM): Assessed using a radial arm-maze paradigm where mice had to retain information about successive arm visits.
-
Long-Term Declarative Memory (LTDM): Mnemonic flexibility was tested in the radial arm-maze.
-
This compound and Donepezil Phase 2a Clinical Trial (NCT00948909)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 274 subjects with mild-to-moderate Alzheimer's disease who were not currently receiving acetylcholinesterase inhibitors.
-
Interventions:
-
This compound 5 mg once daily.
-
This compound 25 mg once daily.
-
Donepezil 10 mg once daily (initiated at 5 mg for the first 4 weeks).
-
Placebo.
-
-
Primary Efficacy Endpoint: The change from baseline to the final evaluation (week 12) in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score.
Conclusion
Donepezil, through its established mechanism of acetylcholinesterase inhibition, demonstrates consistent, albeit modest, efficacy in improving cognitive symptoms in both preclinical AD models and in clinical practice. Preclinical evidence further suggests it may have disease-modifying properties by reducing amyloid pathology.
This compound, targeting the α7 nicotinic acetylcholine receptor, showed initial promise in preclinical models of cognition. However, this did not translate into significant clinical efficacy. In a direct Phase 2a comparison, the 25 mg dose of this compound showed a trend for cognitive improvement that was numerically less than that observed with donepezil, and neither compound reached statistical significance. The failure of this compound in later, larger Phase 2b trials ultimately led to the cessation of its development for Alzheimer's disease.
This comparative guide illustrates the challenging path of drug development for Alzheimer's disease. While the cholinergic hypothesis has yielded a symptomatic treatment in donepezil, targeting more specific receptor subtypes like the α7-nAChR with this compound did not prove to be a successful strategy for improving cognitive deficits in this patient population.
References
- 1. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of the alpha7 nicotinic partial agonist, S 24795, and the cholinesterase inhibitor, donepezil, against aging-related deficits in declarative and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Nelonicline and Donepezil in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of nelonicline (ABT-126), a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, and donepezil, an acetylcholinesterase inhibitor (AChEI), in preclinical and clinical models of Alzheimer's disease (AD). The following sections present available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
Donepezil is a well-established, first-line symptomatic treatment for mild to moderate Alzheimer's disease. Its primary mechanism is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission. Preclinical studies have consistently demonstrated its ability to improve cognitive deficits in various AD animal models, and in some cases, to modulate amyloid-β (Aβ) pathology.
This compound was developed as a potential therapeutic for AD, targeting the α7 nicotinic acetylcholine receptor, which is implicated in cognitive processes and neuroinflammation. The rationale was that agonism at this receptor could enhance cognition with a different side-effect profile compared to broader cholinergic agents. While preclinical studies suggested pro-cognitive effects, this compound's development for Alzheimer's disease was ultimately discontinued due to insufficient efficacy in Phase 2b clinical trials. This guide will present the available data that led to these respective outcomes.
Mechanism of Action
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase (AChE).[1][2][3] By blocking the enzymatic degradation of acetylcholine (ACh), donepezil increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic signaling. This is particularly relevant in Alzheimer's disease, where there is a known deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons. Beyond its primary mechanism, some preclinical evidence suggests that donepezil may also modulate amyloid precursor protein (APP) processing, protect against glutamate-induced excitotoxicity, and have anti-inflammatory effects.
Figure 1. Mechanism of action of Donepezil.
This compound: α7 Nicotinic Acetylcholine Receptor Agonism
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). These receptors are ligand-gated ion channels that are highly permeable to calcium and are expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Activation of α7-nAChRs can modulate the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, and is involved in synaptic plasticity. It is also thought that stimulating these receptors could have neuroprotective and anti-inflammatory effects. The therapeutic hypothesis was that direct agonism of α7-nAChRs would improve cognitive function in AD patients.
Figure 2. Mechanism of action of this compound.
Preclinical Efficacy Data
Table 1: Preclinical Efficacy of this compound and Donepezil in AD Animal Models
| Compound | AD Model | Dosage | Key Findings | Reference |
| This compound (ABT-126) | Various models of cognition | Not specified | Showed efficacy in models of social recognition memory, memory consolidation, inhibitory avoidance, and working memory. | |
| Donepezil | Tg2576 mice | 4 mg/kg (in drinking water) | Significantly reduced soluble Aβ1-40 and Aβ1-42, decreased Aβ plaque number and burden, and increased synaptic density in the dentate gyrus. | |
| Donepezil | hAPP/PS1 mice | Not specified | Improved reference memory and produced dose-dependent reductions in brain amyloid-β. | |
| Donepezil | 3xTgAD mice | Not specified | Enhanced the ability to sustain attention in a 5-choice serial reaction time test. | |
| Donepezil | Senescence-accelerated mouse prone 8 (SAMP8) | Not specified | Attenuated cognitive dysfunction in the Morris Water Maze and improved endothelial function. | |
| S 24795 (α7 nAChR partial agonist) vs. Donepezil | Aged mice (model of age-related memory deficits) | S 24795: 0.3 & 1 mg/kg; Donepezil: 0.3 & 1 mg/kg (s.c.) | Both compounds improved performance in working memory and long-term declarative memory tasks in a radial arm-maze. S 24795 at 1 mg/kg and donepezil at 0.3 mg/kg were effective for working memory. S 24795 at 1 mg/kg and donepezil at 1 mg/kg improved long-term declarative memory. |
Clinical Efficacy Data
A Phase 2a clinical trial directly compared this compound to both placebo and donepezil, providing the most direct comparative efficacy data available.
Table 2: Phase 2a Clinical Trial Results (NCT00948909)
| Treatment Group | N | Primary Endpoint: Change from Baseline in ADAS-Cog-11 at 12 Weeks (LSM Difference from Placebo) | P-value (one-sided) | Reference |
| Placebo | ~68 | - | - | |
| This compound (5 mg) | ~68 | Numerically similar to placebo | N/A | |
| This compound (25 mg) | ~68 | -1.19 | 0.095 | |
| Donepezil (10 mg) | ~68 | -1.43 | 0.057 |
ADAS-Cog-11: Alzheimer's Disease Assessment Scale-Cognitive subscale (11 items). A negative change indicates improvement. LSM: Least Squares Mean.
In this proof-of-concept study, neither this compound nor donepezil met the primary endpoint for statistical significance. However, both showed a trend towards improvement in cognition over placebo, with donepezil showing a slightly stronger numerical trend. Subsequent Phase 2b trials of this compound, both as a monotherapy and as an add-on to AChEIs, failed to show significant efficacy, leading to the discontinuation of its development for AD.
Experimental Protocols
Donepezil in Tg2576 Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques.
-
Treatment: Donepezil was administered in the drinking water at concentrations of 1, 2, or 4 mg/kg from 3 to 9 months of age.
-
Cognitive Assessment: Not detailed in this specific study, which focused on pathology.
-
Biochemical Analysis: Brain tissue was analyzed for soluble Aβ1-40 and Aβ1-42 levels.
-
Histological Analysis: Quantitative light and electron microscopy were used to assess Aβ plaque number and burden, as well as synaptic density in the hippocampus.
α7 nAChR Agonist vs. Donepezil in Aged Mice
-
Animal Model: Aged C57BL/6J mice, used as a model for age-related cognitive decline.
-
Treatment: S 24795 (an α7 nAChR partial agonist) and donepezil were administered daily via subcutaneous injection at doses of 0.3 and 1 mg/kg for approximately 3 weeks.
-
Cognitive Assessment:
-
Short-Term Working Memory (STWM): Assessed using a radial arm-maze paradigm where mice had to retain information about successive arm visits.
-
Long-Term Declarative Memory (LTDM): Mnemonic flexibility was tested in the radial arm-maze.
-
This compound and Donepezil Phase 2a Clinical Trial (NCT00948909)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 274 subjects with mild-to-moderate Alzheimer's disease who were not currently receiving acetylcholinesterase inhibitors.
-
Interventions:
-
This compound 5 mg once daily.
-
This compound 25 mg once daily.
-
Donepezil 10 mg once daily (initiated at 5 mg for the first 4 weeks).
-
Placebo.
-
-
Primary Efficacy Endpoint: The change from baseline to the final evaluation (week 12) in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score.
Conclusion
Donepezil, through its established mechanism of acetylcholinesterase inhibition, demonstrates consistent, albeit modest, efficacy in improving cognitive symptoms in both preclinical AD models and in clinical practice. Preclinical evidence further suggests it may have disease-modifying properties by reducing amyloid pathology.
This compound, targeting the α7 nicotinic acetylcholine receptor, showed initial promise in preclinical models of cognition. However, this did not translate into significant clinical efficacy. In a direct Phase 2a comparison, the 25 mg dose of this compound showed a trend for cognitive improvement that was numerically less than that observed with donepezil, and neither compound reached statistical significance. The failure of this compound in later, larger Phase 2b trials ultimately led to the cessation of its development for Alzheimer's disease.
This comparative guide illustrates the challenging path of drug development for Alzheimer's disease. While the cholinergic hypothesis has yielded a symptomatic treatment in donepezil, targeting more specific receptor subtypes like the α7-nAChR with this compound did not prove to be a successful strategy for improving cognitive deficits in this patient population.
References
- 1. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of the alpha7 nicotinic partial agonist, S 24795, and the cholinesterase inhibitor, donepezil, against aging-related deficits in declarative and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Cross-Study Analysis of Nelonicline and Other Cholinergic Modulators for Schizophrenia
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of clinical trial data for Nelonicline (ABT-126), a selective alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) partial agonist, in the context of other cholinergic and standard-of-care treatments for schizophrenia. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective comparison to inform future research and drug development in this critical therapeutic area.
Comparative Analysis of Clinical Trial Data
The following tables summarize the key efficacy and safety findings from clinical trials of this compound and comparator drugs. The data is organized to facilitate a clear comparison of their effects on cognitive deficits and negative symptoms in schizophrenia.
Table 1: Efficacy of Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Agonists in Schizophrenia
| Drug (Trial Identifier) | Dosage | N (Patients) | Study Duration | Primary Outcome Measure | Key Findings | Adverse Events |
| This compound (ABT-126) (NCT01678755) | 10 mg, 25 mg daily | 207 | 12 weeks | Change in MATRICS Consensus Cognitive Battery (MCCB) composite score | No significant improvement in the overall population. In non-smokers, the 25 mg dose showed significant improvement in verbal learning, working memory, and attention.[1] | Dizziness, diarrhea, fatigue (all <8% incidence).[1] |
| This compound (ABT-126) (NCT01655680) | 25 mg, 50 mg, 75 mg daily | 432 (non-smokers) | 24 weeks | Change in MCCB neurocognitive composite score | No statistically significant differences in MCCB scores. A trend for improvement in negative symptoms (NSA-16 total score) was observed with the 50 mg dose.[2][3] | Similar rates to placebo.[2] |
| Encenicline (B607309) (EVP-6124) (Phase 2) | 0.27 mg, 0.9 mg daily | 317 | 12 weeks | Overall Cognition Index (OCI) from CogState battery | Significant improvement in OCI with 0.27 mg dose (p=0.034). Significant improvement in SCoRS total score (p=0.011) and PANSS Negative scale (p=0.028) with 0.9 mg dose. | Similar frequencies across all treatment groups (placebo: 39.0%, 0.27 mg: 23.4%, 0.9 mg: 33.3%). |
| Encenicline (EVP-6124) (Phase 3: EVP-6124-015/016) | 1 mg, 2 mg daily | 1,520 | 26 weeks | Change in MCCB and Schizophrenia Cognition Rating Scale (SCoRS) | No statistically significant difference between encenicline and placebo on primary endpoints. | Generally safe and well-tolerated; mild constipation was the most frequent adverse event (approx. 50% of patients reported AEs). |
| DMXB-A (NCT00100165) | 75 mg, 150 mg twice daily | 31 | 4 weeks (crossover) | MATRICS Consensus Cognitive Battery (MCCB) | No significant differences in MCCB scores. Significant improvement in SANS total score with the 150 mg dose. Nearly significant improvement in BPRS total score. | Mild tremor (5 subjects), mild nausea (nearly half of patients). |
Table 2: Efficacy of Standard-of-Care and Novel Mechanism Drugs in Schizophrenia
| Drug | Dosage | N (Patients) | Study Duration | Primary Outcome Measure | Key Findings | Adverse Events |
| Risperidone (B510) (Combined analysis of 12 trials) | Varied | 1,056 | Up to 8 weeks | Positive and Negative Syndrome Scale (PANSS) | Significant reduction in PANSS total score compared to haloperidol (B65202) and other antipsychotics. Significant improvements in positive, negative, and cognitive symptom clusters. | Not detailed in the combined analysis, but known to include extrapyramidal symptoms and hyperprolactinemia. |
| Olanzapine (B1677200) (Open-label trial) | 10-40 mg daily | 43 (treatment-resistant) | 14 weeks | PANSS | No significant improvement in PANSS total score. Significant improvement in PANSS cognitive and depression/anxiety factors. | Significant decrease in extrapyramidal side effects, modest weight gain. |
| Xanomeline-Trospium (KarXT) (EMERGENT-3, NCT04738123) | Max: Xanomeline 125 mg / Trospium 30 mg twice daily | 256 | 5 weeks | Change in PANSS total score | Significant reduction in PANSS total score (-8.4 difference vs placebo, p<0.001). Significant improvements in positive and negative symptoms. | Nausea (19.2%), dyspepsia (16.0%), vomiting (16.0%), constipation (12.8%). Similar rates of extrapyramidal symptoms and weight gain as placebo. |
Experimental Protocols
A clear understanding of the methodologies employed in these clinical trials is crucial for a fair and accurate comparison of their outcomes.
Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Agonist Trials (this compound, Encenicline, DMXB-A)
-
Study Design: The majority of these trials were randomized, double-blind, placebo-controlled studies. The DMXB-A trial utilized a crossover design.
-
Participant Population: Participants were typically adults diagnosed with schizophrenia who were clinically stable and receiving treatment with atypical antipsychotics. Several studies specifically recruited non-smokers or analyzed this sub-population separately due to the interaction of nicotine (B1678760) with the target receptor.
-
Inclusion Criteria: Common inclusion criteria included a diagnosis of schizophrenia according to DSM-IV or DSM-5 criteria, clinical stability for a specified period before the trial, and being on a stable dose of an allowable antipsychotic medication.
-
Exclusion Criteria: Exclusion criteria often included a recent history of substance abuse, significant unstable medical conditions, and for some trials, being a current smoker.
-
Efficacy Assessments:
-
Cognition: The MATRICS Consensus Cognitive Battery (MCCB) was a frequently used primary or secondary endpoint to assess changes in cognitive domains such as attention, working memory, and verbal learning. The CogState computerized battery was also utilized.
-
Negative Symptoms: The Scale for the Assessment of Negative Symptoms (SANS) and the negative subscale of the Positive and Negative Syndrome Scale (PANSS) were used to measure changes in negative symptoms like alogia and anhedonia.
-
Overall Symptoms: The PANSS total score and the Brief Psychiatric Rating Scale (BPRS) were used to assess overall changes in schizophrenia symptoms.
-
Standard-of-Care and Novel Mechanism Drug Trials (Risperidone, Olanzapine, Xanomeline-Trospium)
-
Study Design: These trials were a mix of randomized, double-blind, placebo-controlled studies (Xanomeline-Trospium, some Risperidone trials) and open-label prospective trials (Olanzapine).
-
Participant Population: Participants were adults with a diagnosis of schizophrenia, with some trials focusing on acutely psychotic patients or those with treatment-resistant schizophrenia.
-
Inclusion Criteria: Generally, a DSM-based diagnosis of schizophrenia was required. For acute psychosis trials, a certain severity level on the PANSS was often an inclusion criterion.
-
Exclusion Criteria: Common exclusions were other primary psychiatric diagnoses, significant medical conditions, and for some trials, a history of treatment resistance to multiple antipsychotics.
-
Efficacy Assessments: The primary outcome measure in these trials was most commonly the change from baseline in the PANSS total score.
Mandatory Visualizations
Signaling Pathway of α7-nAChR Agonists
Caption: Signaling pathway of α7-nAChR agonists in neurons.
Experimental Workflow for a Typical α7-nAChR Agonist Clinical Trial
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.
Logical Relationship of Assessed Domains in Schizophrenia Trials
Caption: Relationship between schizophrenia symptom domains and assessment tools.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Effects of olanzapine and other antipsychotics on cognitive function in chronic schizophrenia: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Nelonicline and Other Cholinergic Modulators for Schizophrenia
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of clinical trial data for Nelonicline (ABT-126), a selective alpha-7 nicotinic acetylcholine receptor (α7-nAChR) partial agonist, in the context of other cholinergic and standard-of-care treatments for schizophrenia. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective comparison to inform future research and drug development in this critical therapeutic area.
Comparative Analysis of Clinical Trial Data
The following tables summarize the key efficacy and safety findings from clinical trials of this compound and comparator drugs. The data is organized to facilitate a clear comparison of their effects on cognitive deficits and negative symptoms in schizophrenia.
Table 1: Efficacy of Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Agonists in Schizophrenia
| Drug (Trial Identifier) | Dosage | N (Patients) | Study Duration | Primary Outcome Measure | Key Findings | Adverse Events |
| This compound (ABT-126) (NCT01678755) | 10 mg, 25 mg daily | 207 | 12 weeks | Change in MATRICS Consensus Cognitive Battery (MCCB) composite score | No significant improvement in the overall population. In non-smokers, the 25 mg dose showed significant improvement in verbal learning, working memory, and attention.[1] | Dizziness, diarrhea, fatigue (all <8% incidence).[1] |
| This compound (ABT-126) (NCT01655680) | 25 mg, 50 mg, 75 mg daily | 432 (non-smokers) | 24 weeks | Change in MCCB neurocognitive composite score | No statistically significant differences in MCCB scores. A trend for improvement in negative symptoms (NSA-16 total score) was observed with the 50 mg dose.[2][3] | Similar rates to placebo.[2] |
| Encenicline (EVP-6124) (Phase 2) | 0.27 mg, 0.9 mg daily | 317 | 12 weeks | Overall Cognition Index (OCI) from CogState battery | Significant improvement in OCI with 0.27 mg dose (p=0.034). Significant improvement in SCoRS total score (p=0.011) and PANSS Negative scale (p=0.028) with 0.9 mg dose. | Similar frequencies across all treatment groups (placebo: 39.0%, 0.27 mg: 23.4%, 0.9 mg: 33.3%). |
| Encenicline (EVP-6124) (Phase 3: EVP-6124-015/016) | 1 mg, 2 mg daily | 1,520 | 26 weeks | Change in MCCB and Schizophrenia Cognition Rating Scale (SCoRS) | No statistically significant difference between encenicline and placebo on primary endpoints. | Generally safe and well-tolerated; mild constipation was the most frequent adverse event (approx. 50% of patients reported AEs). |
| DMXB-A (NCT00100165) | 75 mg, 150 mg twice daily | 31 | 4 weeks (crossover) | MATRICS Consensus Cognitive Battery (MCCB) | No significant differences in MCCB scores. Significant improvement in SANS total score with the 150 mg dose. Nearly significant improvement in BPRS total score. | Mild tremor (5 subjects), mild nausea (nearly half of patients). |
Table 2: Efficacy of Standard-of-Care and Novel Mechanism Drugs in Schizophrenia
| Drug | Dosage | N (Patients) | Study Duration | Primary Outcome Measure | Key Findings | Adverse Events |
| Risperidone (Combined analysis of 12 trials) | Varied | 1,056 | Up to 8 weeks | Positive and Negative Syndrome Scale (PANSS) | Significant reduction in PANSS total score compared to haloperidol and other antipsychotics. Significant improvements in positive, negative, and cognitive symptom clusters. | Not detailed in the combined analysis, but known to include extrapyramidal symptoms and hyperprolactinemia. |
| Olanzapine (Open-label trial) | 10-40 mg daily | 43 (treatment-resistant) | 14 weeks | PANSS | No significant improvement in PANSS total score. Significant improvement in PANSS cognitive and depression/anxiety factors. | Significant decrease in extrapyramidal side effects, modest weight gain. |
| Xanomeline-Trospium (KarXT) (EMERGENT-3, NCT04738123) | Max: Xanomeline 125 mg / Trospium 30 mg twice daily | 256 | 5 weeks | Change in PANSS total score | Significant reduction in PANSS total score (-8.4 difference vs placebo, p<0.001). Significant improvements in positive and negative symptoms. | Nausea (19.2%), dyspepsia (16.0%), vomiting (16.0%), constipation (12.8%). Similar rates of extrapyramidal symptoms and weight gain as placebo. |
Experimental Protocols
A clear understanding of the methodologies employed in these clinical trials is crucial for a fair and accurate comparison of their outcomes.
Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Agonist Trials (this compound, Encenicline, DMXB-A)
-
Study Design: The majority of these trials were randomized, double-blind, placebo-controlled studies. The DMXB-A trial utilized a crossover design.
-
Participant Population: Participants were typically adults diagnosed with schizophrenia who were clinically stable and receiving treatment with atypical antipsychotics. Several studies specifically recruited non-smokers or analyzed this sub-population separately due to the interaction of nicotine with the target receptor.
-
Inclusion Criteria: Common inclusion criteria included a diagnosis of schizophrenia according to DSM-IV or DSM-5 criteria, clinical stability for a specified period before the trial, and being on a stable dose of an allowable antipsychotic medication.
-
Exclusion Criteria: Exclusion criteria often included a recent history of substance abuse, significant unstable medical conditions, and for some trials, being a current smoker.
-
Efficacy Assessments:
-
Cognition: The MATRICS Consensus Cognitive Battery (MCCB) was a frequently used primary or secondary endpoint to assess changes in cognitive domains such as attention, working memory, and verbal learning. The CogState computerized battery was also utilized.
-
Negative Symptoms: The Scale for the Assessment of Negative Symptoms (SANS) and the negative subscale of the Positive and Negative Syndrome Scale (PANSS) were used to measure changes in negative symptoms like alogia and anhedonia.
-
Overall Symptoms: The PANSS total score and the Brief Psychiatric Rating Scale (BPRS) were used to assess overall changes in schizophrenia symptoms.
-
Standard-of-Care and Novel Mechanism Drug Trials (Risperidone, Olanzapine, Xanomeline-Trospium)
-
Study Design: These trials were a mix of randomized, double-blind, placebo-controlled studies (Xanomeline-Trospium, some Risperidone trials) and open-label prospective trials (Olanzapine).
-
Participant Population: Participants were adults with a diagnosis of schizophrenia, with some trials focusing on acutely psychotic patients or those with treatment-resistant schizophrenia.
-
Inclusion Criteria: Generally, a DSM-based diagnosis of schizophrenia was required. For acute psychosis trials, a certain severity level on the PANSS was often an inclusion criterion.
-
Exclusion Criteria: Common exclusions were other primary psychiatric diagnoses, significant medical conditions, and for some trials, a history of treatment resistance to multiple antipsychotics.
-
Efficacy Assessments: The primary outcome measure in these trials was most commonly the change from baseline in the PANSS total score.
Mandatory Visualizations
Signaling Pathway of α7-nAChR Agonists
Caption: Signaling pathway of α7-nAChR agonists in neurons.
Experimental Workflow for a Typical α7-nAChR Agonist Clinical Trial
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.
Logical Relationship of Assessed Domains in Schizophrenia Trials
Caption: Relationship between schizophrenia symptom domains and assessment tools.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Effects of olanzapine and other antipsychotics on cognitive function in chronic schizophrenia: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profile of Nelonicline Versus Other Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptor (nAChR) agonists have been a focus of drug development for cognitive and neurological disorders, leveraging their potential to modulate cholinergic neurotransmission. Nelonicline (ABT-126), a selective α7 nAChR partial agonist, has been investigated for its cognitive-enhancing effects. A critical aspect of the therapeutic potential of any nAChR agonist is its side effect profile, as on-target and off-target effects can limit clinical utility. This guide provides a comparative analysis of the side effects associated with this compound and other notable nAChR agonists, supported by available clinical trial data. The aim is to offer an objective overview to inform further research and development in this area.
Comparative Analysis of Adverse Events
Clinical trial data on the adverse events associated with various nAChR agonists are summarized below. It is important to note that direct head-to-head comparative trials are limited, and the data presented are from different studies with varying patient populations and methodologies. Therefore, cross-trial comparisons should be interpreted with caution.
| Drug (Target) | Most Commonly Reported Adverse Events | Incidence Rate (%) | Placebo Rate (%) | Key Findings and Remarks |
| This compound (ABT-126) (α7 partial agonist) | Dizziness, Diarrhea, Fatigue | < 8% for each[1] | Similar to placebo[2][3] | Generally well-tolerated with an adverse event profile similar to placebo in several studies.[2][3] One Phase 2 study in schizophrenia reported that adverse event rates were similar for ABT-126 and placebo. Another study noted the most frequently reported adverse events were dizziness, diarrhea, and fatigue, all with an incidence of less than 8%. |
| Encenicline (EVP-6124) (α7 partial agonist) | Constipation, Gastrointestinal issues | 23.4% (0.27 mg), 33.3% (0.9 mg) | 39.0% | Phase 3 trials in Alzheimer's disease were placed on clinical hold due to reports of serious gastrointestinal side effects in a small number of patients. However, a Phase 2 study in schizophrenia reported that treatment-emergent adverse events were comparable to placebo. One Phase 3 trial in schizophrenia noted mild constipation as the most frequent adverse event. |
| Varenicline (α4β2 partial agonist, α7 full agonist) | Nausea, Vomiting, Decreased appetite, Insomnia, Abnormal dreams | Nausea: 23.3%, Vomiting: 15.0%, Decreased appetite: 15.0% | Nausea: 3.4%, Vomiting: 0%, Decreased appetite: 6.8% | Associated with a higher incidence of gastrointestinal and sleep-related side effects compared to placebo. While effective for smoking cessation, its development for Alzheimer's was impacted by its side effect profile. |
| Pozanicline (ABT-089) (α4β2 partial agonist) | Nasopharyngitis, Upper respiratory tract infection, Somnolence, Headache, Irritability, Insomnia | Nasopharyngitis: 6.6%, Upper respiratory tract infection: 6.6%, Somnolence: 5.7% | Not significantly different from placebo | Generally well-tolerated in studies for ADHD, with an incidence of adverse events not significantly different from placebo. The most commonly reported adverse events at rates higher than placebo were headache, upper respiratory tract infection, irritability, insomnia, and nasopharyngitis. |
| AZD3480 (Ispronicline) (α4β2 partial agonist) | Not specified in detail | Mild to moderate and similar to placebo | Similar to active drug | Reported to be well-tolerated in a Phase IIb study for Alzheimer's disease and in a study for ADHD, with side effects described as mild to moderate and similar in type and number to those seen with placebo. |
| GTS-21 (DMXB-A) (α7 partial agonist) | Headache | 27% | 21% | Generally well-tolerated in Phase I studies, with headache being the most common adverse event, occurring at a rate slightly higher than placebo. |
| ABT-418 (α4β2 agonist) | Dizziness, Nausea | Not specified | Not specified | Reported to be relatively well-tolerated in a pilot study for ADHD, with dizziness and nausea being the most frequently reported adverse effects. |
Experimental Protocols for Adverse Event Assessment
The assessment of adverse events in the clinical trials of nAChR agonists generally follows standardized procedures to ensure patient safety and data integrity. While specific protocols vary between studies, the core methodology involves the following steps:
-
Event Identification and Documentation :
-
Adverse events (AEs) are identified through spontaneous reporting by the study participants, observations by the clinical staff, or in response to open-ended questioning at each study visit.
-
All AEs, regardless of their perceived relationship to the study drug, are recorded in the subject's source documents and on the Case Report Form (CRF).
-
-
Assessment of Severity, Causality, and Expectedness :
-
Severity : AEs are graded based on their intensity, typically on a scale such as mild, moderate, or severe.
-
Causality : The investigator assesses the likelihood that the AE is related to the investigational drug. This is often categorized as unrelated, possibly related, probably related, or definitely related.
-
Expectedness : The event is classified as expected or unexpected based on whether it is consistent with the known safety profile of the drug as described in the Investigator's Brochure or other study documents.
-
-
Reporting of Serious Adverse Events (SAEs) :
-
An AE is classified as serious if it results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly.
-
All SAEs must be reported to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee within a short timeframe, often within 24 hours of the site becoming aware of the event.
-
-
Data Monitoring :
-
An independent Data and Safety Monitoring Board (DSMB) may be established to periodically review the safety data to identify any emerging safety concerns.
-
Signaling Pathways
The therapeutic and adverse effects of nAChR agonists are mediated through their interaction with specific receptor subtypes, primarily the α7 and α4β2 receptors in the central nervous system. Activation of these ligand-gated ion channels leads to a cascade of intracellular events.
α7 nAChR Signaling Pathway
The α7 nAChR is a homopentameric receptor with a high permeability to calcium ions. Its activation triggers several downstream signaling cascades.
Activation of the α7 nAChR by an agonist like this compound leads to a rapid influx of calcium. This increase in intracellular calcium can then activate a variety of downstream signaling molecules, including Protein Kinase C (PKC), Calcium/calmodulin-dependent protein kinase II (CaMKII), and the PI3K/Akt and MAPK pathways. These pathways are involved in modulating synaptic plasticity, gene expression, and inflammatory responses. The anti-inflammatory effects of α7 activation are partly mediated through the JAK2-STAT3 pathway.
α4β2 nAChR Signaling Pathway
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a heteropentameric channel. It plays a crucial role in dopamine (B1211576) release and is a key target for drugs like Varenicline and Pozanicline.
Activation of α4β2 nAChRs primarily leads to an influx of sodium and calcium ions, causing membrane depolarization. This depolarization can open voltage-gated calcium channels, leading to a further increase in intracellular calcium and subsequent neurotransmitter release, most notably dopamine. In addition to this ionotropic action, there is evidence for metabotropic signaling involving β-arrestin1 and the activation of Src and Syk kinases, leading to the activation of PKCβII. The differential activation of these pathways by various agonists may contribute to their distinct efficacy and side effect profiles.
Conclusion
Based on the available clinical trial data, This compound appears to have a favorable side effect profile, often comparable to placebo and generally better tolerated than some other nAChR agonists like Varenicline . The most frequently reported side effects for this compound, such as dizziness, diarrhea, and fatigue, were of low incidence in the cited study. In contrast, other nAChR agonists have been associated with more pronounced or serious adverse events, such as the significant gastrointestinal issues with Encenicline in elderly patients and the well-documented nausea and sleep disturbances with Varenicline.
The differential side effect profiles likely arise from a combination of factors including receptor subtype selectivity (e.g., α7 vs. α4β2), agonist versus partial agonist activity, and potential off-target effects. The distinct downstream signaling cascades activated by these agonists also likely play a significant role.
For researchers and drug developers, these findings underscore the importance of optimizing subtype selectivity and understanding the nuanced signaling consequences of nAChR modulation to design future agonists with improved therapeutic windows. While this compound's development has been discontinued, its relatively benign side effect profile suggests that highly selective α7 partial agonists may represent a promising avenue for future therapeutic development in cognitive disorders.
References
- 1. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | ALZFORUM [alzforum.org]
A Comparative Analysis of the Side Effect Profile of Nelonicline Versus Other Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptor (nAChR) agonists have been a focus of drug development for cognitive and neurological disorders, leveraging their potential to modulate cholinergic neurotransmission. Nelonicline (ABT-126), a selective α7 nAChR partial agonist, has been investigated for its cognitive-enhancing effects. A critical aspect of the therapeutic potential of any nAChR agonist is its side effect profile, as on-target and off-target effects can limit clinical utility. This guide provides a comparative analysis of the side effects associated with this compound and other notable nAChR agonists, supported by available clinical trial data. The aim is to offer an objective overview to inform further research and development in this area.
Comparative Analysis of Adverse Events
Clinical trial data on the adverse events associated with various nAChR agonists are summarized below. It is important to note that direct head-to-head comparative trials are limited, and the data presented are from different studies with varying patient populations and methodologies. Therefore, cross-trial comparisons should be interpreted with caution.
| Drug (Target) | Most Commonly Reported Adverse Events | Incidence Rate (%) | Placebo Rate (%) | Key Findings and Remarks |
| This compound (ABT-126) (α7 partial agonist) | Dizziness, Diarrhea, Fatigue | < 8% for each[1] | Similar to placebo[2][3] | Generally well-tolerated with an adverse event profile similar to placebo in several studies.[2][3] One Phase 2 study in schizophrenia reported that adverse event rates were similar for ABT-126 and placebo. Another study noted the most frequently reported adverse events were dizziness, diarrhea, and fatigue, all with an incidence of less than 8%. |
| Encenicline (EVP-6124) (α7 partial agonist) | Constipation, Gastrointestinal issues | 23.4% (0.27 mg), 33.3% (0.9 mg) | 39.0% | Phase 3 trials in Alzheimer's disease were placed on clinical hold due to reports of serious gastrointestinal side effects in a small number of patients. However, a Phase 2 study in schizophrenia reported that treatment-emergent adverse events were comparable to placebo. One Phase 3 trial in schizophrenia noted mild constipation as the most frequent adverse event. |
| Varenicline (α4β2 partial agonist, α7 full agonist) | Nausea, Vomiting, Decreased appetite, Insomnia, Abnormal dreams | Nausea: 23.3%, Vomiting: 15.0%, Decreased appetite: 15.0% | Nausea: 3.4%, Vomiting: 0%, Decreased appetite: 6.8% | Associated with a higher incidence of gastrointestinal and sleep-related side effects compared to placebo. While effective for smoking cessation, its development for Alzheimer's was impacted by its side effect profile. |
| Pozanicline (ABT-089) (α4β2 partial agonist) | Nasopharyngitis, Upper respiratory tract infection, Somnolence, Headache, Irritability, Insomnia | Nasopharyngitis: 6.6%, Upper respiratory tract infection: 6.6%, Somnolence: 5.7% | Not significantly different from placebo | Generally well-tolerated in studies for ADHD, with an incidence of adverse events not significantly different from placebo. The most commonly reported adverse events at rates higher than placebo were headache, upper respiratory tract infection, irritability, insomnia, and nasopharyngitis. |
| AZD3480 (Ispronicline) (α4β2 partial agonist) | Not specified in detail | Mild to moderate and similar to placebo | Similar to active drug | Reported to be well-tolerated in a Phase IIb study for Alzheimer's disease and in a study for ADHD, with side effects described as mild to moderate and similar in type and number to those seen with placebo. |
| GTS-21 (DMXB-A) (α7 partial agonist) | Headache | 27% | 21% | Generally well-tolerated in Phase I studies, with headache being the most common adverse event, occurring at a rate slightly higher than placebo. |
| ABT-418 (α4β2 agonist) | Dizziness, Nausea | Not specified | Not specified | Reported to be relatively well-tolerated in a pilot study for ADHD, with dizziness and nausea being the most frequently reported adverse effects. |
Experimental Protocols for Adverse Event Assessment
The assessment of adverse events in the clinical trials of nAChR agonists generally follows standardized procedures to ensure patient safety and data integrity. While specific protocols vary between studies, the core methodology involves the following steps:
-
Event Identification and Documentation :
-
Adverse events (AEs) are identified through spontaneous reporting by the study participants, observations by the clinical staff, or in response to open-ended questioning at each study visit.
-
All AEs, regardless of their perceived relationship to the study drug, are recorded in the subject's source documents and on the Case Report Form (CRF).
-
-
Assessment of Severity, Causality, and Expectedness :
-
Severity : AEs are graded based on their intensity, typically on a scale such as mild, moderate, or severe.
-
Causality : The investigator assesses the likelihood that the AE is related to the investigational drug. This is often categorized as unrelated, possibly related, probably related, or definitely related.
-
Expectedness : The event is classified as expected or unexpected based on whether it is consistent with the known safety profile of the drug as described in the Investigator's Brochure or other study documents.
-
-
Reporting of Serious Adverse Events (SAEs) :
-
An AE is classified as serious if it results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly.
-
All SAEs must be reported to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee within a short timeframe, often within 24 hours of the site becoming aware of the event.
-
-
Data Monitoring :
-
An independent Data and Safety Monitoring Board (DSMB) may be established to periodically review the safety data to identify any emerging safety concerns.
-
Signaling Pathways
The therapeutic and adverse effects of nAChR agonists are mediated through their interaction with specific receptor subtypes, primarily the α7 and α4β2 receptors in the central nervous system. Activation of these ligand-gated ion channels leads to a cascade of intracellular events.
α7 nAChR Signaling Pathway
The α7 nAChR is a homopentameric receptor with a high permeability to calcium ions. Its activation triggers several downstream signaling cascades.
Activation of the α7 nAChR by an agonist like this compound leads to a rapid influx of calcium. This increase in intracellular calcium can then activate a variety of downstream signaling molecules, including Protein Kinase C (PKC), Calcium/calmodulin-dependent protein kinase II (CaMKII), and the PI3K/Akt and MAPK pathways. These pathways are involved in modulating synaptic plasticity, gene expression, and inflammatory responses. The anti-inflammatory effects of α7 activation are partly mediated through the JAK2-STAT3 pathway.
α4β2 nAChR Signaling Pathway
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a heteropentameric channel. It plays a crucial role in dopamine release and is a key target for drugs like Varenicline and Pozanicline.
Activation of α4β2 nAChRs primarily leads to an influx of sodium and calcium ions, causing membrane depolarization. This depolarization can open voltage-gated calcium channels, leading to a further increase in intracellular calcium and subsequent neurotransmitter release, most notably dopamine. In addition to this ionotropic action, there is evidence for metabotropic signaling involving β-arrestin1 and the activation of Src and Syk kinases, leading to the activation of PKCβII. The differential activation of these pathways by various agonists may contribute to their distinct efficacy and side effect profiles.
Conclusion
Based on the available clinical trial data, This compound appears to have a favorable side effect profile, often comparable to placebo and generally better tolerated than some other nAChR agonists like Varenicline . The most frequently reported side effects for this compound, such as dizziness, diarrhea, and fatigue, were of low incidence in the cited study. In contrast, other nAChR agonists have been associated with more pronounced or serious adverse events, such as the significant gastrointestinal issues with Encenicline in elderly patients and the well-documented nausea and sleep disturbances with Varenicline.
The differential side effect profiles likely arise from a combination of factors including receptor subtype selectivity (e.g., α7 vs. α4β2), agonist versus partial agonist activity, and potential off-target effects. The distinct downstream signaling cascades activated by these agonists also likely play a significant role.
For researchers and drug developers, these findings underscore the importance of optimizing subtype selectivity and understanding the nuanced signaling consequences of nAChR modulation to design future agonists with improved therapeutic windows. While this compound's development has been discontinued, its relatively benign side effect profile suggests that highly selective α7 partial agonists may represent a promising avenue for future therapeutic development in cognitive disorders.
References
- 1. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | ALZFORUM [alzforum.org]
A Comparative Guide: Nelonicline Versus Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Nelonicline (ABT-126) and positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). It is designed to offer a clear understanding of their distinct mechanisms of action, pharmacological profiles, and the experimental methodologies used to characterize them, supported by available data.
Overview of Mechanisms of Action
The fundamental difference between this compound and α7 nAChR PAMs lies in their interaction with the receptor. This compound is a partial agonist that binds to the orthosteric site, the same site as the endogenous agonist acetylcholine (ACh), to directly activate the receptor channel. In contrast, PAMs bind to an allosteric site, a location distinct from the orthosteric site, and do not activate the receptor on their own. Instead, they enhance the receptor's response to an orthosteric agonist like ACh.[1][2][3][4]
This mechanistic divergence leads to significant differences in their functional effects on the α7 nAChR, a ligand-gated ion channel known for its high calcium permeability and rapid desensitization.[5]
This compound: An Orthosteric Partial Agonist
This compound (ABT-126) is a selective partial agonist of the α7 nAChR. It directly activates the receptor, mimicking the action of acetylcholine, but with a lower maximal efficacy. Its binding affinity for the human α7 nAChR is high, with a reported Ki of 12.3 nM. In functional assays, it activates α7 nAChRs with an EC50 of 2 µM and displays an intrinsic activity that is 74% of that of acetylcholine. Like other agonists, its action leads to the characteristic rapid desensitization of the α7 nAChR. While some literature has referred to it as an allosteric modulator, its primary characterized mechanism is consistent with orthosteric agonism.
Positive Allosteric Modulators (PAMs): Modulating Agonist Response
α7 nAChR PAMs are classified into two main types based on their effect on receptor desensitization.
-
Type I PAMs: These modulators, such as AVL-3288, primarily increase the peak amplitude of the current evoked by an agonist without significantly altering the rapid desensitization kinetics of the receptor. This allows for an enhanced response while preserving the transient nature of the signal.
-
Type II PAMs: This class of modulators, exemplified by PNU-120596, not only enhances the peak current but also dramatically slows the rate of desensitization. This leads to a prolonged channel opening and a sustained influx of ions, particularly Ca2+, in the continued presence of an agonist. While this can lead to a much larger overall signal, it also carries a risk of Ca2+-induced cytotoxicity.
There also exists a class of molecules known as "ago-PAMs" which can act as both agonists and PAMs.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative α7 nAChR PAMs. Direct head-to-head comparative studies are limited; therefore, data is compiled from various sources and should be interpreted with consideration of potential inter-assay variability.
Table 1: Binding and Functional Parameters
| Compound | Class | Binding Affinity (Ki) | Potency (EC50) | Efficacy (% of ACh response) |
| This compound (ABT-126) | Partial Agonist | 12.3 nM (human α7 nAChR) | 2.0 µM (human α7 nAChR in Xenopus oocytes) | 74% |
| PNU-120596 | Type II PAM | N/A (binds to allosteric site) | 216 nM (for potentiation) | Potentiates agonist-evoked currents and prolongs channel open time |
| AVL-3288 | Type I PAM | N/A (binds to allosteric site) | N/A in provided sources | Potentiates agonist-evoked peak currents without affecting desensitization |
Note: N/A indicates that the data was not available in the provided search results or is not applicable (e.g., Ki for allosteric modulators).
Signaling Pathways
Activation of the α7 nAChR, either by an agonist like this compound or an agonist in the presence of a PAM, initiates several downstream intracellular signaling cascades. The significant influx of Ca2+ through the channel acts as a crucial second messenger. Two of the most prominent pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are integral to processes such as cell survival, synaptic plasticity, and inflammation.
Experimental Protocols
The characterization of compounds targeting the α7 nAChR relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for studying ligand-gated ion channels. It allows for the precise measurement of ion flow across the oocyte membrane in response to the application of a compound.
Objective: To measure the electrical currents elicited by an agonist or the potentiation of agonist-induced currents by a PAM at the α7 nAChR expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject the oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Barth's solution).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential (typically -60 to -80 mV) using a voltage-clamp amplifier.
-
Apply the test compound (this compound or an agonist like ACh with or without a PAM) to the oocyte via the perfusion system.
-
Record the resulting transmembrane current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current.
-
For agonists, generate a concentration-response curve to determine EC50 and maximal response.
-
For PAMs, compare the agonist-induced current in the presence and absence of the modulator to quantify potentiation.
-
Measure the rate of current decay (desensitization) in the continued presence of the agonist.
-
Calcium Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This high-throughput screening assay measures changes in intracellular calcium concentration in response to receptor activation.
Objective: To determine the ability of a compound to induce or potentiate calcium influx through the α7 nAChR in a cell-based assay.
Methodology:
-
Cell Preparation:
-
Culture a cell line stably or transiently expressing the human α7 nAChR (e.g., SH-SY5Y or HEK293 cells) in multi-well plates (e.g., 96- or 384-well).
-
Allow cells to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dyes provided in FLIPR Calcium Assay Kits). The buffer should also contain an organic anion transport inhibitor like probenecid (B1678239) to prevent dye leakage from the cells.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate for approximately 1 hour at 37°C to allow the cells to take up the dye.
-
-
FLIPR Measurement:
-
Prepare a compound plate containing serial dilutions of the test compounds (this compound or an agonist with/without a PAM).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR measures the baseline fluorescence of each well.
-
The instrument's integrated pipettor then adds the compounds from the compound plate to the cell plate.
-
The FLIPR immediately and continuously measures the change in fluorescence over time as calcium enters the cells and binds to the dye.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Calculate the peak fluorescence response for each concentration of the compound.
-
Generate concentration-response curves to determine the EC50 for agonists or the potentiation of an agonist response by a PAM.
-
Summary of Comparison
| Feature | This compound (ABT-126) | α7 nAChR Positive Allosteric Modulators (PAMs) |
| Binding Site | Orthosteric (agonist binding site) | Allosteric (distinct from agonist binding site) |
| Mechanism of Action | Direct activation of the receptor (partial agonist) | No direct activation; potentiates the effect of an orthosteric agonist |
| Effect on Desensitization | Induces rapid receptor desensitization, typical of agonists. | Type I: No significant effect on desensitization. Type II: Markedly slows desensitization. |
| Potential for Cytotoxicity | Lower risk, as desensitization is a natural protective mechanism. | Type I: Lower risk. Type II: Higher risk due to prolonged Ca2+ influx. |
| Clinical Development Status | Discontinued for Alzheimer's disease and schizophrenia due to lack of efficacy. | Several PAMs have been in clinical trials, but with limited success to date. |
Conclusion
This compound and α7 nAChR PAMs represent two distinct therapeutic strategies for modulating the α7 nAChR. This compound, as a partial agonist, directly activates the receptor but is limited by the receptor's intrinsic property of rapid desensitization. PAMs offer a more nuanced approach by amplifying the physiological signaling of endogenous acetylcholine. The distinction between Type I and Type II PAMs is critical, with Type I modulators offering the potential for enhanced signaling while preserving the temporal dynamics of receptor function, and Type II modulators producing a more robust but potentially cytotoxic response due to the inhibition of desensitization. The clinical development of both classes of compounds has faced challenges, highlighting the complexities of targeting the α7 nAChR for therapeutic benefit. Future research will likely focus on optimizing the pharmacological profiles of these modulators to achieve therapeutic efficacy while minimizing potential adverse effects.
References
- 1. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosterism vs. Orthosterism: Recent Findings and Future Perspectives on A2B AR Physio-Pathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. researchgate.net [researchgate.net]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Nelonicline Versus Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Nelonicline (ABT-126) and positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7 nAChR). It is designed to offer a clear understanding of their distinct mechanisms of action, pharmacological profiles, and the experimental methodologies used to characterize them, supported by available data.
Overview of Mechanisms of Action
The fundamental difference between this compound and α7 nAChR PAMs lies in their interaction with the receptor. This compound is a partial agonist that binds to the orthosteric site, the same site as the endogenous agonist acetylcholine (ACh), to directly activate the receptor channel. In contrast, PAMs bind to an allosteric site, a location distinct from the orthosteric site, and do not activate the receptor on their own. Instead, they enhance the receptor's response to an orthosteric agonist like ACh.[1][2][3][4]
This mechanistic divergence leads to significant differences in their functional effects on the α7 nAChR, a ligand-gated ion channel known for its high calcium permeability and rapid desensitization.[5]
This compound: An Orthosteric Partial Agonist
This compound (ABT-126) is a selective partial agonist of the α7 nAChR. It directly activates the receptor, mimicking the action of acetylcholine, but with a lower maximal efficacy. Its binding affinity for the human α7 nAChR is high, with a reported Ki of 12.3 nM. In functional assays, it activates α7 nAChRs with an EC50 of 2 µM and displays an intrinsic activity that is 74% of that of acetylcholine. Like other agonists, its action leads to the characteristic rapid desensitization of the α7 nAChR. While some literature has referred to it as an allosteric modulator, its primary characterized mechanism is consistent with orthosteric agonism.
Positive Allosteric Modulators (PAMs): Modulating Agonist Response
α7 nAChR PAMs are classified into two main types based on their effect on receptor desensitization.
-
Type I PAMs: These modulators, such as AVL-3288, primarily increase the peak amplitude of the current evoked by an agonist without significantly altering the rapid desensitization kinetics of the receptor. This allows for an enhanced response while preserving the transient nature of the signal.
-
Type II PAMs: This class of modulators, exemplified by PNU-120596, not only enhances the peak current but also dramatically slows the rate of desensitization. This leads to a prolonged channel opening and a sustained influx of ions, particularly Ca2+, in the continued presence of an agonist. While this can lead to a much larger overall signal, it also carries a risk of Ca2+-induced cytotoxicity.
There also exists a class of molecules known as "ago-PAMs" which can act as both agonists and PAMs.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative α7 nAChR PAMs. Direct head-to-head comparative studies are limited; therefore, data is compiled from various sources and should be interpreted with consideration of potential inter-assay variability.
Table 1: Binding and Functional Parameters
| Compound | Class | Binding Affinity (Ki) | Potency (EC50) | Efficacy (% of ACh response) |
| This compound (ABT-126) | Partial Agonist | 12.3 nM (human α7 nAChR) | 2.0 µM (human α7 nAChR in Xenopus oocytes) | 74% |
| PNU-120596 | Type II PAM | N/A (binds to allosteric site) | 216 nM (for potentiation) | Potentiates agonist-evoked currents and prolongs channel open time |
| AVL-3288 | Type I PAM | N/A (binds to allosteric site) | N/A in provided sources | Potentiates agonist-evoked peak currents without affecting desensitization |
Note: N/A indicates that the data was not available in the provided search results or is not applicable (e.g., Ki for allosteric modulators).
Signaling Pathways
Activation of the α7 nAChR, either by an agonist like this compound or an agonist in the presence of a PAM, initiates several downstream intracellular signaling cascades. The significant influx of Ca2+ through the channel acts as a crucial second messenger. Two of the most prominent pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are integral to processes such as cell survival, synaptic plasticity, and inflammation.
Experimental Protocols
The characterization of compounds targeting the α7 nAChR relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for studying ligand-gated ion channels. It allows for the precise measurement of ion flow across the oocyte membrane in response to the application of a compound.
Objective: To measure the electrical currents elicited by an agonist or the potentiation of agonist-induced currents by a PAM at the α7 nAChR expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject the oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Barth's solution).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential (typically -60 to -80 mV) using a voltage-clamp amplifier.
-
Apply the test compound (this compound or an agonist like ACh with or without a PAM) to the oocyte via the perfusion system.
-
Record the resulting transmembrane current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current.
-
For agonists, generate a concentration-response curve to determine EC50 and maximal response.
-
For PAMs, compare the agonist-induced current in the presence and absence of the modulator to quantify potentiation.
-
Measure the rate of current decay (desensitization) in the continued presence of the agonist.
-
Calcium Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This high-throughput screening assay measures changes in intracellular calcium concentration in response to receptor activation.
Objective: To determine the ability of a compound to induce or potentiate calcium influx through the α7 nAChR in a cell-based assay.
Methodology:
-
Cell Preparation:
-
Culture a cell line stably or transiently expressing the human α7 nAChR (e.g., SH-SY5Y or HEK293 cells) in multi-well plates (e.g., 96- or 384-well).
-
Allow cells to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dyes provided in FLIPR Calcium Assay Kits). The buffer should also contain an organic anion transport inhibitor like probenecid to prevent dye leakage from the cells.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate for approximately 1 hour at 37°C to allow the cells to take up the dye.
-
-
FLIPR Measurement:
-
Prepare a compound plate containing serial dilutions of the test compounds (this compound or an agonist with/without a PAM).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR measures the baseline fluorescence of each well.
-
The instrument's integrated pipettor then adds the compounds from the compound plate to the cell plate.
-
The FLIPR immediately and continuously measures the change in fluorescence over time as calcium enters the cells and binds to the dye.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Calculate the peak fluorescence response for each concentration of the compound.
-
Generate concentration-response curves to determine the EC50 for agonists or the potentiation of an agonist response by a PAM.
-
Summary of Comparison
| Feature | This compound (ABT-126) | α7 nAChR Positive Allosteric Modulators (PAMs) |
| Binding Site | Orthosteric (agonist binding site) | Allosteric (distinct from agonist binding site) |
| Mechanism of Action | Direct activation of the receptor (partial agonist) | No direct activation; potentiates the effect of an orthosteric agonist |
| Effect on Desensitization | Induces rapid receptor desensitization, typical of agonists. | Type I: No significant effect on desensitization. Type II: Markedly slows desensitization. |
| Potential for Cytotoxicity | Lower risk, as desensitization is a natural protective mechanism. | Type I: Lower risk. Type II: Higher risk due to prolonged Ca2+ influx. |
| Clinical Development Status | Discontinued for Alzheimer's disease and schizophrenia due to lack of efficacy. | Several PAMs have been in clinical trials, but with limited success to date. |
Conclusion
This compound and α7 nAChR PAMs represent two distinct therapeutic strategies for modulating the α7 nAChR. This compound, as a partial agonist, directly activates the receptor but is limited by the receptor's intrinsic property of rapid desensitization. PAMs offer a more nuanced approach by amplifying the physiological signaling of endogenous acetylcholine. The distinction between Type I and Type II PAMs is critical, with Type I modulators offering the potential for enhanced signaling while preserving the temporal dynamics of receptor function, and Type II modulators producing a more robust but potentially cytotoxic response due to the inhibition of desensitization. The clinical development of both classes of compounds has faced challenges, highlighting the complexities of targeting the α7 nAChR for therapeutic benefit. Future research will likely focus on optimizing the pharmacological profiles of these modulators to achieve therapeutic efficacy while minimizing potential adverse effects.
References
- 1. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosterism vs. Orthosterism: Recent Findings and Future Perspectives on A2B AR Physio-Pathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. researchgate.net [researchgate.net]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nelonicline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Nelonicline, an orally active and selective α7 nicotinic acetylcholine (B1216132) receptor agonist, is utilized in research for schizophrenia and Alzheimer's disease.[1] While a provided Material Safety Data Sheet (MSDS) classifies this compound as not a hazardous substance or mixture, proper disposal procedures are crucial to ensure laboratory safety and environmental protection.[2] This guide offers a step-by-step approach to the safe disposal of this compound in a laboratory setting.
I. Pre-Disposal Safety Assessment
Before initiating any disposal procedure, it is imperative to consult the most recent Safety Data Sheet (SDS) provided by the supplier. Although the available information suggests a non-hazardous nature, formulations and regulations can change.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling any chemical.
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area or under a chemical fume hood.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[2]
-
Avoid ingestion.
II. Step-by-Step Disposal Procedure for this compound
The following procedure is based on guidelines for the disposal of non-hazardous chemical waste. Always adhere to your institution's specific waste management protocols and local regulations.
-
Consult Local Regulations: Before disposal, verify your institution's and local environmental agency's guidelines for non-hazardous chemical waste. These regulations can vary and take precedence over general recommendations.
-
Prepare for Disposal:
-
Solid Waste: For solid this compound, ensure it is in a securely sealed, clearly labeled container. The label should include the chemical name ("this compound") and state that it is "Non-Hazardous Waste for Disposal."
-
Liquid Solutions: If this compound is in a solution, do not dispose of it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for small quantities of non-hazardous materials. It is best practice to collect it in a designated, sealed, and clearly labeled waste container.
-
-
Inactivation/Neutralization (If Applicable): While this compound is not classified as hazardous, for an added layer of safety, especially with larger quantities, consider mixing the compound with an inert material like sand, vermiculite, or a commercial chemical neutralizer. This is a common practice for ensuring non-reactivity.
-
Packaging for Final Disposal:
-
Place the sealed container of this compound waste into a larger, durable waste container designated for non-hazardous chemical waste.
-
Ensure the outer container is also clearly labeled.
-
-
Arrange for Pickup: Contact your institution's EHS or waste management department to schedule a pickup for the non-hazardous chemical waste. Do not place it in regular trash unless specifically instructed to do so by your EHS department.
III. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
IV. Environmental Considerations
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact.
References
Proper Disposal of Nelonicline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Nelonicline, an orally active and selective α7 nicotinic acetylcholine receptor agonist, is utilized in research for schizophrenia and Alzheimer's disease.[1] While a provided Material Safety Data Sheet (MSDS) classifies this compound as not a hazardous substance or mixture, proper disposal procedures are crucial to ensure laboratory safety and environmental protection.[2] This guide offers a step-by-step approach to the safe disposal of this compound in a laboratory setting.
I. Pre-Disposal Safety Assessment
Before initiating any disposal procedure, it is imperative to consult the most recent Safety Data Sheet (SDS) provided by the supplier. Although the available information suggests a non-hazardous nature, formulations and regulations can change.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling any chemical.
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area or under a chemical fume hood.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[2]
-
Avoid ingestion.
II. Step-by-Step Disposal Procedure for this compound
The following procedure is based on guidelines for the disposal of non-hazardous chemical waste. Always adhere to your institution's specific waste management protocols and local regulations.
-
Consult Local Regulations: Before disposal, verify your institution's and local environmental agency's guidelines for non-hazardous chemical waste. These regulations can vary and take precedence over general recommendations.
-
Prepare for Disposal:
-
Solid Waste: For solid this compound, ensure it is in a securely sealed, clearly labeled container. The label should include the chemical name ("this compound") and state that it is "Non-Hazardous Waste for Disposal."
-
Liquid Solutions: If this compound is in a solution, do not dispose of it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for small quantities of non-hazardous materials. It is best practice to collect it in a designated, sealed, and clearly labeled waste container.
-
-
Inactivation/Neutralization (If Applicable): While this compound is not classified as hazardous, for an added layer of safety, especially with larger quantities, consider mixing the compound with an inert material like sand, vermiculite, or a commercial chemical neutralizer. This is a common practice for ensuring non-reactivity.
-
Packaging for Final Disposal:
-
Place the sealed container of this compound waste into a larger, durable waste container designated for non-hazardous chemical waste.
-
Ensure the outer container is also clearly labeled.
-
-
Arrange for Pickup: Contact your institution's EHS or waste management department to schedule a pickup for the non-hazardous chemical waste. Do not place it in regular trash unless specifically instructed to do so by your EHS department.
III. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
IV. Environmental Considerations
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact.
References
Navigating the Safe Handling of Nelonicline: A Comprehensive Guide for Researchers
For research use only. Not for human or veterinary use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Nelonicline. While the manufacturer's Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, this document outlines a comprehensive approach to handling, storage, and disposal to ensure a safe laboratory environment.[1] Adherence to these procedures is crucial for minimizing risk and establishing best practices.
Personal Protective Equipment (PPE) and Engineering Controls
To ensure the safety of laboratory personnel, a combination of personal protective equipment and engineering controls is recommended when handling this compound.
Recommended Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or goggles to protect against accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect personal clothing.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.
-
Eyewash Station and Safety Shower: Ensure easy access to a functioning eyewash station and safety shower in the event of an emergency.
Operational Plan for Handling this compound
This step-by-step guide details the procedures for handling this compound from receipt to disposal, promoting a safe and organized workflow.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name on the label matches the order and that the SDS is readily available.
2. Storage:
-
Store this compound in a tightly sealed, original container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Preparation and Handling:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Measure and weigh the substance in a designated area, preferably within a fume hood to minimize inhalation exposure.
-
Avoid creating dust. If working with a powder, use appropriate techniques to minimize airborne particles.
4. Spills:
-
In the event of a spill, immediately evacuate the area if necessary.
-
Follow the chemical spill workflow outlined in the diagram below.
-
Do not attempt to clean up a large spill without proper training and equipment.
5. Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
For specific guidance, contact your institution's environmental health and safety (EHS) department.
-
As a general guideline for chemical waste, it should be collected in a designated, labeled, and sealed container.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound based on its binding affinity to nicotinic acetylcholine (B1216132) receptors (nAChRs).
| Parameter | Value | Receptor | Source |
| Ki | 12.3 nM | α7 nAChR (human brain) | [2] |
| Ki | 60 nM | α3β4* nAChR (human IMR-32 cells) | [2] |
| Ki | 140 nM | 5-HT3 receptor | [2] |
Chemical Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill in the laboratory. Adherence to this workflow is critical for ensuring the safety of all personnel.
References
Navigating the Safe Handling of Nelonicline: A Comprehensive Guide for Researchers
For research use only. Not for human or veterinary use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Nelonicline. While the manufacturer's Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, this document outlines a comprehensive approach to handling, storage, and disposal to ensure a safe laboratory environment.[1] Adherence to these procedures is crucial for minimizing risk and establishing best practices.
Personal Protective Equipment (PPE) and Engineering Controls
To ensure the safety of laboratory personnel, a combination of personal protective equipment and engineering controls is recommended when handling this compound.
Recommended Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or goggles to protect against accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect personal clothing.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.
-
Eyewash Station and Safety Shower: Ensure easy access to a functioning eyewash station and safety shower in the event of an emergency.
Operational Plan for Handling this compound
This step-by-step guide details the procedures for handling this compound from receipt to disposal, promoting a safe and organized workflow.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name on the label matches the order and that the SDS is readily available.
2. Storage:
-
Store this compound in a tightly sealed, original container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Preparation and Handling:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Measure and weigh the substance in a designated area, preferably within a fume hood to minimize inhalation exposure.
-
Avoid creating dust. If working with a powder, use appropriate techniques to minimize airborne particles.
4. Spills:
-
In the event of a spill, immediately evacuate the area if necessary.
-
Follow the chemical spill workflow outlined in the diagram below.
-
Do not attempt to clean up a large spill without proper training and equipment.
5. Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
For specific guidance, contact your institution's environmental health and safety (EHS) department.
-
As a general guideline for chemical waste, it should be collected in a designated, labeled, and sealed container.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound based on its binding affinity to nicotinic acetylcholine receptors (nAChRs).
| Parameter | Value | Receptor | Source |
| Ki | 12.3 nM | α7 nAChR (human brain) | [2] |
| Ki | 60 nM | α3β4* nAChR (human IMR-32 cells) | [2] |
| Ki | 140 nM | 5-HT3 receptor | [2] |
Chemical Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill in the laboratory. Adherence to this workflow is critical for ensuring the safety of all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
